Sulfapyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-(5-methyl-2-phenylpyrazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-12-11-16(20(18-12)14-5-3-2-4-6-14)19-23(21,22)15-9-7-13(17)8-10-15/h2-11,19H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTERSQYMYBGZTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30234391 | |
| Record name | Sulfazamet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30234391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852-19-7 | |
| Record name | Sulfazamet | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfazamet [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000852197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfazamet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30234391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfapyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAZAMET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K980HZ9QO4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Multifaceted Mechanism of Action of Sulfapyrazole
Executive Summary
Sulfapyrazole, a prominent member of the sulfonamide class of antimicrobials, possesses a complex and multifaceted mechanism of action that extends beyond its classical antibacterial properties. Historically significant as an antibiotic, it is also a principal active metabolite of the anti-inflammatory drug sulfasalazine. This guide provides a detailed technical exploration of this compound's three core mechanisms. First, we dissect its canonical role as a competitive inhibitor of bacterial dihydropteroate synthase (DHPS), a cornerstone of antimicrobial therapy that selectively disrupts the folate synthesis pathway in prokaryotes. Second, we examine its more nuanced involvement in the modulation of inflammatory pathways, a key aspect of its therapeutic effect when derived from sulfasalazine, including its interaction with prostaglandin metabolism. Finally, and of critical importance in clinical pharmacology, we provide an in-depth analysis of its potent and selective inhibition of the human cytochrome P450 2C9 (CYP2C9) enzyme, a mechanism that underpins numerous significant drug-drug interactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding the causality behind its diverse biological activities.
Introduction to this compound: A Molecule of Dual Identity
This compound is a synthetic antimicrobial agent characterized by the core sulfonamide functional group. Its clinical journey began as a standalone antibiotic, but its modern relevance is largely defined by its role as one of the two key metabolites, alongside 5-aminosalicylic acid (5-ASA), released from the prodrug sulfasalazine upon cleavage by colonic bacteria.[1][2] This dual identity—as both an antimicrobial and a mediator of anti-inflammatory effects—makes its mechanism of action a subject of significant scientific interest. Sulfasalazine is a frontline treatment for inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease, and the systemic absorption of this compound from the colon is correlated with both the therapeutic efficacy and the adverse effects of the parent drug.[1] Understanding the distinct molecular interactions of this compound is therefore paramount for optimizing therapy and managing its clinical implications.
The Canonical Antibacterial Mechanism: Competitive Inhibition of Bacterial Folate Synthesis
The primary antibacterial action of all sulfonamides, including this compound, is a classic example of targeted metabolic disruption. This mechanism exploits a fundamental biochemical difference between prokaryotic and eukaryotic cells.
The Target: Dihydropteroate Synthase (DHPS)
Bacteria, unlike humans who obtain folic acid (Vitamin B9) from their diet, must synthesize it de novo.[3][4] A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate to form dihydropteroate, a direct precursor to dihydrofolic acid.[][6] The subsequent reduction of dihydrofolic acid to tetrahydrofolic acid is essential for the synthesis of purines, thymidine, and certain amino acids, which are the fundamental building blocks of DNA, RNA, and proteins.[7]
The Mechanism: A Structural Mimic
This compound's mechanism of action is rooted in its structural analogy to PABA.[4][8] This resemblance allows it to act as a competitive antagonist at the DHPS active site.[3][8] By binding to the enzyme, this compound prevents PABA from being utilized, effectively halting the folic acid synthesis cascade.[7][9] This inhibition is reversible and concentration-dependent; the drug competes directly with the endogenous substrate.
The Outcome: Bacteriostasis
The blockade of folic acid synthesis deprives the bacterial cell of essential metabolites, leading to the cessation of growth and replication.[3][4] This effect is primarily bacteriostatic rather than bactericidal; it inhibits proliferation, allowing the host's immune system to clear the infection.[3][4]
Mandatory Visualization: Bacterial Folate Synthesis Inhibition
Caption: this compound's potential inhibition of 15-PGDH, preventing prostaglandin degradation.
A Clinically Crucial Mechanism: Selective Inhibition of Cytochrome P450 2C9
Perhaps the most significant mechanism of action for this compound in modern clinical practice is its potent and selective inhibition of Cytochrome P450 2C9 (CYP2C9), a critical enzyme in human drug metabolism.
The Target: CYP2C9
CYP2C9 is one of the most abundant CYP enzymes in the human liver, responsible for the metabolism of approximately 15% of all clinically used drugs. [10]Its substrates include drugs with narrow therapeutic indices, where small changes in plasma concentration can lead to significant toxicity or loss of efficacy.
The Mechanism: Potent, Competitive Inhibition
This compound, along with other sulfonamides like sulfaphenazole, is recognized as one of the most potent and selective inhibitors of CYP2C9. [10][11]The inhibition is competitive, meaning this compound binds to the active site of the enzyme, preventing it from metabolizing its normal substrates. [12]This selectivity is a key feature; it does not significantly affect other major CYP isoforms at therapeutic concentrations, making it a valuable tool for in vitro reaction phenotyping studies. [13]
The Consequence: Significant Drug-Drug Interactions (DDIs)
The primary clinical consequence of CYP2C9 inhibition is the potential for severe drug-drug interactions. When a CYP2C9 substrate is co-administered with this compound (or its parent, sulfasalazine), its metabolism is blocked. This leads to a decrease in clearance, an increase in plasma concentration, and a prolonged half-life, thereby elevating the risk of adverse effects.
Data Presentation: Key CYP2C9 Substrates and Clinical Implications
| CYP2C9 Substrate Class | Example Drugs | Clinical Implication of Inhibition by this compound |
| Anticoagulants | S-Warfarin [10][11] | Increased anticoagulant effect, elevated INR, significant risk of major bleeding events. |
| Anticonvulsants | Phenytoin [10][13] | Increased phenytoin levels, potential for neurotoxicity (nystagmus, ataxia). |
| Antihypertensives | Losartan [10][11] | Reduced conversion to its active metabolite, potentially decreasing antihypertensive effect. |
| Oral Hypoglycemics | Tolbutamide, Glipizide [10][13] | Increased plasma concentrations, heightened risk of severe hypoglycemia. |
| NSAIDs | Celecoxib, Diclofenac [10][11] | Increased exposure, potential for enhanced gastrointestinal or renal toxicity. |
Mandatory Visualization: CYP2C9 Inhibition Workflow
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An In-depth Technical Guide to the Synthesis of Novel Pyrazole Sulfonamide Derivatives for Drug Discovery
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and optimization of novel pyrazole sulfonamide derivatives. We will delve into the strategic considerations behind synthetic routes, provide detailed experimental protocols, and explore the critical role of structure-activity relationship (SAR) studies in the development of potent therapeutic agents.
The Pyrazole Sulfonamide Scaffold: A Privileged Motif in Medicinal Chemistry
The fusion of pyrazole and sulfonamide moieties creates a pharmacophore with remarkable versatility and a broad spectrum of biological activities.[1][2] Pyrazoles, five-membered aromatic heterocyclic rings with two adjacent nitrogen atoms, are key components in numerous FDA-approved drugs.[3] Similarly, the sulfonamide group is a well-established pharmacophore known for its diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties.[4][5] The combination of these two structural motifs in a single molecule can lead to compounds with enhanced biological profiles and novel mechanisms of action, making them highly attractive for drug discovery programs.[2][4]
Strategic Approaches to the Synthesis of Pyrazole Sulfonamide Derivatives
The synthesis of pyrazole sulfonamide derivatives can be broadly approached through two primary strategies: late-stage sulfonamide formation on a pre-existing pyrazole core or the construction of the pyrazole ring on a sulfonamide-containing precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
A common and effective method involves the reaction of a pyrazole-4-sulfonyl chloride intermediate with a diverse range of primary or secondary amines. This approach allows for the rapid generation of a library of derivatives with varied substituents on the sulfonamide nitrogen, which is crucial for exploring the structure-activity relationship.
Alternatively, multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing the pyrazole ring system.[6][7][8][9][10] These reactions allow for the formation of complex molecules in a single step from three or more starting materials, significantly streamlining the synthetic process.
Below is a generalized workflow for the synthesis of pyrazole sulfonamide derivatives.
Caption: Generalized workflow for the synthesis of pyrazole sulfonamide derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Pyrazole Sulfonamide Derivative
This section provides a step-by-step protocol for the synthesis of a 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivative, a common scaffold in medicinal chemistry.[1][2]
Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentane-2,4-dione in methanol.
-
Slowly add hydrazine hydrate to the solution at room temperature. An exothermic reaction will occur.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain crude 3,5-dimethyl-1H-pyrazole, which can be used in the next step without further purification.
Step 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride
-
In a fume hood, cool chlorosulfonic acid in an ice bath.
-
Slowly add the crude 3,5-dimethyl-1H-pyrazole from Step 1 to the cooled chlorosulfonic acid with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The solid precipitate of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is collected by filtration, washed with cold water, and dried.
Step 3: Synthesis of the Final Pyrazole Sulfonamide Derivative
-
Dissolve the desired amine (e.g., 2-phenylethylamine) and a base such as diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (DCM).[1][2]
-
Add a solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in DCM dropwise to the amine solution at room temperature.
-
Stir the reaction mixture overnight.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure pyrazole sulfonamide derivative.[2]
Structural Characterization of Novel Derivatives
The confirmation of the chemical structure of the newly synthesized compounds is a critical step. A combination of spectroscopic techniques is employed for unambiguous characterization.
| Technique | Purpose | Typical Observations for Pyrazole Sulfonamides |
| FT-IR | Identification of functional groups | Characteristic absorption bands for N-H stretching (around 3350-3310 cm⁻¹), aromatic C-H stretching (3064–3023 cm⁻¹), C=N stretching (1587–1620 cm⁻¹), and SO₂ stretching (asymmetric and symmetric vibrations).[4][11] |
| ¹H NMR | Determination of the proton environment | Signals corresponding to aromatic protons, pyrazole ring protons, protons of the alkyl/aryl groups on the sulfonamide nitrogen, and the N-H proton of the sulfonamide group.[1][12][13] |
| ¹³C NMR | Determination of the carbon skeleton | Resonances for the carbon atoms of the pyrazole ring, aromatic rings, and any aliphatic carbons in the substituents.[1][5] |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern | The molecular ion peak [M+H]⁺ confirms the molecular weight of the synthesized compound.[4][12] |
Structure-Activity Relationship (SAR) Studies: Driving Lead Optimization
SAR studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity.[14] By systematically modifying the substituents on the pyrazole sulfonamide scaffold and evaluating their biological effects, researchers can identify key structural features responsible for potency and selectivity.
Key Modification Points for SAR Studies:
-
Substituents on the Pyrazole Ring (R¹ and R²): Altering these groups can influence the compound's lipophilicity, electronic properties, and steric interactions with the biological target.
-
Substituent on the Pyrazole Nitrogen (R³): Modification at this position can affect the overall shape of the molecule and its hydrogen bonding capabilities.
-
Substituent on the Sulfonamide Nitrogen (R⁴): This is a common point of diversification. Introducing various alkyl, aryl, or heteroaryl groups can significantly impact the compound's biological activity and pharmacokinetic properties.
Caption: Key modification points for structure-activity relationship (SAR) studies.
The following table summarizes hypothetical SAR data for a series of pyrazole sulfonamide derivatives as carbonic anhydrase inhibitors, a common target for this class of compounds.[12]
| Compound | R¹/R² | R⁴ | hCA II IC₅₀ (µM) | hCA IX IC₅₀ (µM) |
| 4a | 3,5-diphenyl | H | 0.85 | 0.25 |
| 4b | 3,5-diphenyl | 4-fluorophenyl | 0.52 | 0.18 |
| 4c | 3,5-di(4-chlorophenyl) | H | 0.63 | 0.21 |
| 4d | 3,5-di(4-chlorophenyl) | 4-fluorophenyl | 0.39 | 0.15 |
Data is illustrative and based on trends observed in the literature.[12]
From this illustrative data, one could infer that the presence of a 4-fluorophenyl group at the R⁴ position generally enhances inhibitory activity against both carbonic anhydrase isoforms. Furthermore, the substitution of the phenyl rings at R¹ and R² with electron-withdrawing chlorine atoms also appears to be beneficial for potency.
Conclusion and Future Directions
The pyrazole sulfonamide scaffold remains a highly promising area for the discovery of new therapeutic agents. The synthetic methodologies outlined in this guide provide a solid foundation for the generation of diverse chemical libraries. Future efforts in this field will likely focus on the development of more sustainable and efficient synthetic methods, such as flow chemistry and biocatalysis. Additionally, the integration of computational tools, such as molecular docking and in silico ADMET prediction, will continue to play a crucial role in the rational design and optimization of novel pyrazole sulfonamide derivatives with improved efficacy and safety profiles.[3]
References
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(2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PubMed Central. Available at: [Link]
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(2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]
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(2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: [Link]
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(2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. Available at: [Link]
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(2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
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(2021). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. ACS Publications. Available at: [Link]
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An In-depth Technical Guide to the In Vitro Antibacterial Activity of Sulfapyrazole
Abstract
Sulfapyrazole, a member of the sulfonamide class of synthetic antimicrobial agents, represents a cornerstone in the history of antibacterial chemotherapy. While newer classes of antibiotics have since been developed, the study of sulfonamides like this compound remains critical for understanding fundamental antimicrobial mechanisms, addressing antibiotic resistance, and exploring synergistic drug combinations. This technical guide provides a comprehensive overview of the in vitro antibacterial activity of this compound. It delves into the molecular mechanism of action, details the spectrum of activity, and presents rigorous, field-proven protocols for evaluating its efficacy. By synthesizing foundational knowledge with practical methodologies, this document serves as an essential resource for professionals engaged in antimicrobial research and development.
The Molecular Basis of Sulfonamide Action: A Tale of Competitive Inhibition
Sulfonamides are synthetic bacteriostatic agents, meaning they inhibit bacterial growth and replication rather than directly killing the cells, allowing the host's immune system to clear the infection.[1] Their efficacy is rooted in a highly selective mechanism that exploits a key metabolic difference between bacterial and mammalian cells.
The Folic Acid Synthesis Pathway: An Achilles' Heel for Bacteria
Bacteria, unlike humans, cannot uptake folic acid (Vitamin B9) from their environment and must synthesize it de novo.[1] Folic acid is a critical precursor for the synthesis of essential molecules, including nucleotides (for DNA and RNA) and certain amino acids. The pathway begins with the conversion of para-aminobenzoic acid (PABA) into dihydropteroate, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS).[1][2]
Mechanism of this compound Inhibition
This compound functions as a structural analog of PABA.[1][3] Due to its chemical similarity, it acts as a competitive inhibitor, binding to the active site of the DHPS enzyme.[1][4][5] This competitive binding effectively blocks PABA from accessing the enzyme, thereby halting the production of dihydropteroate and, consequently, folic acid.[1] The disruption of this vital metabolic pathway leads to the cessation of bacterial cell division.[1]
Caption: Bacterial Folic Acid Synthesis Pathway and this compound's Point of Inhibition.
Spectrum of Antibacterial Activity
Sulfonamides historically exhibit broad-spectrum activity, effective against a range of Gram-positive and Gram-negative bacteria.[3][4] Susceptible organisms often include species of Staphylococcus, Streptococcus, Escherichia, Klebsiella, and Nocardia.[3] However, the extensive use of sulfonamides has led to widespread resistance.[2] Notably, certain bacteria like Pseudomonas aeruginosa are intrinsically resistant.[3]
Gold-Standard Methodologies for In Vitro Susceptibility Testing
Accurate and reproducible assessment of antibacterial activity is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these procedures. The primary goals are to determine the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% (≥3-log₁₀) reduction in the initial bacterial inoculum.[7][8]
Detailed Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative technique widely used for determining the MIC of an antimicrobial agent.
Materials:
-
This compound stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial isolate cultured to log phase.
-
0.5 McFarland turbidity standard.
-
Sterile saline or broth for dilution.
-
Incubator (35-37°C).
-
Microplate reader or visual assessment.
Step-by-Step Procedure:
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test bacterium from a non-selective agar plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Perform a 1:150 dilution of the adjusted suspension into CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Plate Preparation (Serial Dilution): a. Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. b. Prepare a working solution of this compound at four times the desired starting concentration. c. Add 100 µL of this working solution to well 1. d. Transfer 50 µL from well 1 to well 2, mixing thoroughly. This creates the first 2-fold dilution. e. Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10. f. Well 11 serves as the positive growth control (inoculum, no drug). g. Well 12 serves as the negative/sterility control (broth only).
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum (from step 1d) to wells 1 through 11. The final volume in these wells will be 100 µL. b. The final drug concentrations are now half of the concentrations prepared in step 2.
-
Incubation: a. Seal the plate or cover with a lid to prevent evaporation. b. Incubate at 35-37°C for 16-20 hours in ambient air.[8]
-
Result Interpretation: a. Following incubation, examine the wells for turbidity (visible growth). b. The MIC is the lowest concentration of this compound in which there is no visible growth, as compared to the positive control well.[7][9] For sulfonamides, the CLSI recommends reading the MIC at the concentration that inhibits ≥80% of growth compared to the control.[9]
Protocol: MBC Determination (Subculturing from MIC)
-
Plating: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the positive growth control.
-
Subculture: Aspirate 10 µL from each selected well and plate it onto a non-selective agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Analysis: Count the number of colonies (CFU) on each plate. The MBC is the lowest concentration that produced a ≥99.9% reduction in CFU compared to the colony count from the initial inoculum.
Caption: Experimental Workflow for Determining MIC and MBC Values.
Quantitative Activity Data of Related Sulfonamides
While extensive MIC data for this compound itself is not always prevalent in recent literature, data for structurally similar and commonly tested sulfonamides like Sulfamethoxazole and Sulfisoxazole provide a strong proxy for its expected activity profile.
| Bacterial Species | Antimicrobial Agent | Reported MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Sulfonamide Derivatives | 32 - 512 | [10] |
| Staphylococcus aureus (MRSA) | Sulfonamide Derivatives | 2 - 64 | [11] |
| Escherichia coli | Sulfonamide Derivatives | 2 - 64 | [11] |
| Klebsiella pneumoniae | Sulfonamide Derivatives | 2 - 64 | [11] |
| Gram-positive strains | Benzimidazole-Sulfonamides | 0.1 - 0.50 (mg/mL) | [11] |
| Gram-negative strains | Benzimidazole-Sulfonamides | 0.1 - 0.50 (mg/mL) | [11] |
Note: MIC values can vary significantly based on the specific strain, testing methodology, and regional resistance patterns. This table is for illustrative purposes.
Synergistic Interactions: The Power of Combination
A key aspect of sulfonamide pharmacology is its potential for synergy, where the combined effect of two drugs is greater than the sum of their individual effects.[12]
Synergy with Trimethoprim
The classic example is the combination of a sulfonamide (like Sulfamethoxazole) with Trimethoprim.[13] Trimethoprim inhibits dihydrofolate reductase (DHFR), the enzyme that catalyzes the step immediately following the one blocked by sulfonamides in the folic acid pathway.[13] This sequential blockade is highly effective and can result in a bactericidal, rather than just bacteriostatic, outcome.[13]
Other Potential Synergies
Research has also explored the synergistic effects of sulfonamides with other antibiotic classes.[13][14] For example, some studies have shown that sulfa drugs can enhance the activity of azole antifungals against resistant strains of Candida auris.[15][16] These interactions open up avenues for combination therapies to combat multidrug-resistant pathogens.
Mechanisms of Bacterial Resistance to this compound
The clinical utility of sulfonamides has been diminished by the emergence and spread of bacterial resistance.[2] Understanding these mechanisms is crucial for antimicrobial stewardship and the development of new therapeutic strategies. The two predominant mechanisms are:
-
Target Site Modification: Chromosomal mutations in the bacterial folP gene, which encodes the DHPS enzyme, can alter the enzyme's structure.[2][17][18] These alterations reduce the binding affinity of sulfonamides to the enzyme while still allowing it to bind its natural substrate, PABA, albeit sometimes with reduced efficiency.[2]
-
Acquisition of Resistant DHPS: A more common and clinically significant mechanism is the horizontal gene transfer of mobile genetic elements, such as plasmids, that carry resistance genes (sul1, sul2, sul3).[2][18] These genes encode for a highly resistant variant of the DHPS enzyme that is effectively insensitive to sulfonamides but functions normally in the folic acid pathway.[2][18]
Conclusion
This compound, as a representative of the sulfonamide class, remains a compound of significant scientific interest. Its well-defined mechanism of action, targeting the bacterial folic acid synthesis pathway, provides a clear model for understanding competitive inhibition and selective toxicity. The in vitro methodologies detailed in this guide—particularly broth microdilution for MIC and MBC determination—represent the standard for accurately quantifying its antibacterial efficacy. While resistance is a significant challenge, the potential for synergistic interactions, especially with inhibitors of the same metabolic pathway, ensures that sulfonamides continue to be relevant in the ongoing search for effective solutions to the growing problem of antimicrobial resistance.
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An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Sulfapyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfapyridine, a historically significant sulfonamide antibiotic, represents a cornerstone in the annals of antimicrobial chemotherapy. While its use as a standalone systemic antibacterial agent has diminished, its role as the active metabolite of the prodrug Sulfasalazine maintains its clinical relevance, particularly in the management of inflammatory conditions such as ulcerative colitis and dermatitis herpetiformis. This guide provides a comprehensive technical overview of the pharmacokinetic and pharmacodynamic properties of Sulfapyridine. We will delve into its absorption, distribution, metabolism, and excretion (ADME) profile, with a particular focus on the genetic polymorphisms that influence its metabolic fate. Furthermore, we will explore its mechanism of action at a molecular level, its spectrum of antimicrobial activity, and the mechanisms by which bacteria have developed resistance. This document is intended to serve as a detailed resource for researchers and drug development professionals, offering insights grounded in established scientific principles and supported by contemporary literature.
Introduction: The Enduring Legacy of a Pioneering Sulfonamide
Sulfapyridine (formerly known as M&B 693) was one of the first synthetic antimicrobial agents to be widely used, heralding a new era in the treatment of bacterial infections. [1]Although its systemic use has been largely superseded by newer antibiotics with more favorable safety profiles, the study of Sulfapyridine's pharmacokinetic and pharmacodynamic characteristics remains crucial. [1]This is primarily because Sulfapyridine is a major metabolite of Sulfasalazine, a drug extensively used in the treatment of inflammatory bowel disease and rheumatoid arthritis. [2]The therapeutic effects and adverse reactions of Sulfasalazine are often attributed to its constituent moieties: 5-aminosalicylic acid (5-ASA) and Sulfapyridine. [2]Therefore, a thorough understanding of Sulfapyridine's disposition in the body and its interaction with microbial targets is essential for optimizing the therapeutic use of Sulfasalazine and for the development of novel drug delivery systems and analogues.
Pharmacokinetics: The Journey of Sulfapyridine Through the Body
The pharmacokinetic profile of Sulfapyridine is unique, largely because it is most commonly administered indirectly as the prodrug Sulfasalazine. The journey of Sulfapyridine from administration to elimination is a multi-step process heavily influenced by gastrointestinal physiology and host genetics.
Absorption
When administered as Sulfasalazine, only a small fraction (3% to 12%) of the parent drug is absorbed in the upper gastrointestinal tract. [3]The majority of the Sulfasalazine dose reaches the colon intact, where it is cleaved by bacterial azoreductases into its two primary components: 5-ASA and Sulfapyridine. [2][3]Following this cleavage, Sulfapyridine is almost completely absorbed from the colon. [3]The absorption of Sulfapyridine from the colon is a relatively slow process, with peak plasma concentrations occurring, on average, 14 to 20 hours after administration of uncoated or enteric-coated Sulfasalazine tablets, respectively. [4]
Distribution
Once absorbed, Sulfapyridine is widely distributed throughout the body's tissues and fluids. [5][6]It achieves high concentrations in various bodily fluids, including pleural, peritoneal, synovial, and ocular fluids. [5]The volume of distribution (Vd) of Sulfapyridine has been reported to be approximately 0.43 L/kg. The drug is moderately bound to plasma proteins, with a binding percentage of about 50%. [7]This moderate binding allows for a significant fraction of the drug to remain free and biologically active in the circulation and tissues.
Metabolism: The Influence of Acetylator Phenotype
The metabolism of Sulfapyridine is a critical determinant of its therapeutic efficacy and toxicity, and it is primarily governed by the genetically determined N-acetyltransferase 2 (NAT2) enzyme activity. This leads to a polymorphic acetylation pattern in the population, categorizing individuals as either "slow acetylators" or "fast acetylators".
-
Acetylation: The primary metabolic pathway for Sulfapyridine is N4-acetylation in the liver, which converts it to N4-acetylsulfapyridine. This metabolite is less active and has a higher protein binding affinity (around 86%) compared to the parent drug.
-
Hydroxylation and Glucuronidation: A smaller fraction of Sulfapyridine undergoes hydroxylation to 5-hydroxysulfapyridine, which is then conjugated with glucuronic acid.
The acetylator phenotype significantly impacts the pharmacokinetic parameters of Sulfapyridine. Slow acetylators exhibit a longer elimination half-life and higher plasma concentrations of the parent drug, which is associated with an increased risk of adverse effects. [3]Conversely, fast acetylators metabolize the drug more rapidly, leading to a shorter half-life and lower systemic exposure to the active parent compound.
Excretion
Sulfapyridine and its metabolites are primarily eliminated from the body via the kidneys through urinary excretion. [6]A significant portion of the absorbed Sulfapyridine is excreted unchanged in the urine. The renal clearance of the parent drug varies, while its metabolites, such as N4-acetylsulfapyridine and the glucuronide conjugates, have much higher renal clearance values. One of the historical drawbacks of Sulfapyridine was its potential for crystallization in the renal tubules, particularly in acidic urine, due to its pH-dependent water solubility. [1]To mitigate this risk, maintaining adequate hydration and urine output is crucial. [8]
Quantitative Pharmacokinetic Parameters of Sulfapyridine
| Parameter | Value | Reference |
| Biological Half-Life (t½) | 6-14 hours (phenotype dependent) | [3][5] |
| Volume of Distribution (Vd) | 0.43 L/kg | |
| Protein Binding | ~50% | [7] |
| Metabolism | Hepatic (Acetylation, Hydroxylation, Glucuronidation) | [3] |
| Primary Route of Excretion | Renal | [6] |
| Peak Plasma Time (Tmax) of Sulfapyridine (from Sulfasalazine) | ~13.67 hours | [9] |
| Peak Plasma Concentration (Cmax) of Sulfapyridine (from Sulfasalazine) | ~2.48 µg/mL | [9] |
Pharmacodynamics: How Sulfapyridine Exerts Its Effects
The pharmacodynamic properties of Sulfapyridine are centered on its antibacterial activity, which stems from its ability to interfere with a crucial metabolic pathway in susceptible microorganisms.
Mechanism of Action
Sulfapyridine, like other sulfonamides, is a structural analog of para-aminobenzoic acid (PABA). [8]Its primary mechanism of action is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). [6]This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids. By blocking the synthesis of folic acid, Sulfapyridine effectively halts bacterial growth and replication, exerting a bacteriostatic effect. [6]This selective toxicity is due to the fact that mammalian cells do not synthesize their own folic acid but rather obtain it from their diet.
Diagram of Sulfapyridine's Mechanism of Action ```dot digraph "Sulfapyridine Mechanism of Action" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
PABA [label="p-Aminobenzoic acid (PABA)", fillcolor="#FBBC05", fontcolor="#202124"]; Dihydropteroate_Synthase [label="Dihydropteroate Synthase (DHPS)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dihydrofolic_Acid [label="Dihydrofolic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tetrahydrofolic_Acid [label="Tetrahydrofolic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleic_Acid_Synthesis [label="Nucleic Acid Synthesis\n(Purines, Thymidine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sulfapyridine [label="Sulfapyridine", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
PABA -> Dihydropteroate_Synthase [label="Substrate"]; Dihydropteroate_Synthase -> Dihydrofolic_Acid [label="Catalyzes"]; Dihydrofolic_Acid -> Tetrahydrofolic_Acid [label="Reduced to"]; Tetrahydrofolic_Acid -> Nucleic_Acid_Synthesis [label="Essential for"]; Sulfapyridine -> Dihydropteroate_Synthase [label="Competitively Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; }``` Caption: Competitive inhibition of dihydropteroate synthase by Sulfapyridine.
Antibacterial Spectrum
Sulfapyridine exhibits a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria. Su[5]sceptible organisms include certain species of Streptococcus, Haemophilus influenzae, and some enteric bacteria. Ho[10]wever, the widespread use of sulfonamides has led to the development of significant bacterial resistance, limiting their contemporary use as first-line antibacterial agents. It[5] has shown activity against Yersinia enterocolitica and Salmonella species, with MICs ranging from 3.1-25 µg/ml and 25-100 µg/ml, respectively.
#[11][10]### 3.3. Mechanisms of Resistance
Bacterial resistance to Sulfapyridine and other sulfonamides can develop through several mechanisms:
-
Alterations in the Target Enzyme: Mutations in the gene encoding for dihydropteroate synthase (folP) can lead to an enzyme with a reduced affinity for sulfonamides while retaining its affinity for PABA.
-
[12][13] Increased Production of PABA: Some bacteria can overcome the competitive inhibition by overproducing the natural substrate, PABA.
-
Acquisition of a Resistant DHPS Gene: A common mechanism of resistance, particularly in Gram-negative bacteria, is the acquisition of plasmids carrying genes (such as sul1 and sul2) that encode for a drug-resistant variant of DHPS.
-
[13] Decreased Drug Permeability or Increased Efflux: Alterations in the bacterial cell envelope can reduce the uptake of the drug, or active efflux pumps can remove the drug from the cell.
Clinical Considerations and Future Directions
While Sulfapyridine is no longer a primary antibiotic, its clinical relevance persists through its formation from Sulfasalazine. The adverse effects associated with Sulfasalazine therapy, such as nausea, headache, and hypersensitivity reactions, are largely attributed to the systemic absorption of Sulfapyridine. Th[14]erefore, monitoring plasma levels of Sulfapyridine in patients on long-term Sulfasalazine treatment, particularly in those with a slow acetylator phenotype, can be beneficial for dose optimization and minimizing toxicity.
Future research in this area may focus on the development of novel prodrugs of 5-ASA that utilize different carrier molecules to avoid the release of Sulfapyridine and its associated side effects. Additionally, a deeper understanding of the immunomodulatory effects of Sulfapyridine itself, beyond its antibacterial properties, could open new avenues for its therapeutic application.
Conclusion
Sulfapyridine remains a compound of significant interest to the scientific and medical communities. Its rich history as an early antibiotic and its continued clinical relevance as a metabolite of Sulfasalazine underscore the importance of a thorough understanding of its pharmacokinetic and pharmacodynamic profiles. This guide has provided a detailed examination of its ADME characteristics, highlighting the pivotal role of genetic polymorphism in its metabolism, and has elucidated its mechanism of action and the challenges of bacterial resistance. For researchers and drug development professionals, the lessons learned from Sulfapyridine can inform the design of safer and more effective therapies for a range of diseases.
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An In-Depth Technical Guide to the Solubility and Stability Studies of Sulfapyrazole
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive framework for conducting solubility and stability studies on sulfapyrazole, a sulfonamide antibiotic. As a Senior Application Scientist, the goal of this document is to move beyond a simple recitation of protocols and delve into the rationale behind the experimental designs. We will explore the critical physicochemical properties of this compound, outline detailed methodologies for its characterization, and discuss the interpretation of the resulting data. While specific experimental data for this compound is not abundantly available in publicly accessible literature, this guide will leverage established principles for sulfonamide analysis and data from closely related analogs to provide a robust and scientifically sound approach. All methodologies are designed to be self-validating, ensuring the integrity and reliability of the data generated.
Introduction to this compound: Physicochemical Profile
This compound, with the chemical name N'-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)sulfanilamide, is a member of the sulfonamide class of antibiotics. A thorough understanding of its fundamental physicochemical properties is the bedrock upon which all solubility and stability studies are built.
Key Physicochemical Parameters:
-
pKa: The ionization constant (pKa) is a critical determinant of a drug's solubility and permeability across biological membranes. This compound possesses two ionizable groups: the acidic sulfonamide group and the basic amino group. The literature suggests a predicted pKa value of approximately 5.69 for the sulfonamide group.[1] It is crucial to experimentally verify this value, as it will dictate the pH-dependent solubility profile.
Solubility Studies: A Multifaceted Approach
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability.[4] For this compound, a comprehensive solubility assessment involves determining its solubility in various solvents and across a physiologically relevant pH range.
Equilibrium Solubility in Common Solvents
Understanding the solubility of this compound in a range of common pharmaceutical solvents is essential for formulation development.
Table 1: Representative Solubility Data for Sulfonamides in Various Solvents
| Solvent | Sulfamethizole Solubility (g/L at 37°C) | Sulfisoxazole Solubility (g/L at 37°C) | General Sulfonamide Solubility |
| Water | 0.105[5] | 0.300[6] | Generally poorly soluble |
| Methanol | 25[5] | Soluble[6] | Generally soluble |
| Ethanol | 33.3[5] | Soluble[6] | Generally soluble |
| Acetone | 100[5] | Data not readily available | Generally soluble |
| DMSO | Data not readily available | ≥ 150,000[7] | Highly soluble |
Note: This table presents data for sulfamethizole and sulfisoxazole as illustrative examples due to the lack of specific public data for this compound. The actual solubility of this compound will need to be experimentally determined.
Experimental Protocol: Equilibrium Shake-Flask Solubility Method
This protocol outlines the universally accepted shake-flask method for determining the equilibrium solubility of a compound.
Step-by-Step Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent (e.g., water, methanol, ethanol, acetone, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to sediment the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as UV-Vis spectroscopy or a stability-indicating HPLC method, to determine the concentration of dissolved this compound.
pH-Dependent Solubility Profile
The ionization state of this compound, governed by its pKa values, will significantly influence its aqueous solubility.[8] Determining the pH-solubility profile is therefore a regulatory expectation and a critical step in predicting its in vivo dissolution.[9]
Experimental Protocol: pH-Solubility Profile Determination
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4).[9]
-
Equilibrium Solubility Measurement: Perform the shake-flask method as described in section 2.1, using the prepared buffers as the solvent systems.
-
Data Plotting: Plot the logarithm of the measured solubility (log S) against the corresponding pH values to generate the pH-solubility profile.
Diagram: Theoretical pH-Solubility Profile for an Amphoteric Drug like this compound
Caption: Theoretical pH-solubility curve for this compound.
Stability Studies: Unveiling Degradation Pathways
Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies with time under the influence of environmental factors.[10] Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[11][12][13]
Forced Degradation Studies
Forced degradation studies, or stress testing, involve subjecting the drug substance to conditions more severe than accelerated stability testing to generate degradation products.[14]
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60°C |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60°C |
| Oxidation | 3% - 30% H2O2, room temperature |
| Thermal Degradation | 60°C - 80°C (solid state and in solution) |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) |
Experimental Protocol: General Procedure for Forced Degradation
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of this compound in the appropriate stress media (e.g., acidic, basic, or oxidative solutions). For thermal and photostability studies, both solid and solution samples should be tested.
-
Stress Application: Expose the samples to the specified stress conditions for a defined period. The extent of degradation should ideally be between 5-20%.[14]
-
Neutralization (for hydrolytic studies): After the stress period, neutralize the acidic and basic samples to prevent further degradation.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[2]
Diagram: Workflow for Stability-Indicating HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Example HPLC Method Parameters for Sulfonamide Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[6]
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 270 nm).[6]
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Identification of Degradation Products
The identification of degradation products is crucial for understanding the degradation pathways and for assessing the safety of the drug product. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose.[15]
Diagram: General Degradation Pathways for Sulfonamides
Caption: Potential degradation pathways for this compound.
Based on studies of other sulfonamides, potential degradation pathways for this compound include cleavage of the sulfonamide (S-N) bond, hydroxylation of the aromatic rings, and oxidation of the aniline amino group.[9]
Conclusion
This technical guide provides a comprehensive and scientifically rigorous framework for conducting solubility and stability studies of this compound. By following the outlined protocols and understanding the underlying scientific principles, researchers and drug development professionals can generate high-quality, reliable data that is essential for formulation development, regulatory submissions, and ensuring the safety and efficacy of this compound-containing drug products. While specific experimental data for this compound remains to be fully elucidated in the public domain, the methodologies and principles discussed herein provide a clear path forward for its comprehensive characterization.
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
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Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
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- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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A Technical Guide to the Discovery and History of Pyrazole Sulfonamides: From Foundational Synthesis to Targeted Therapeutics
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The fusion of the pyrazole heterocycle with a sulfonamide moiety has given rise to a privileged scaffold in modern medicinal chemistry. This guide provides an in-depth exploration of the discovery and historical evolution of pyrazole sulfonamides, from their early synthetic origins to their landmark role as selective COX-2 inhibitors and their expanding therapeutic applications. We will dissect the seminal discovery of Celecoxib, detail key synthetic methodologies, analyze structure-activity relationships, and explore the ongoing research that continues to uncover the vast potential of this remarkable chemical class. This document serves as a technical resource, grounded in peer-reviewed literature, to inform and guide future research and development in this field.
Foundational Chemistry: The Pyrazole and Sulfonamide Moieties
The story of pyrazole sulfonamides is one of synergistic chemical brilliance. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, was first named by German chemist Ludwig Knorr in 1883.[1][2] Its unique electronic properties, metabolic stability, and versatile synthetic handles have made it a cornerstone in pharmaceutical development.[3][4] The sulfonamide group (-S(=O)₂-NR₂), on the other hand, is a critical pharmacophore responsible for the bioactivity of sulfa drugs and a multitude of other therapeutics.[5]
The combination of these two moieties into a single molecular entity creates the pyrazole sulfonamide scaffold, a structure that has proven to be exceptionally fruitful in drug discovery.[1][2] This hybrid design leverages the structural rigidity and binding capabilities of the pyrazole core with the potent and often highly specific interactions afforded by the sulfonamide group.
Caption: General structure of the pyrazole sulfonamide scaffold.
The Paradigm Shift: Discovery of COX Isoforms and the Birth of Selective Inhibitors
The most significant chapter in the history of pyrazole sulfonamides began with a revolutionary discovery in the early 1990s: the identification of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2.[6]
-
COX-1: A constitutively expressed enzyme found in most tissues, responsible for producing prostaglandins that mediate essential homeostatic functions, such as protecting the gastrointestinal lining and facilitating platelet aggregation.[6]
-
COX-2: An inducible enzyme, primarily expressed at sites of inflammation, that is responsible for producing the prostaglandins that mediate pain and inflammation.[6][7]
This discovery provided a compelling therapeutic hypothesis: a drug that could selectively inhibit COX-2 while sparing COX-1 could offer the potent anti-inflammatory and analgesic benefits of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) without the debilitating gastrointestinal side effects.[6] This set the stage for a new era of rational drug design, with the pyrazole sulfonamide scaffold at its epicenter.
Caption: Mechanism of action of selective vs. non-selective COX inhibitors.
Landmark Drug: The Discovery and Development of Celecoxib
The quest for a selective COX-2 inhibitor culminated in the development of Celecoxib (Celebrex®). Discovered by a team at G.D. Searle & Company (a division of Monsanto) led by John Talley, Celecoxib was the first rationally designed, selective COX-2 inhibitor to reach the market.[6][7][8] It received FDA approval on December 31, 1998, for the treatment of osteoarthritis and rheumatoid arthritis.[6][8]
The Causality of Design: Structure-Activity Relationship (SAR)
The success of Celecoxib hinges on its unique 1,5-diarylpyrazole structure. SAR studies revealed that specific structural features were critical for potent and selective COX-2 inhibition:
-
Vicinal Diaryl Rings: Two aryl rings on adjacent carbons of the pyrazole core are essential for activity.
-
The Sulfonamide Moiety: A para-sulfonamide (or sulfonyl) group on one of the aryl rings is the key to COX-2 selectivity. The larger active site of the COX-2 enzyme contains a hydrophilic side pocket that is absent in COX-1. The sulfonamide group of Celecoxib fits snugly into this pocket, forming crucial hydrogen bonds with residues like Arg499 and Phe504, thereby anchoring the drug and blocking the active site.[9]
-
The Trifluoromethyl Group: The para-CF₃ group on the second aryl ring contributes to the overall potency and binding affinity within the main channel of the enzyme active site.[10]
This design was a triumph of understanding molecular interactions, directly translating the structural differences between the two COX isoforms into a clinically effective and safer therapeutic agent.[11][12]
Quantitative Analysis of COX Inhibition
The selectivity of pyrazole sulfonamides is quantified by the selectivity index (SI), calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2. A higher SI indicates greater selectivity for COX-2.
| Compound | Target | IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 0.04 - 0.055 | >100 | [10] |
| COX-1 | >10 | |||
| Compound 5b | COX-2 | 0.01 | 344.56 | [11] |
| (Benzothiophen-2-yl analog) | COX-1 | 5.40 | ||
| Fluorinated Analog | COX-2 | 0.043 - 0.17 | 50.6 - 311.6 | [10] |
| (Celecoxib derivative) | COX-1 | Varies | ||
| Indomethacin | COX-2 | Varies | ~0.1 (Non-selective) | [11] |
| (Reference NSAID) | COX-1 | Varies |
Table 1: Comparative in vitro inhibitory activities of selected pyrazole sulfonamides against COX-1 and COX-2 enzymes. IC₅₀ values represent the concentration required for 50% inhibition.
Synthesis and Experimental Protocols
The synthesis of pyrazole sulfonamides is versatile, but a common and effective pathway involves the condensation of a diketone with a substituted hydrazine, followed by sulfonylation.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of pyrazole sulfonamides.
Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonamide Derivatives
This protocol is a self-validating system adapted from established literature, ensuring reproducibility.[1][2]
Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pentane-2,4-dione (1 equivalent) in methanol.
-
Reagent Addition: Slowly add hydrazine hydrate (85%, 1 equivalent) to the solution at room temperature (25–35 °C). Causality Note: This is an exothermic Knorr pyrazole synthesis; slow addition is critical to control the reaction temperature.
-
Reaction & Workup: Stir the mixture for 2-3 hours. The reaction is typically quantitative. Evaporate the solvent under reduced pressure to yield crude 3,5-dimethyl-1H-pyrazole, which can be used in the next step without further purification.
Step 2: Sulfonylation to form Pyrazole-4-sulfonyl chloride
-
Reaction Setup: Cool a flask containing chlorosulfonic acid (3 equivalents) to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the crude 3,5-dimethyl-1H-pyrazole (1 equivalent) portion-wise, maintaining the temperature below 10 °C. Causality Note: Chlorosulfonic acid is highly reactive; this temperature control prevents degradation and side reactions.
-
Reaction & Quenching: Stir the reaction mixture at room temperature for 12-16 hours. Pour the mixture slowly onto crushed ice.
-
Extraction: Extract the aqueous mixture with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to yield the pyrazole-4-sulfonyl chloride intermediate.
Step 3: Amination to form the final Pyrazole Sulfonamide
-
Reaction Setup: Dissolve the desired primary or secondary amine (e.g., 2-phenylethylamine, 1.05 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 equivalents) in dichloromethane.[2]
-
Reagent Addition: Add a solution of pyrazole-4-sulfonyl chloride (1 equivalent) in dichloromethane dropwise to the amine solution at room temperature.
-
Reaction & Monitoring: Stir the reaction for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup & Purification: Upon completion, add cold water and stir for 10 minutes. Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent. Purify the crude product via column chromatography to obtain the pure pyrazole sulfonamide derivative.[1][2]
Beyond COX-2: Expanding Therapeutic Horizons
While the legacy of pyrazole sulfonamides is cemented in anti-inflammatory therapy, their structural versatility has enabled their exploration for a wide range of other biological targets.
-
Carbonic Anhydrase Inhibitors: Certain pyrazole sulfonamide derivatives have shown potent inhibitory activity against various isoforms of human carbonic anhydrase (hCA), enzymes linked to glaucoma, epilepsy, and some cancers.[13] The sulfonamide moiety is crucial for binding to the zinc ion in the enzyme's active site.[13]
-
Antitubercular Agents: Novel pyrazole sulfonamide hybrids have been synthesized and evaluated for activity against Mycobacterium tuberculosis. Some compounds demonstrated potent inhibition, emerging as promising leads to combat multidrug-resistant tuberculosis.[5][14]
-
Anticancer Activity: The pyrazole core is present in several approved kinase inhibitors.[3] Researchers are actively developing pyrazole sulfonamide derivatives as antiproliferative agents that target various pathways involved in cancer progression.[1][2]
-
NAAA Inhibitors: A novel class of pyrazole sulfonamides has been identified as potent, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in managing inflammatory responses.[15]
Conclusion and Future Perspective
The journey of pyrazole sulfonamides from a simple heterocyclic combination to a cornerstone of modern drug design is a testament to the power of rational, mechanism-based discovery. The development of Celecoxib not only provided a safer alternative for millions suffering from inflammatory diseases but also validated the entire field of selective enzyme inhibition. Today, the scaffold continues to demonstrate its "privileged" status, with ongoing research uncovering new biological activities and therapeutic applications. The metabolic stability of the pyrazole nucleus, combined with the potent and directed interactions of the sulfonamide group, ensures that this chemical class will remain a fertile ground for the discovery of novel therapeutics for years to come.[3]
References
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- (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing.
- (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PubMed Central.
- (n.d.). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México.
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- (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
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- (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central.
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An In-depth Technical Guide to Sulfapyrazole: Target Identification and Binding Studies
Abstract
Sulfapyrazole, a member of the sulfonamide class of antibiotics, has a well-established primary mechanism of action involving the inhibition of dihydropteroate synthase (DHPS) in prokaryotes. However, a comprehensive understanding of its full target profile, including potential off-targets in both pathogens and host organisms, is crucial for elucidating its complete pharmacological and toxicological profile. This guide provides a detailed technical overview of modern methodologies for identifying molecular targets of this compound and characterizing the thermodynamics and kinetics of its binding interactions. We will explore both hypothesis-driven approaches centered on known targets and unbiased, discovery-oriented strategies to uncover novel interactors. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical frameworks and practical, step-by-step protocols for key experimental workflows.
Introduction: Beyond the Primary Target
This compound, like other sulfonamides, functions as a competitive inhibitor of para-aminobenzoic acid (PABA) in the bacterial folic acid synthesis pathway[1]. This inhibition is mediated by its binding to dihydropteroate synthase (DHPS), a critical enzyme for bacterial survival. While DHPS is the established primary target, the principle of polypharmacology suggests that this compound may interact with other proteins, leading to off-target effects or even contributing to its therapeutic efficacy in ways not yet fully understood. Identifying these additional targets is paramount for a complete understanding of its mechanism of action and for anticipating potential adverse effects.
This guide will navigate the process of this compound target identification and binding characterization through two main phases:
-
Phase 1: Target Identification. This phase focuses on identifying the specific proteins that physically interact with this compound. We will cover both traditional affinity-based methods and modern, label-free techniques.
-
Phase 2: Binding Characterization. Once a potential target is identified, it is essential to quantitatively describe the binding event. This phase will detail biophysical techniques used to determine binding affinity, kinetics, and thermodynamics.
Phase 1: Target Identification Strategies
The goal of target identification is to isolate and identify proteins from a complex biological mixture that bind to this compound. The choice of method depends on the experimental context, available resources, and the nature of the anticipated interaction.
Affinity Chromatography-Based Proteomics
Affinity chromatography is a powerful and widely used technique for target identification. It involves immobilizing the small molecule (this compound) onto a solid support to create an "affinity resin," which is then used to "fish out" binding partners from a cell or tissue lysate.
Workflow Overview:
Caption: Workflow for Affinity Chromatography-Based Target Identification.
Detailed Protocol: Preparation of a this compound Affinity Resin
The key to this method is the successful immobilization of this compound onto a solid support. This compound possesses a primary aromatic amine group that can be used for covalent linkage to an activated resin[1][2].
Materials:
-
NHS-activated Agarose beads (e.g., from Thermo Fisher Scientific, G-Biosciences)
-
This compound
-
Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Wash Buffer: 1 M NaCl
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Resin Preparation: In a microcentrifuge tube, add 1 mL of a 50% slurry of NHS-activated agarose beads. Wash the beads twice with 1 mL of ice-cold 1 mM HCl, followed by two washes with 1 mL of coupling buffer.
-
Ligand Solubilization: Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution. Then, dilute this stock into the coupling buffer to a final concentration of 1-10 mM.
-
Coupling Reaction: Immediately add the this compound solution to the washed agarose beads. Incubate the mixture on a rotator at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Centrifuge the mixture to pellet the beads and discard the supernatant. Add 1 mL of quenching buffer and incubate for 30-60 minutes at room temperature to block any unreacted NHS groups.
-
Washing: Wash the beads extensively to remove non-covalently bound this compound and quenching reagents. Perform sequential washes with:
-
3 x 1 mL of coupling buffer
-
3 x 1 mL of wash buffer
-
3 x 1 mL of coupling buffer
-
-
Storage: Resuspend the this compound-coupled beads in a suitable storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.
Label-Free Target Identification Methods
A significant advantage of label-free methods is that they do not require chemical modification of the small molecule, thus avoiding potential alterations to its binding properties.
DARTS operates on the principle that when a small molecule binds to its protein target, it stabilizes the protein's conformation, making it more resistant to proteolysis.
Workflow Overview:
Caption: The Drug Affinity Responsive Target Stability (DARTS) Workflow.
CETSA is based on the ligand-induced thermal stabilization of target proteins in a cellular environment. When a protein binds to a ligand, its melting temperature (Tm) typically increases. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
Workflow Overview:
Caption: The Cellular Thermal Shift Assay (CETSA) Workflow.
Phase 2: Biophysical Characterization of Binding
Once a putative target has been identified, it is crucial to validate the interaction and quantify its binding parameters. Biophysical techniques provide direct evidence of binding and yield valuable data on affinity, kinetics, and thermodynamics. For these assays, a source of purified target protein is required, which may involve recombinant expression and purification.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. This allows for the determination of association rate constants (k_on), dissociation rate constants (k_off), and the equilibrium dissociation constant (K_D).
Workflow Overview:
Caption: The Surface Plasmon Resonance (SPR) Experimental Workflow.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Detailed Protocol: Characterizing this compound-Target Binding via ITC
Materials:
-
Purified target protein (e.g., DHPS, carbonic anhydrase) in a dialysis buffer.
-
This compound.
-
Dialysis Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
ITC instrument.
Procedure:
-
Sample Preparation:
-
Dialyze the purified target protein extensively against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer to ensure no buffer mismatch. Degas both the protein and this compound solutions.
-
-
Concentration Determination: Accurately determine the concentrations of the protein and this compound solutions.
-
Instrument Setup:
-
Load the target protein into the sample cell (typically at a concentration of 10-50 µM).
-
Load the this compound solution into the titration syringe (typically at a concentration 10-20 times that of the protein).
-
-
Titration: Perform a series of small, sequential injections of the this compound solution into the protein-filled sample cell. The instrument will measure the heat change associated with each injection.
-
Data Analysis: The raw data (a series of heat spikes) is integrated to generate a binding isotherm (heat change per mole of injectant versus the molar ratio of ligand to protein). This isotherm is then fitted to a binding model to extract the thermodynamic parameters (K_D, n, ΔH).
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules along a temperature gradient, a property known as thermophoresis. This movement is sensitive to changes in size, charge, and hydration shell. When a ligand binds to a fluorescently labeled target molecule, the complex's thermophoretic properties change, allowing for the quantification of binding affinity.
Case Study: On-Target and Off-Target Interactions of this compound
To illustrate the application of these techniques, we will consider both the primary bacterial target and a known class of human off-targets for sulfonamides.
On-Target Binding: Dihydropteroate Synthase (DHPS)
As the primary target, the interaction between this compound and bacterial DHPS is of high affinity and critical for its antibacterial effect.
-
Inhibition Constants (Ki): Studies on various sulfonamides against DHPS have shown Ki values in the micromolar range. For instance, sulfamethoxazole, a closely related sulfonamide, has been reported with Ki values that underscore its potent inhibition of the enzyme[3][4]. While specific Ki values for this compound against various bacterial DHPS isoforms can vary, they are expected to be in a similar potent range.
Off-Target Binding: Carbonic Anhydrases (CAs) and Serum Albumin
Sulfonamides are also well-known inhibitors of human carbonic anhydrases, a family of zinc-containing metalloenzymes. This off-target interaction is the basis for the therapeutic use of some sulfonamides as diuretics and for treating glaucoma.
-
Carbonic Anhydrase Inhibition: Sulfapyridine-like compounds have been shown to inhibit human carbonic anhydrase (hCA) isoforms I, II, and VI with inhibition constants (Ki) ranging from the low micromolar to nanomolar range[5][6][7]. For example, against hCA II, Ki values for some sulfonamide derivatives can be as low as 3.3 nM[5].
-
Serum Albumin Binding: Sulfonamides are known to bind to serum albumin, which affects their pharmacokinetic properties. The binding of sulpiride, another sulfonamide, to human serum albumin (HSA) has been characterized with an association constant (Ka) in the range of 10^3 to 10^4 M-1[8]. This corresponds to a dissociation constant (KD) in the micromolar range, indicating a moderate affinity interaction that can influence the free drug concentration in plasma.
Table 1: Representative Binding/Inhibition Constants for Sulfonamides
| Compound | Target Protein | Method | Affinity/Inhibition Constant | Reference |
| Sulfamethoxazole | E. coli DHPS | Molecular Docking | Binding Affinity: -6.1 kcal/mol | [9] |
| Sulfamethoxazole | P. carinii DHPS | Enzyme Inhibition Assay | IC50 / Ki values in µM range | [4] |
| Pyrazolopyridine Sulfonamides | Human Carbonic Anhydrase I | Stopped-flow CO2 hydrase assay | Ki: 58.8 nM - 8010 nM | [6] |
| Pyrazolopyridine Sulfonamides | Human Carbonic Anhydrase II | Stopped-flow CO2 hydrase assay | Ki: 5.6 nM - 5712 nM | [6] |
| Sulpiride | Human Serum Albumin (HSA) | Fluorescence Quenching | Ka: ~3.89 x 10^3 M-1 (KD ~257 µM) | [8] |
Conclusion and Future Directions
The methodologies outlined in this guide provide a robust framework for the comprehensive analysis of this compound's molecular interactions. While its primary target, DHPS, is well-established, a deeper understanding of its off-target profile is essential for modern drug development and safety assessment. The integration of affinity-based proteomics with label-free methods like DARTS and CETSA offers a powerful approach for unbiased target discovery. Subsequent quantitative characterization of these interactions using biophysical techniques such as SPR, ITC, and MST is critical for validating targets and building a complete structure-activity relationship. As our understanding of polypharmacology grows, the systematic application of these techniques will be indispensable for unlocking the full therapeutic potential and mitigating the risks associated with established drugs like this compound.
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Structure-activity relationship (SAR) of pyrazole sulfonamides
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrazole Sulfonamides
Abstract
The pyrazole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] This versatility has led to the development of numerous therapeutic agents across different disease areas, including oncology, infectious diseases, and inflammatory conditions.[3][4][5] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological effects of pyrazole sulfonamide derivatives. We will explore the critical role of substituent patterns on both the pyrazole core and the sulfonamide moiety, dissecting how subtle molecular modifications influence potency, selectivity, and pharmacokinetic properties. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the rational design of novel pyrazole sulfonamide-based therapeutics, supported by detailed experimental protocols and a comprehensive review of key findings.
Chapter 1: Introduction to the Pyrazole Sulfonamide Scaffold
The Privileged Scaffold: A Foundation for Diverse Bioactivity
The term "privileged scaffold" refers to molecular frameworks that are capable of providing ligands for more than one type of biological receptor or enzyme. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example.[2] When combined with the sulfonamide moiety (-SO₂NH-), it forms a pharmacophore with a unique combination of physicochemical properties. The pyrazole ring can act as a bioisosteric replacement for an aryl ring, improving properties like lipophilicity and solubility, while its nitrogen atoms can serve as both hydrogen bond donors (N-1) and acceptors (N-2), facilitating robust interactions with protein targets.[2] This dual-functionality is a primary reason for the scaffold's extensive utility in developing a wide range of clinically relevant molecules.[1][3][6]
Core Structural Features and Points of Variation
The therapeutic potential of a pyrazole sulfonamide is dictated by the nature and position of substituents on its core structure. Understanding these key modification points is fundamental to SAR studies.
Caption: Core structure of a pyrazole sulfonamide and key points for chemical modification.
General Synthetic Strategies
The synthesis of pyrazole sulfonamides is typically robust and modular, allowing for the rapid generation of diverse compound libraries for SAR screening. A common and effective approach involves the condensation reaction between a substituted pyrazole sulfonyl chloride and a primary or secondary amine. An alternative powerful method is the cyclocondensation of a chalcone derivative with a hydrazinylbenzenesulfonamide.
Caption: A generalized workflow for the synthesis of pyrazole sulfonamide derivatives.
Chapter 2: SAR of Pyrazole Sulfonamides as Enzyme Inhibitors
The pyrazole sulfonamide scaffold has proven exceptionally effective in the design of potent and selective enzyme inhibitors, most notably targeting carbonic anhydrases and protein kinases.
Carbonic Anhydrase (CA) Inhibitors
Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of CO₂. Their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer where isoforms like CA IX are overexpressed.[7][8]
-
Mechanism & Causality: The sulfonamide moiety is the critical zinc-binding group, anchoring the inhibitor to the Zn²⁺ ion in the enzyme's active site. The pyrazole and its substituents are responsible for forming additional interactions with amino acid residues, which dictates the inhibitor's potency and isoform selectivity.[7]
-
Key SAR Findings:
-
Sulfonamide Position: The position of the sulfonamide group on its appended benzene ring is critical. Studies have shown that compounds with a sulfonamide group at the meta position often display higher activity against certain isoforms compared to their para-substituted counterparts.[3]
-
Substituents on Phenyl Rings: Electron-withdrawing groups, such as halogens (F, Cl, Br), on the phenyl rings attached to the pyrazole core significantly enhance inhibitory activity.[7][9] For instance, fluorine substitutions can lead to potent, low nanomolar inhibitors of isoforms hCAIX and hCAXII.[9]
-
Hydroxyphenyl Moiety: A 2-hydroxyphenyl group at position C3 of the pyrazole ring is a common feature in potent CA inhibitors. Modifications to this ring, such as adding halogens, further modulate activity.[9]
-
Caption: Key SAR principles for pyrazole sulfonamide-based carbonic anhydrase inhibitors.
Table 1: Inhibitory Activity of Pyrazole Sulfonamides against Human CA Isoforms
| Compound ID | Substitutions | hCA II (IC₅₀, µM) | hCA IX (IC₅₀, µM) | hCA XII (IC₅₀, µM) | Reference |
|---|---|---|---|---|---|
| 4j | 5-CF₃-2-OH-Ph at C3; p-tolyl at C5 | 0.39 | 0.15 | 0.28 | [9] |
| 4k | 5-F-2-OH-Ph at C3; p-tolyl at C5 | 0.24 | >10 | 0.75 | [7] |
| 4g | 3,5-Cl₂-2-OH-Ph at C3; p-tolyl at C5 | >10 | >10 | 0.12 | [7] |
| Acetazolamide | (Standard) | 0.012 | 0.025 | 0.0058 |[7] |
Protein Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. Pyrazole derivatives are excellent scaffolds for kinase inhibitors, often acting as "hinge-binders."[10][11]
-
Mechanism & Causality: The N-1 and N-2 atoms of the pyrazole ring form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of the adenine moiety of ATP. The sulfonamide portion and its attached aryl groups extend into other regions of the binding site, where substitutions can be tailored to achieve potency and selectivity for a specific kinase.[2][10]
-
Key SAR Findings:
-
Pyrazole Core: Truncating a larger indazole core to a 1H-pyrazole can maintain essential hinge-binding interactions while providing a lower molecular weight scaffold with improved drug-like properties.[10]
-
5-Position Substitution: Adding a small alkyl group, such as a methyl, at the 5-position of the pyrazole ring can reinforce a perpendicular conformation of the attached phenyl ring, which is often favorable for potent inhibition.[10]
-
Aryl Sulfonamide Moiety: For LRRK2 kinase inhibitors, biaryl sulfonamides are effective.[10] For Bcr-Abl inhibitors, incorporating a trifluoromethyl group on the aryl ring significantly increases potency.[1] The choice of heterocycle (e.g., pyridine, pyrimidine) on the sulfonamide can also dramatically impact activity and selectivity.[10]
-
Chapter 3: SAR of Pyrazole Sulfonamides as Antimicrobial Agents
The rise of multidrug-resistant bacteria necessitates the development of new classes of antibiotics. Pyrazole sulfonamides have emerged as a promising scaffold in this area, often acting by inhibiting folate synthesis, similar to classic sulfa drugs.[12]
-
Mechanism & Causality: The sulfonamide portion of the molecule acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid pathway. They function as structural mimics of the natural substrate, p-aminobenzoic acid (PABA).[12] The pyrazole core and its substituents modulate the overall physicochemical properties, such as cell wall penetration and binding affinity to the enzyme.
-
Key SAR Findings:
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as dichloro substitutions on the benzene ring of the sulfonamide, leads to potent activity against both bacterial and fungal strains.[12]
-
Additional Heterocycles: Incorporating other heterocyclic rings, such as quinoline, can significantly enhance antimicrobial and antioxidant activities.[12]
-
Molecular Hybridization: Creating hybrid molecules that incorporate pyrazole, pyrazoline, and quinoline pharmacophores into a single sulfonamide-based structure can yield compounds with excellent antitubercular activity against M. tuberculosis.[13]
-
Table 2: Antimicrobial Activity of Representative Pyrazole Sulfonamides
| Compound ID | Key Structural Features | Activity | Organism(s) | Reference |
|---|---|---|---|---|
| 4e | Dichloro substitution on benzene ring | Potent antibacterial & antifungal | B. subtilis, S. aureus, E. coli, A. niger | [12] |
| 4d | Quinoline ring present | Good antibacterial & antifungal | B. subtilis, S. aureus, E. coli, A. niger | [12] |
| 9g | Chloroquinoline & thiophene moieties | Excellent antitubercular (MIC: 10.2 µg/mL) | M. tuberculosis H₃₇Rv |[13] |
Chapter 4: SAR of Pyrazole Sulfonamides as Antiproliferative Agents
Beyond specific enzyme inhibition, pyrazole sulfonamides exhibit broad antiproliferative activity against various cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest.[8][14]
-
Mechanism & Causality: The anticancer effects are often multifactorial. Some compounds induce apoptosis and cell cycle arrest at the G0/G1 and S phases.[8] The overall structure contributes to the molecule's ability to intercalate with DNA or interact with multiple cellular targets.
-
Key SAR Findings:
-
Hydrophobicity and Bulk: Bulky, hydrophobic groups, particularly bicyclic aromatic rings (e.g., naphthalene) attached to the sulfonamide nitrogen, are often necessary for good anticancer activity. This suggests the involvement of a large hydrophobic binding pocket in the molecular target(s).[6][14]
-
Cyclic vs. Acyclic Substituents: Compounds with cyclic substituents (e.g., cyclohexyl, phenyl) on the sulfonamide are generally more active than those with no substitution.[6][14]
-
Methylation of Pyrazole: Replacing the N-H proton on the pyrazole ring with a methyl group appears to have a negligible impact on antiproliferative activity, indicating this position may not be critical for hydrogen bonding in this context.[6][14]
-
Caption: Logical flow from structural modification to antiproliferative effect in pyrazole sulfonamides.
Table 3: Antiproliferative Activity of Pyrazole-4-sulfonamides against U937 Cells
| Compound ID | Substituent on Sulfonamide (R) | Activity (GI₅₀, µM) | Key SAR Insight | Reference |
|---|---|---|---|---|
| MR-S1-14 | Naphthyl | 1.8 | Bulky hydrophobic group is potent | [14] |
| MR-S1-15 | Bicyclic aromatic | 2.1 | Bulky hydrophobic group is potent | [14] |
| MR-S1-12 | Di-propoxy phenyl | 2.5 | Electron-donating groups are effective | [14] |
| MR-S1-1 | Unsubstituted cyclohexyl | 12.3 | Unsubstituted cyclic groups are less potent |[14] |
Chapter 5: Experimental Design & Protocols
A successful SAR study relies on robust and reproducible experimental protocols. The methodologies described below are self-validating and represent standard practices in the field.
General Synthesis Protocol: Pyrazole-4-sulfonamide Derivatives
This protocol outlines the synthesis of N-substituted pyrazole-4-sulfonamides from a pyrazole-4-sulfonyl chloride intermediate.[6][14]
-
Solubilization: In a clean, dry round-bottom flask, dissolve the desired amine (1.05 equivalents) in dichloromethane (DCM, 5 volumes).
-
Base Addition: Add diisopropylethylamine (DIPEA, 1.5 equivalents) to the solution at room temperature (25–30 °C).
-
Sulfonyl Chloride Addition: In a separate flask, dissolve pyrazole-4-sulfonyl chloride (1.0 equivalent) in DCM (5 volumes). Add this solution dropwise to the amine mixture at 25–30 °C.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spots and the appearance of a new product spot indicates reaction completion.
-
Workup: Upon completion, add cold deionized water (10 volumes) to the reaction mixture and stir for 10 minutes. Separate the organic layer using a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure pyrazole-4-sulfonamide.
-
Characterization (Validation): Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Assay Protocol: Antiproliferative Activity (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.[14]
-
Cell Seeding: Seed human cancer cells (e.g., U937) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrazole sulfonamide compounds in DMSO and then further dilute in culture medium. Add 10 µL of the compound dilutions to the respective wells (final DMSO concentration <0.5%). Include wells with vehicle control (DMSO) and a positive control (e.g., Mitomycin C).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis (Self-Validation): Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of compound concentration and determine the half-maximal inhibitory concentration (IC₅₀ or GI₅₀) using non-linear regression analysis (e.g., in GraphPad Prism). The consistency of the positive control's IC₅₀ value across experiments validates the assay's performance.
Chapter 6: Conclusion and Future Perspectives
The pyrazole sulfonamide scaffold continues to demonstrate its immense value in medicinal chemistry. The structure-activity relationships discussed in this guide highlight several key principles for rational drug design: the sulfonamide moiety often acts as a critical anchor to the target protein (e.g., via zinc-binding in CAs), while the substituted pyrazole and aryl rings provide the necessary interactions to achieve high potency and selectivity.
Future efforts in this field will likely focus on:
-
Multi-Target Inhibitors: Designing single molecules that can modulate multiple disease-relevant targets simultaneously, for example, dual kinase and carbonic anhydrase inhibitors for cancer therapy.
-
Tackling Drug Resistance: Systematically modifying the scaffold to overcome known resistance mechanisms in bacteria and cancer cells.[5]
-
Improving Pharmacokinetics: Optimizing substituents to enhance ADME (absorption, distribution, metabolism, and excretion) properties, leading to compounds with better oral bioavailability and in vivo efficacy.[10]
By leveraging the foundational SAR principles outlined herein, researchers are well-equipped to continue innovating and developing the next generation of pyrazole sulfonamide-based therapeutics to address unmet medical needs.
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Pyrazolo[4,3-e]tetrazolo[1,5-b][6][12][14]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules.
- Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules.
- Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
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Methodological & Application
Synthesis of Sulfapyrazole: A Detailed Laboratory Protocol and Application Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Enduring Relevance of Sulfonamides
Sulfapyrazole, more commonly known as Sulfapyridine, holds a significant place in the history of medicinal chemistry as one of the earliest synthetic antimicrobial agents. As a member of the sulfonamide class of drugs, its discovery paved the way for the treatment of bacterial infections in the pre-antibiotic era. While its use in humans has been largely superseded by newer antibiotics with more favorable safety profiles, Sulfapyridine remains a crucial reference compound in drug discovery and a valuable tool in veterinary medicine.[1] Furthermore, it is an active metabolite of the anti-inflammatory drug sulfasalazine, used in the treatment of rheumatoid arthritis and inflammatory bowel disease.
This comprehensive guide provides a detailed, field-proven protocol for the laboratory synthesis of this compound. Beyond a mere recitation of steps, this document delves into the rationale behind the synthetic strategy, offering insights into reaction mechanisms, safety considerations, and robust analytical techniques for product validation.
Underlying Chemical Principles: A Two-Step Synthetic Strategy
The synthesis of this compound is a classic example of a two-step process involving the formation of a sulfonamide bond followed by the deprotection of a functional group.
Step 1: Acetyl Protection and Sulfonamide Bond Formation
The synthesis commences with the reaction of p-acetamidobenzenesulfonyl chloride with 2-aminopyridine. The acetamido group serves as a protecting group for the aniline nitrogen. This is crucial because the free amino group in sulfanilamide is reactive and could lead to undesired side reactions under the conditions required for sulfonamide bond formation. The reaction proceeds via a nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable sulfonamide linkage. Pyridine is often used as the solvent and also acts as a base to neutralize the hydrochloric acid generated during the reaction.[2][3]
Step 2: Deprotection to Yield the Final Product
The second and final step involves the hydrolysis of the acetyl group from the intermediate, N-acetylsulfapyridine, to unmask the free amino group and yield this compound. This deprotection can be achieved under either acidic or basic conditions.[4][5] Basic hydrolysis, for instance, using aqueous sodium hydroxide, is a common and effective method.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| p-Acetamidobenzenesulfonyl chloride | Reagent Grade, ≥98% | Sigma-Aldrich |
| 2-Aminopyridine | Reagent Grade, ≥99% | Acros Organics |
| Pyridine | Anhydrous, 99.8% | Fisher Scientific |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR Chemicals |
| Hydrochloric Acid (HCl) | Concentrated, 37% | J.T. Baker |
| Acetone | ACS Grade | EMD Millipore |
| Deionized Water | Type II | In-house |
| Dichloromethane (DCM) | ACS Grade | Macron Fine Chemicals |
| Anhydrous Sodium Sulfate | Granular, ≥99% | BDH Chemicals |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Stir bars
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders and pipettes
-
Buchner funnel and filter flask
-
Vacuum source
-
pH paper or pH meter
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)
Step-by-Step Synthesis of N-acetylsulfapyridine (Intermediate)
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine (5.0 g, 53.1 mmol) in anhydrous pyridine (30 mL). The reaction should be set up in a fume hood.
-
Addition of Sulfonyl Chloride: To the stirred solution, add p-acetamidobenzenesulfonyl chloride (12.4 g, 53.1 mmol) portion-wise over 15 minutes. The addition may be exothermic, and the reaction mixture may become warm.
-
Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 2 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of cold water with stirring. A precipitate of N-acetylsulfapyridine will form.
-
Isolation and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of water to remove pyridine and any water-soluble impurities.
-
Drying: Dry the crude N-acetylsulfapyridine in a desiccator or a vacuum oven at 60-70 °C to a constant weight.
Step-by-Step Synthesis of this compound (Final Product)
-
Hydrolysis Setup: In a 250 mL round-bottom flask, suspend the crude N-acetylsulfapyridine (10.0 g, 34.3 mmol) in 100 mL of 2 M sodium hydroxide solution.
-
Reaction: Heat the mixture to reflux with stirring for 1-2 hours. The solid should dissolve as the hydrolysis proceeds.
-
Neutralization and Precipitation: After the hydrolysis is complete, cool the reaction mixture in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is neutral (pH ~7). This compound will precipitate out as a white to yellowish-white solid.
-
Isolation and Washing: Collect the precipitated this compound by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.
-
Purification by Recrystallization: Recrystallize the crude this compound from 90% aqueous acetone.[6] Dissolve the solid in a minimum amount of hot 90% acetone, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 90% acetone, and dry to a constant weight.
Visualizing the Process
Synthetic Workflow
Caption: Overall workflow for the two-step synthesis of this compound.
Reaction Mechanism
Caption: Simplified reaction mechanism for this compound synthesis.
Characterization and Quality Control
Validation of the synthesized this compound is critical to ensure its purity and identity. The following analytical techniques are recommended:
| Technique | Expected Results for this compound |
| Melting Point | 190-194 °C. A sharp melting point range indicates high purity.[6] |
| Thin Layer Chromatography (TLC) | A single spot with an Rf value distinct from the starting materials and intermediate, indicating the purity of the final product. |
| Infrared (IR) Spectroscopy | Characteristic peaks for the primary amine (N-H stretching around 3300-3500 cm⁻¹), sulfonamide group (S=O stretching around 1330 and 1150 cm⁻¹), and aromatic rings. |
| ¹H NMR Spectroscopy | The spectrum should show signals corresponding to the aromatic protons on both the benzene and pyridine rings, as well as the protons of the amino group. The disappearance of the acetyl methyl signal from the intermediate confirms successful hydrolysis. |
| ¹³C NMR Spectroscopy | The spectrum should display the expected number of signals for the carbon atoms in the this compound molecule.[7] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of this compound (249.29 g/mol ) should be observed. |
Safety Precautions and Waste Disposal
Safety is paramount in any laboratory setting. Adherence to the following guidelines is mandatory:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis, particularly those involving pyridine and p-acetamidobenzenesulfonyl chloride, must be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Pyridine: Is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled, swallowed, or absorbed through the skin.
-
p-Acetamidobenzenesulfonyl chloride: Is a corrosive solid that reacts with water. Avoid contact with skin and eyes.
-
Sodium Hydroxide and Hydrochloric Acid: Are corrosive. Handle with care to avoid skin and eye burns.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations. Aqueous acidic and basic waste should be neutralized before disposal. Organic waste containing pyridine and other solvents should be collected in a designated chlorinated waste container.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of N-acetylsulfapyridine | Incomplete reaction; moisture in the reaction; loss during work-up. | Ensure anhydrous conditions for the first step. Extend the reflux time if TLC indicates incomplete reaction. Be careful during the transfer and washing steps to minimize mechanical loss. |
| Incomplete hydrolysis | Insufficient reaction time or concentration of base. | Extend the reflux time for the hydrolysis step. Ensure the concentration of the sodium hydroxide solution is correct. |
| Product is oily or does not solidify | Presence of impurities, particularly residual pyridine. | Ensure thorough washing of the intermediate and final product with water. If the problem persists, consider an additional purification step such as washing the crude product with a small amount of cold ether before recrystallization. |
| Broad melting point range | Impure product. | Repeat the recrystallization step. Ensure the product is completely dry before measuring the melting point. |
Conclusion
This application note provides a robust and reliable protocol for the laboratory synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedures and safety guidelines, researchers can confidently synthesize this important sulfonamide for a variety of applications in drug discovery and development. The characterization methods outlined will ensure the quality and purity of the final product, which is essential for obtaining reliable and reproducible experimental results.
References
- Google Patents. US2881166A - Sulfapyridine-1-oxides.
- Journal of Chemical and Pharmaceutical Research. Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. 2016, 8(11):204-210.
- Thakuria, H., et al. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Tropical Journal of Pharmaceutical Research. 2017, 16(11): 2719-2729.
- Asian Journal of Pharmaceutics.
-
PubChem. Sulfapyridine. Available from: [Link]
- Google Patents. CN105330599A - Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material.
- Knesl, P., & Jordis, U. Synthesis of Sulfapyridine metabolites. 7th International Electronic Conference on Synthetic Organic Chemistry. 2003.
-
PubMed. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Available from: [Link]
- Molecules. Four New Dammarane Triterpenoid Saponins from the Leaves of Cyclocarya paliurus and Their PTP1B Inhibitory and Cytotoxic Activities. 2021, 26(23), 7351.
-
The Student Room. Synthesis of sulfapyridine. Available from: [Link]
-
ResearchGate. Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Available from: [Link]
-
Wikipedia. Sulfapyridine. Available from: [Link]
-
Semantic Scholar. Characterization of impurities in sulfasalazine. Available from: [Link]
-
ResearchGate. 1 H NMR spectra of sulfathiazole (ST), sulfapyridine (SP),... Available from: [Link]
-
LiveJournal. Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. Available from: [Link]
- Mercer University. Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide.
-
PubChem. N-Acetyl Sulfapyridine-d4 (Major). Available from: [Link]
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ResearchGate. Insight into sulfapyridine degradation mechanism and antibacterial activity change using enhanced hydrolysis. Available from: [Link]
- Theochem @ Mercer University. THE SYNTHESIS OF SULFA DRUGS.
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Organic Syntheses. Sulfanilyl chloride, N-acetyl-. Available from: [Link]
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PubMed. Characterization of impurities in sulfasalazine. Available from: [Link]
-
Sci-Hub. Acid Hydrolysis of Sulphapyridines. Available from: [Link]
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NIH. Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. Available from: [Link]
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PubChem. Acetylsulfapyridine. Available from: [Link]
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NIH. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Available from: [Link]
-
ResearchGate. Hydrolysis of sulfasalazine (i)into 5-amino salicylic acid(ii) sulfapyridine(iii). Available from: [Link]
-
PubMed. Hydrolysis of N-alkyl sulfamates and the catalytic efficiency of an S-N cleaving sulfamidase. Available from: [Link]
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A Robust, Validated HPLC Method for the Quantitative Analysis of Sulfapyrazole in Pharmaceutical Formulations
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed, reliable, and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of Sulfapyrazole. Designed for researchers, quality control analysts, and drug development professionals, this document provides a comprehensive protocol grounded in established scientific principles. The method utilizes reversed-phase chromatography with UV detection, a ubiquitous technique in the pharmaceutical industry, ensuring broad applicability. We delve into the rationale behind the selection of critical method parameters, provide step-by-step protocols for execution, and outline a validation strategy compliant with the International Council for Harmonisation (ICH) guidelines.[1][2] This ensures the method is not only accurate and precise but also robust for routine use.
Introduction and Scientific Principle
This compound is a sulfonamide antibacterial agent. Like other sulfa drugs, its structure contains a core p-aminobenzenesulfonamide moiety. Accurate and precise quantification of the active pharmaceutical ingredient (API) in finished products is critical for ensuring product quality, safety, and efficacy.
This method is based on the principle of reversed-phase high-performance liquid chromatography (RP-HPLC). In RP-HPLC, the stationary phase is nonpolar (e.g., octadecyl-silica or C18), while the mobile phase is a polar mixture, typically of water and an organic solvent.[3][4] The separation of this compound from excipients and potential impurities is achieved based on its differential partitioning between the stationary and mobile phases. By controlling the mobile phase's pH, we can modulate the ionization state of this compound, which is crucial for achieving consistent and optimal retention on the nonpolar stationary phase. The eluted compound is then quantified using a UV-Vis detector set to a wavelength where the analyte exhibits maximum absorbance.
Method Development: The Rationale Behind the Parameters
The development of a robust HPLC method is a systematic process. The choices for each parameter are deliberate and based on the physicochemical properties of this compound and the principles of chromatography.
-
Analyte Properties: this compound is a weakly acidic compound with a pKa value that influences its solubility and retention behavior. It is sparingly soluble in water but soluble in dilute acids and bases.[5][6] Its aromatic structure lends itself to strong UV absorbance, making UV detection a suitable choice.[7][8]
-
Column Selection: A C18 (octadecyl) column is the workhorse of reversed-phase chromatography and is selected for its hydrophobicity, which provides excellent retention for moderately nonpolar compounds like this compound. A particle size of 5 µm is standard and offers a good balance between efficiency and backpressure.
-
Mobile Phase Composition:
-
Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shape (less tailing) and lower backpressure. The ratio of acetonitrile to the aqueous buffer is optimized to achieve a reasonable retention time (typically 3-10 minutes) and good resolution from any interfering peaks.
-
Aqueous Buffer: A phosphate buffer is used to control the pH of the mobile phase. Maintaining a consistent pH is arguably the most critical factor for the reproducibility of this assay. By setting the pH to approximately 3.0, which is below the pKa of the sulfonamide group, we ensure that this compound is in a consistent, less polar protonated state, leading to stable and predictable retention on the C18 column.
-
-
Detection Wavelength: Based on the UV absorbance spectra of structurally similar sulfonamides like sulfamethoxazole and sulfisoxazole, which show strong absorbance maxima between 254 nm and 271 nm, a detection wavelength of 265 nm is selected.[9][10][11] This wavelength provides high sensitivity for this compound while minimizing interference from common excipients.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column, providing a good balance of speed and efficiency. Maintaining a constant column temperature, for instance, at 30 °C, ensures the stability and reproducibility of retention times by minimizing viscosity fluctuations in the mobile phase.
Experimental Workflow and Protocols
The following diagram illustrates the overall workflow for the analysis of this compound using this HPLC method.
Caption: Overall workflow for the HPLC analysis of this compound.
Instrumentation, Chemicals, and Materials
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Chemicals:
-
This compound Reference Standard (USP grade or equivalent).
-
Acetonitrile (HPLC grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade).
-
Orthophosphoric Acid (H₃PO₄) (Analytical grade).
-
Water (HPLC grade or Milli-Q).
-
-
Materials: Volumetric flasks, pipettes, 0.45 µm solvent filters, 0.45 µm syringe filters.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Protocol 1: Preparation of Reagents
-
25 mM Phosphate Buffer (pH 3.0):
-
Weigh approximately 3.4 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm solvent filter.
-
Scientist's Note: Filtering removes particulates that could damage the HPLC pump and column.
-
-
Mobile Phase (Acetonitrile:Buffer, 40:60 v/v):
-
Carefully mix 400 mL of HPLC-grade acetonitrile with 600 mL of the prepared 25 mM Phosphate Buffer.
-
Degas the mobile phase for 15 minutes using sonication or vacuum filtration.
-
Scientist's Note: Degassing is crucial to prevent the formation of air bubbles in the pump and detector, which causes baseline instability and inaccurate results.
-
Protocol 2: Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 500 µg/mL):
-
Accurately weigh about 50 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with the mobile phase.
-
-
Working Standard Solution (e.g., 50 µg/mL):
-
Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
Scientist's Note: Preparing a stock solution and then diluting to a working concentration is a standard practice that minimizes weighing errors.
-
Protocol 3: Preparation of Sample Solutions (from Tablets)
-
Determine Average Tablet Weight: Weigh 20 tablets and calculate the average weight.
-
Crush Tablets: Finely powder the 20 tablets using a mortar and pestle.
-
Sample Preparation:
-
Accurately weigh a portion of the powder equivalent to 50 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase.
-
Sonicate for 20 minutes with intermittent shaking to ensure complete extraction of the API.
-
Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase.
-
This creates a sample stock solution of approximately 500 µg/mL.
-
-
Final Dilution and Filtration:
-
Pipette 10.0 mL of the sample stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase to get a theoretical concentration of 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Scientist's Note: Filtration is essential to remove insoluble excipients that could clog the HPLC system.
-
Protocol 4: HPLC System Operation
-
System Startup: Turn on the HPLC system components.
-
Equilibration: Purge the pump lines with the mobile phase and then equilibrate the column by pumping the mobile phase at 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Injection Sequence:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Perform five replicate injections of the Working Standard Solution for the System Suitability Test (SST).
-
Inject the prepared sample solutions. It is good practice to bracket sample injections with standard injections to monitor for any drift in system performance.
-
Method Validation Strategy (ICH Q2(R1))
A robust analytical method must be validated to demonstrate its suitability for its intended purpose.[1][2][4] The following parameters should be assessed according to ICH guidelines.[1][2]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of excipients. | Peak purity of the analyte peak should pass. No co-eluting peaks from placebo or degradation products at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the target concentration. |
| Range | The interval between the upper and lower concentrations for which the method is precise and accurate. | Typically 80-120% of the test concentration for an assay.[12] |
| Accuracy | The closeness of the test results to the true value. Assessed by % recovery of spiked samples. | Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | ||
| Repeatability | Precision under the same operating conditions over a short interval. (Intra-assay precision). | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate sample preparations. |
| Intermediate Precision | Precision within the same lab but on different days, with different analysts, or equipment. | RSD ≤ 2.0% between the two sets of data. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of ≥ 10. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in parameters. | System suitability parameters should remain within limits when flow rate (±0.1 mL/min), pH (±0.2), or organic ratio (±2%) are varied. |
System Suitability and Typical Results
Before any sample analysis, a System Suitability Test (SST) must be performed to ensure the chromatographic system is performing adequately.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| RSD of Peak Areas | ≤ 2.0% (for n=5) |
| RSD of Retention Times | ≤ 1.0% (for n=5) |
Under the described conditions, a sharp, well-defined peak for this compound should be observed with a retention time of approximately 6-8 minutes. The peak should be symmetrical and well-resolved from the solvent front and any other components.
References
-
PubChem. (n.d.). Sulfathiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
United States Department of Agriculture. (2009). Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service. Retrieved from [Link]
-
PubChem. (n.d.). Sulfisoxazole. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). UV absorbance spectra of sulfamethoxazole. Retrieved from [Link]
-
Iftikhar, A., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension. ResearchGate. Retrieved from [Link]
-
University of Baghdad Digital Repository. (2014). Spectrophotometric Determination of Sulfamethoxazole in Pure and Pharmaceutical Preparations. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
Ozkorucuklu, S., et al. (2009). Determination of Sulfamethoxazole in Pharmaceutical Formulations by Flow Injection System/HPLC with Potentiometric Detection using Polypyrrole Electrode. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development and Validation of New RP-HPLC Method for Determination of Acetyl Sulfisoxazole. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
PubMed. (1979). Direct spectrophotometric determination of sulfathiazole in presence of sulfadiazine and sulfamerazine. Retrieved from [Link]
-
PubChem. (n.d.). Sulfaphenazole. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2022). Preparation and Application of Sulfamethoxazole-Imprinted Polymer on Solid-Phase Extraction of Pharmaceuticals from Water. Retrieved from [Link]
-
History of Medicine. (2023). Separation and determination of sulfamethoxazole, trimethoprim and metoclopramide hydrochloride by RP-HPLC method. Retrieved from [Link]
-
ResearchGate. (n.d.). Wavelength (nm)-absorbance spectra for sulfamethoxazole. Retrieved from [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
-
Brieflands. (2010). Determination of Sulfamethoxazole and Trimethoprim in Pharmaceuticals by Visible and UV Spectrophotometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfafurazole. Retrieved from [Link]
-
Semantic Scholar. (n.d.). DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR DETERMINATION OF ACETYL SULFISOXAZOLE IN BULK AND PHARMACEUTICAL DOSAGE FORMS. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics. Retrieved from [Link]
-
Al-Nisour Journal for Medical Sciences. (2022). Spectrophotometric determination of sulfamethoxazole in pure and pharmaceutical formulations. Retrieved from [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals. Retrieved from [Link]
-
PubChem. (n.d.). Sulfamethizole. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Absorption spectrum of sulfamethoxazole (STZ). Retrieved from [Link]
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ResearchGate. (n.d.). Polymorphism in Pharmaceutical Solvates. Retrieved from [Link]
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Application Notes and Protocols for In Vivo Efficacy Testing of Sulfapyrazole in Animal Models
Introduction: Re-evaluating a Classic Sulfonamide in Modern Preclinical Models
Sulfapyrazole, also known as sulfafurazole, is a short-acting sulfonamide antibiotic that has been historically used to treat a variety of bacterial infections.[1] Like other sulfonamides, its primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] This selective action spares mammalian cells, which acquire folic acid from their diet.[2] Beyond its well-established antimicrobial properties, there is growing interest in the potential anti-inflammatory effects of sulfonamides, a characteristic notably exploited by the prodrug sulfasalazine, which is metabolized to sulfapyridine and 5-aminosalicylic acid (5-ASA).[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vivo efficacy studies of this compound in relevant animal models. The protocols detailed herein are designed to be self-validating systems, incorporating principles of scientific integrity and ethical animal use. All procedures should be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol and adhere to the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines.[2][5][6][7][8]
Pharmacokinetic Considerations for Dose Selection
A critical first step in designing any in vivo study is to understand the pharmacokinetic profile of the test compound in the chosen animal model. While specific pharmacokinetic data for this compound in mice and rats is not extensively published, data from its prodrug, sulfasalazine, provides valuable insights. Studies in B6C3F1 mice and F344/N rats have shown that after oral administration of sulfasalazine, sulfapyridine is readily absorbed and accumulates in the plasma.[9] In rats, after oral administration of sulfasalazine, the time to maximal plasma concentration for sulfapyridine metabolites is between 4 and 12 hours.[10] It is important to note that there can be significant inter-species differences in drug metabolism.[11] Therefore, a preliminary pharmacokinetic study in the selected rodent strain is highly recommended to determine the optimal dosing regimen for this compound to achieve therapeutic concentrations.
Part 1: In Vivo Antimicrobial Efficacy Testing
The primary therapeutic indication for this compound is its antibacterial activity. The following protocol describes a murine systemic infection model to evaluate the in vivo efficacy of this compound against a susceptible bacterial strain.
Murine Systemic Infection Model
This model is designed to assess the ability of this compound to protect mice from a lethal systemic bacterial infection.
Experimental Workflow: Murine Systemic Infection Model
Caption: Workflow for evaluating the in vivo antimicrobial efficacy of this compound.
Protocol: Systemic Infection with Staphylococcus aureus
-
Animal Model:
-
Species: BALB/c mice (female, 6-8 weeks old).
-
Acclimatization: House animals for at least one week before the experiment with free access to food and water.
-
-
Materials:
-
This compound (analytical grade).
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Positive control antibiotic (e.g., vancomycin).
-
Staphylococcus aureus strain (e.g., a clinical isolate of Methicillin-resistant Staphylococcus aureus - MRSA).
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA).
-
Sterile saline.
-
-
Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2-4: this compound at three different dose levels (e.g., 25, 50, 100 mg/kg).
-
Group 5: Positive control (e.g., vancomycin at a known effective dose).
-
n = 10 mice per group.
-
-
Procedure:
-
Inoculum Preparation: Culture MRSA overnight in TSB. Wash the bacterial cells with sterile saline and resuspend to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL. The exact concentration should be confirmed by plating serial dilutions on TSA.
-
Infection: Inject each mouse intraperitoneally (IP) with 0.5 mL of the bacterial suspension.
-
Treatment: One hour post-infection, administer the test compounds orally (PO) or via IP injection.
-
Monitoring: Monitor the mice at least twice daily for 7 days for clinical signs of illness and mortality. Humane endpoints should be clearly defined in the IACUC protocol, such as a >20% loss of body weight, inability to access food or water, or severe lethargy.[12]
-
Endpoint: The primary endpoint is survival over the 7-day period.
-
-
Data Analysis:
-
Plot survival curves (Kaplan-Meier) and compare between groups using a log-rank test.
-
Calculate the 50% effective dose (ED50), which is the dose of this compound that protects 50% of the mice from death.
-
Optional Endpoint: Bacterial Load Determination
To assess the bacteriostatic or bactericidal effect of this compound, a separate cohort of animals can be euthanized at a specific time point (e.g., 24 hours post-infection).
-
Procedure:
-
At 24 hours post-infection, euthanize a subset of mice from each group.
-
Aseptically harvest spleens or kidneys.
-
Homogenize the tissues in sterile saline.
-
Perform serial dilutions of the homogenates and plate on TSA to determine the bacterial load (CFU/g of tissue).
-
-
Data Analysis:
-
Compare the mean CFU/g of tissue between the different treatment groups and the vehicle control using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
-
Part 2: In Vivo Anti-Inflammatory Efficacy Testing
The anti-inflammatory potential of this compound can be investigated using various animal models of acute and chronic inflammation. The following protocols are adapted from established models used to evaluate non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents.[13][14]
Carrageenan-Induced Paw Edema Model (Acute Inflammation)
This is a widely used and well-characterized model of acute inflammation.
Signaling Pathway: Carrageenan-Induced Inflammation
Caption: Key events in carrageenan-induced paw edema.
Protocol: Carragee-nan-Induced Paw Edema in Rats
-
Animal Model:
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: House animals for at least one week before the experiment with free access to food and water. Fast animals overnight before the experiment with free access to water.
-
-
Materials:
-
This compound.
-
Vehicle (e.g., 0.5% carboxymethylcellulose).
-
Positive control (e.g., Indomethacin or Diclofenac).
-
Carrageenan (1% w/v in sterile saline).
-
Plethysmometer.
-
-
Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2-4: this compound at three different dose levels (e.g., 50, 100, 200 mg/kg).
-
Group 5: Positive control (e.g., Indomethacin at 10 mg/kg).
-
n = 6-8 rats per group.
-
-
Procedure:
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Treatment: Administer this compound, vehicle, or the positive control orally (PO).
-
Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Compare the mean paw volumes between groups at each time point using ANOVA followed by a post-hoc test.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis Model (Chronic Inflammation)
This model mimics some aspects of inflammatory bowel disease (IBD) and is relevant given the use of sulfasalazine (a prodrug of sulfapyridine) in treating IBD.[15]
Protocol: DSS-Induced Colitis in Mice
-
Animal Model:
-
Species: C57BL/6 mice (male, 8-10 weeks old).
-
Acclimatization: House animals for at least one week before the experiment.
-
-
Materials:
-
This compound.
-
Vehicle.
-
Positive control (e.g., Sulfasalazine).
-
Dextran Sulfate Sodium (DSS) (36-50 kDa).
-
-
Experimental Groups:
-
Group 1: Control (drinking water without DSS) + Vehicle.
-
Group 2: DSS + Vehicle.
-
Group 3-5: DSS + this compound at three different dose levels (e.g., 50, 100, 200 mg/kg/day).
-
Group 6: DSS + Sulfasalazine (e.g., 150 mg/kg/day).
-
n = 8-10 mice per group.
-
-
Procedure:
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 7 days.
-
Treatment: Administer this compound, vehicle, or the positive control orally (PO) daily, starting from day 0 of DSS administration.
-
Monitoring: Monitor daily for body weight, stool consistency, and the presence of blood in the feces. Calculate a Disease Activity Index (DAI) based on these parameters.
-
Endpoint: At day 8, euthanize the mice.
-
-
Endpoint Measurements:
-
Macroscopic Assessment: Measure the colon length and check for visible signs of inflammation.
-
Histological Analysis: Collect a section of the distal colon, fix in formalin, and embed in paraffin. Stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, mucosal ulceration, and crypt damage.
-
Myeloperoxidase (MPO) Assay: Homogenize a piece of colon tissue to measure MPO activity, an indicator of neutrophil infiltration.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in colon tissue homogenates using ELISA or qPCR.
-
-
Data Analysis:
-
Compare the DAI scores, colon length, histological scores, MPO activity, and cytokine levels between the different groups using appropriate statistical tests.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Example Data Summary for Murine Systemic Infection Model
| Treatment Group | Dose (mg/kg) | Survival (%) | Mean Bacterial Load (log10 CFU/g Spleen) ± SEM |
| Vehicle Control | - | 10 | 7.5 ± 0.3 |
| This compound | 25 | 40 | 6.2 ± 0.4 |
| This compound | 50 | 70 | 5.1 ± 0.3** |
| This compound | 100 | 90 | 4.0 ± 0.2 |
| Vancomycin | 10 | 100 | <2.0 |
| p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. |
Table 2: Example Data Summary for Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h ± SEM | % Inhibition at 3h |
| Vehicle Control | - | 1.2 ± 0.1 | - |
| This compound | 50 | 0.9 ± 0.08 | 25 |
| This compound | 100 | 0.7 ± 0.06** | 42 |
| This compound | 200 | 0.5 ± 0.05 | 58 |
| Indomethacin | 10 | 0.4 ± 0.04 | 67 |
| p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. |
Ethical Considerations and Animal Welfare
All animal experiments must be conducted with the utmost regard for animal welfare.[16] This includes minimizing pain and distress, using the minimum number of animals necessary to obtain statistically valid results, and establishing clear humane endpoints.[12][17] Personnel should be adequately trained in all procedures, including animal handling, substance administration, and euthanasia.[18][19]
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound's antimicrobial and anti-inflammatory efficacy. By adhering to these detailed methodologies and the principles of scientific integrity, researchers can generate reliable and reproducible data to further elucidate the therapeutic potential of this well-established compound.
References
- Benchchem. (n.d.). Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs.
- The University of Iowa. (n.d.). ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments).
- NC3Rs. (n.d.). ARRIVE: Animal Research Reporting In Vivo Experiments.
- NC3Rs. (n.d.). ARRIVE guidelines.
- ARRIVE Guidelines. (n.d.). The ARRIVE guidelines 2.0.
- National Center for Biotechnology Information. (n.d.). Mechanistic and Other Relevant Data - Some Drugs and Herbal Products.
- Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC).
- Li, Y., et al. (2025, December 11). Probiotic-drug co-delivery system enhances sulfasalazine activation for inflammatory bowel disease therapy. PubMed Central.
- Sjöquist, B., et al. (n.d.). Pharmacokinetics of Salazosulfapyridine (Sulfasalazine, SASP)(II)Tissue distribution and excretion of SASP in the rat after a single intravenous or oral administration. J-Stage.
- Semantic Scholar. (n.d.). Pharmacokinetics of Salazosulfapyridine (Sulfasalazine, SASP) (I):Plasma kinetics and plasma metabolites in the rat after a single intravenous or oral administration.
- PubMed Central. (n.d.). Comparison of the effect of oral sulphasalazine, sulphapyridine and 5-amino-salicylic acid on the in vivo antibody response to oral and systemic antigen.
- Segura, J., Borja, L., & Bakke, O. M. (1976). Pharmacokinetics of sulpiride after oral and intravenous administration in the rat and the dog. Archives Internationales de Pharmacodynamie et de Thérapie, 223(1), 88-95.
- University of Maryland, Baltimore. (n.d.). Endpoint Guidelines for Animal Use Protocols.
- PubChem. (n.d.). Sulfapyridine.
- Sharon, P., Ligumsky, M., Rachmilewitz, D., & Zor, U. (n.d.). Studies of prostaglandins and sulphasalazine in ulcerative colitis. PubMed.
- PubMed Central. (2019, July 30). Everything You Need to Know About Satisfying IACUC Protocol Requirements.
- University of Colorado. (n.d.). IACUC Routes of Administration Guidelines.
- Almeida, L., et al. (n.d.). Scavenging of reactive oxygen and nitrogen species by the prodrug sulfasalazine and its metabolites 5-aminosalicylic acid and sulfapyridine. PubMed Central.
- SUNY Downstate. (n.d.). IACUC Policy - Rodent Survival and Terminal Surgery.
- Lee, E. Y., & Lee, M. G. (n.d.). Pharmacokinetics of sulfasalazine metabolites in rats following concomitant oral administration of riboflavin. PubMed.
- PubMed Central. (n.d.). Protective antioxidative and anti-inflammatory actions of β-caryophyllene against sulfasalazine-induced nephrotoxicity in rat.
- Klotz, U., Maier, K., Fischer, C., & Heinkel, K. (1980, December 25). Therapeutic efficacy of sulfasalazine and its metabolites in patients with ulcerative colitis and Crohn's disease. PubMed.
- Okabayashi, K., et al. (n.d.). Sulfasalazine, a therapeutic agent for ulcerative colitis, inhibits the growth of CD44v9(+) cancer stem cells in ulcerative colitis-related cancer. PubMed.
- Patel, M., Murugananthan, & Shivalinge Gowda, K. P. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
- Volin, M. V., et al. (1999). Treatment With Sulfasalazine or Sulfapyridine, but Not 5-aminosalicyclic Acid, Inhibits Basic Fibroblast Growth Factor-Induced Endothelial Cell Chemotaxis. Arthritis & Rheumatism, 42(9), 1927-1935.
- Pirmohamed, M., Coleman, M. D., Hussain, F., Breckenridge, A. M., & Park, B. K. (n.d.). Direct and metabolism-dependent toxicity of sulphasalazine and its principal metabolites towards human erythrocytes and leucocytes. NIH.
- Taylor, P., & Ward, A. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- AERU. (n.d.). Sulphapyridine. University of Hertfordshire.
- Vojvodić, V., Milosavljević, Z., Bosković, B., & Bojanić, N. (1985). The protective effect of different drugs in rats poisoned by sulfur and nitrogen mustards. Fundamental and Applied Toxicology, 5(6 Pt 2), S160-S168.
- Heidari, R., et al. (n.d.). Sulfasalazine-induced renal and hepatic injury in rats and the protective role of taurine. NIH.
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- 19. downstate.edu [downstate.edu]
Application Note: Strategies and Protocols for the Preclinical Formulation of Sulfapyrazole
Introduction
Sulfapyrazole is a sulfonamide antibacterial agent.[1] As with many new chemical entities (NCEs) in drug discovery, compounds like this compound often exhibit poor aqueous solubility, posing a significant challenge for preclinical in vivo studies.[2] The primary goal of a preclinical formulation is to ensure adequate and reproducible systemic exposure in animal models to accurately assess a compound's pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profile.[3][4] An inappropriate formulation can lead to variable absorption, underestimation of bioavailability, and misleading safety data, ultimately jeopardizing the progress of a promising therapeutic candidate.
This guide provides a comprehensive framework for the systematic development of formulations for this compound, suitable for early-stage preclinical evaluations. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the selection of specific strategies and excipients. By following a structured, data-driven approach, scientists can develop robust and reliable formulations that form a solid foundation for IND-enabling studies.
Section 1: Pre-formulation Assessment - The Foundation of Rational Design
Before any formulation work begins, a thorough characterization of the active pharmaceutical ingredient (API) is paramount. These pre-formulation studies provide the essential physicochemical data needed to make informed decisions, minimizing the use of valuable API and reducing the number of animal studies.[4]
Workflow for Pre-formulation Assessment
The following workflow outlines the critical steps in characterizing the this compound drug substance.
Caption: Workflow for this compound pre-formulation studies.
Protocol 1.1: Physicochemical Characterization of this compound
Rationale: Understanding the inherent properties of this compound dictates the entire formulation strategy. For instance, knowing the pKa allows for the use of pH adjustment to enhance solubility, while the LogP value informs on its lipophilicity and potential for lipid-based formulations.[5]
Materials & Equipment:
-
This compound API
-
Phosphate and acetate buffers (pH 2.0 - 8.0)
-
HPLC-grade organic solvents (e.g., PEG 400, Propylene Glycol, DMSO, Ethanol)
-
HPLC system with UV detector
-
pH meter
-
Shake-flask apparatus or magnetic stir plates
-
Analytical balance
Procedure:
-
pKa Determination:
-
Sulfonamides possess both a weakly acidic sulfonamide group and a weakly basic amine group.[5] The pKa of this compound is reported to be approximately 5.69.[1]
-
This can be confirmed experimentally using potentiometric titration or a UV-spectrophotometric method by measuring absorbance changes across a range of pH values.
-
-
Equilibrium Solubility Determination:
-
Prepare saturated solutions of this compound in various vehicles (e.g., water, pH buffers, 0.9% saline, PEG 400, Propylene Glycol).
-
Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After agitation, centrifuge or filter the samples to remove undissolved solids.
-
Quantify the concentration of dissolved this compound in the supernatant/filtrate using a validated HPLC-UV method.
-
-
LogP/LogD Determination:
-
Perform a shake-flask experiment using n-octanol and a buffered aqueous phase (e.g., pH 7.4 for LogD).
-
After equilibration and phase separation, measure the concentration of this compound in both the aqueous and octanol layers.
-
Calculate the partition coefficient as the ratio of the concentration in the octanol phase to the aqueous phase.
-
Data Presentation: The collected data should be summarized for easy interpretation.
| Property | Value | Significance for Formulation |
| Molecular Weight | 328.39 g/mol [1] | Basic property for all concentration calculations. |
| pKa | ~5.69 (acidic)[1] | Indicates solubility will increase significantly at pH > 6. |
| Aqueous Solubility | Poorly Soluble | Simple aqueous vehicles are unlikely to suffice for high doses. |
| LogP | >1 (predicted) | Indicates moderate lipophilicity, suggesting co-solvents or lipid systems may be effective. |
| Melting Point | 181-182 °C[1] | High melting point suggests a stable crystal lattice, often correlated with low solubility. |
Section 2: Formulation Strategies for this compound
Based on the pre-formulation data, this compound is a weakly acidic, poorly water-soluble compound. This profile allows for several formulation strategies, primarily aimed at either keeping the drug in solution or uniformly dispersing it as a solid. The choice depends on the required dose, the route of administration, and the animal species.[3][4]
Decision Tree for Formulation Selection
Caption: Decision tree for selecting a suitable preclinical formulation.
Strategy 1: Co-solvent Systems
Rationale: For many poorly soluble compounds, a co-solvent system is the fastest and most common approach for oral and intravenous (IV) formulations in early studies.[6] Co-solvents like Polyethylene Glycol 400 (PEG 400) and Propylene Glycol (PG) are water-miscible and can dissolve compounds by reducing the polarity of the aqueous vehicle.
Table of Common Preclinical Co-solvents:
| Excipient | Route(s) | Key Properties & Considerations |
| PEG 400 | Oral, IV | Generally well-tolerated; can cause pressor effects in some models.[6] |
| Propylene Glycol | Oral, IV | Good solubilizer; can cause hemolysis or CNS effects at high concentrations/infusion rates. |
| Ethanol | Oral, IV | Excellent solvent; use should be minimized due to pharmacological effects. |
| DMSO | Oral, IV | Powerful solvent; often limited to <10% due to potential toxicity and effects on drug metabolism.[2][7] |
| N,N-Dimethylacetamide (DMA) | IV | Strong solubilizer, often used in combination for very difficult compounds.[6] |
Protocol 2.1: Preparation of a PEG 400/PG/Saline Co-solvent Formulation (for Oral or IV)
Materials & Equipment:
-
This compound API
-
PEG 400
-
Propylene Glycol (PG)
-
0.9% Sodium Chloride Injection (Saline)
-
Glass vials, sterile filters (for IV), magnetic stirrer, analytical balance
Procedure:
-
Weigh the required amount of this compound into a clean glass vial.
-
Add PEG 400 and vortex/stir until the API is wetted.
-
Add Propylene Glycol and continue to mix. Gentle warming (to ~40°C) or sonication can be used to expedite dissolution.
-
Once a clear solution is obtained, slowly add the saline with continuous stirring to reach the final target volume. Scientist's Note: Adding the aqueous component last and slowly is critical to prevent precipitation of the drug.
-
Visually inspect the final solution for clarity and absence of particulates.
-
For IV administration, sterile filter the final solution through a 0.22 µm filter into a sterile container.
-
Example Vehicle Composition: A common starting point is 30% PEG 400 / 30% PG / 40% Saline (v/v/v). The ratios must be optimized to achieve the target concentration while ensuring tolerability in the chosen animal model.[6]
Strategy 2: Suspension
Rationale: When the required dose is high and cannot be achieved in a solution tolerated by the animal, an aqueous suspension for oral gavage is the preferred alternative.[3] The goal is to create a uniform dispersion of fine drug particles that can be dosed accurately and consistently.
Protocol 2.2: Preparation of a Homogeneous Suspension for Oral Gavage
Materials & Equipment:
-
This compound API (micronized, if available)
-
Suspending agent: 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water
-
Wetting agent: Polysorbate 80 (Tween 80) or Polysorbate 20
-
Mortar and pestle, homogenizer (optional), magnetic stirrer, graduated cylinder
Procedure:
-
Prepare the Vehicle: Dissolve the suspending agent (e.g., 0.5 g of MC in 100 mL of purified water). This may require heating or overnight stirring. Allow to cool. Add the wetting agent to the vehicle (e.g., 0.1% Tween 80).
-
Wetting the API: Weigh the this compound powder into a mortar. Add a small amount of the vehicle to create a thick, smooth paste. Triturate with the pestle until all particles are uniformly wetted. Scientist's Note: This step is crucial to prevent particle agglomeration and ensure a fine, uniform dispersion.
-
Dilution: Gradually add the remaining vehicle to the paste in geometric proportions, mixing thoroughly after each addition.
-
Homogenization: Transfer the suspension to a final container. Stir continuously with a magnetic stirrer for at least 30 minutes. For higher quality suspensions, a brief period of homogenization may be used.
-
Dosing: The suspension must be stirred continuously, even during dose administration, to ensure dose uniformity.
Section 3: Formulation Characterization and Stability Assessment
A prepared formulation is only useful if it is well-characterized and stable for the duration of the study.[4] This ensures that the animal receives the intended dose and that the results are reliable.
Protocol 3.1: HPLC-UV Method for Quantification of this compound
Rationale: A robust analytical method is required to determine the concentration (potency) and purity of this compound in the formulation vehicles.
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 20 mM Phosphate Buffer pH 3.0 (Gradient or Isocratic, e.g., 40:60)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Validation: The method should be briefly validated for specificity, linearity, accuracy, and precision according to internal laboratory standards.
Protocol 3.2: Short-Term Stability Testing
Rationale: This protocol verifies that the formulation remains stable (i.e., drug concentration does not change significantly) from the time of preparation through the final dose administration. Fresh preparation of formulations is always recommended.[4]
Procedure:
-
Prepare a batch of the formulation as described in Section 2.
-
Dispense aliquots into appropriate containers (e.g., glass vials).
-
Store the containers under the intended study conditions (e.g., Room Temperature on the benchtop, and 2-8°C as a backup).
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw a sample from one vial.
-
Analyze the samples for the parameters listed in the table below.
Sample Stability Study Plan & Acceptance Criteria:
| Test Parameter | Method | Time Points (hours) | Acceptance Criteria |
| Appearance | Visual Inspection | 0, 2, 4, 8, 24 | Clear, colorless solution (for solutions); Uniform, re-suspendable dispersion (for suspensions). |
| pH | pH Meter | 0, 24 | Report value; ±0.5 units from initial. |
| Potency (Assay) | HPLC-UV | 0, 4, 8, 24 | 90.0% - 110.0% of the initial concentration. |
| Purity/Degradants | HPLC-UV | 0, 24 | No significant increase in degradation products. |
Section 4: Final Considerations for In Vivo Studies
-
Vehicle Tolerability: The chosen vehicle and all its components must be well-tolerated by the animal species at the administered volume.[2] Always run a vehicle-only control group in toxicology studies.
-
Route of Administration: The formulation must be suitable for the intended route. IV formulations must be sterile, clear solutions with a physiological pH, whereas oral formulations have more flexibility.[3]
-
Excipient Interactions: Be aware that some excipients can influence drug transporters or metabolic enzymes, potentially altering the PK profile of the test compound.[8]
-
Documentation: All formulation components, preparation steps, and stability data must be meticulously documented to ensure study reproducibility and for potential inclusion in regulatory filings.
Conclusion
The successful formulation of this compound for preclinical studies is a critical, enabling step in its development pathway. A logical, data-driven approach, beginning with thorough pre-formulation characterization, allows for the rational design of appropriate solution or suspension formulations. By carefully selecting vehicles, optimizing compositions, and verifying formulation stability, researchers can ensure the generation of high-quality, reliable in vivo data. This methodical process maximizes the potential for success and provides a clear and defensible formulation strategy for advancing to later stages of drug development.
References
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Pulaski, E. J. (1949). A Study of Vehicles and Adjuvants for the Sulfonamides and Penicillin. Surgery, 25(5), 681-710. [Link]
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Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. [Link]
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Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. [Link]
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Garrido, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 69-80. [Link]
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ResearchGate. (2009). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. [Link]
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Braschi, I., et al. (2011). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Sulfathiazole. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (n.d.). Sulfamethizole. PubChem Compound Database. [Link]
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Şanli, N., et al. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Química Nova, 33(9). [Link]
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Takai, Y., et al. (2022). In vivo screening of subcutaneous tolerability for the development of novel excipients. Journal of Toxicologic Pathology, 35(3), 263-272. [Link]
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ResearchGate. (2004). The pK a values of the sulfonamides investigated. [Link]
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Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13, 259-272. [Link]
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Application Note & Protocols: Utilizing Sulfapyrazole as a Selective Bacterial Growth Inhibitor in Mammalian Cell Culture
Introduction: The Challenge of Covert Contamination
Bacterial contamination remains a persistent threat to the integrity and reproducibility of cell culture experiments.[1][2] While antibiotics like penicillin-streptomycin are widely used, their routine application can mask low-level, cryptic infections and contribute to the development of resistant bacterial strains.[1][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of Sulfapyrazole, a sulfonamide antibiotic, as a selective agent to inhibit bacterial growth in mammalian cell cultures.
Sulfonamides operate via a distinct mechanism of action compared to many common cell culture antibiotics, offering a valuable alternative for contamination control.[4][5] However, their successful implementation requires a thorough understanding of their biological activity and a systematic approach to determine optimal, non-toxic working concentrations for specific cell lines. This guide outlines the underlying scientific principles, provides validated protocols for preparation and use, and establishes a framework for self-validating experimental design to ensure both efficacy against bacteria and safety for cultured mammalian cells.
Scientific Principle: The Mechanism of Selective Toxicity
The efficacy of this compound as a cell culture antibiotic hinges on a fundamental metabolic difference between bacteria and mammalian cells.[6][7]
-
Bacterial Folic Acid Synthesis: Most bacteria are incapable of absorbing folate from their environment and must synthesize it de novo.[8] A critical step in this pathway is the conversion of para-aminobenzoic acid (PABA) into dihydrofolic acid, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS).[6][7]
-
Competitive Inhibition: this compound is a structural analog of PABA.[4][6] It competitively binds to the active site of the bacterial DHPS enzyme, thereby blocking the synthesis of dihydrofolic acid.[7][9]
-
Growth Arrest: The depletion of dihydrofolic acid and its downstream product, tetrahydrofolate, halts the synthesis of essential nucleic acids (purines and thymidine) and amino acids, leading to a bacteriostatic effect—inhibiting bacterial replication and growth.[4][5][10]
-
Mammalian Cell Selectivity: Mammalian cells lack the DHPS enzyme and the entire folate synthesis pathway.[5][6] They rely on uptake of folate (Vitamin B9) from the surrounding environment, which in this context is the cell culture medium. Therefore, this compound's inhibition of DHPS does not affect mammalian cell metabolism, providing a high degree of selective toxicity.[4][7]
Caption: this compound competitively inhibits bacterial DHPS, blocking folate synthesis and growth, while mammalian cells remain unaffected as they uptake folate from the medium.
Essential Protocols & Methodologies
The successful use of this compound requires careful preparation and, most critically, empirical determination of the optimal concentration that balances antibacterial efficacy with minimal impact on the cultured cells.
Protocol: Preparation of a 1000X this compound Stock Solution
The poor aqueous solubility of this compound necessitates the use of a solvent to create a concentrated stock solution.
Materials:
-
This compound powder (e.g., Sigma-Aldrich, Cat. No. S6257 or equivalent)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical centrifuge tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Sterile, light-protecting cryovials or centrifuge tubes for storage
Procedure:
-
Calculation: Determine the desired concentration for your 1000X stock. A common starting point is a 10 mM stock solution.
-
Molecular Weight of this compound: ~249.29 g/mol
-
To make 10 mL of a 10 mM stock: (0.01 mol/L) * (0.01 L) * (249.29 g/mol ) = 0.0249 g = 24.9 mg.
-
-
Weighing: Aseptically weigh 24.9 mg of this compound powder and transfer it to a sterile 50 mL conical tube. Performing this step in a biosafety cabinet minimizes contamination risk.
-
Dissolution: Add 10 mL of sterile, cell culture-grade DMSO to the conical tube. Vortex vigorously for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Sterilization: Draw the dissolved this compound solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new, sterile conical tube. This step is critical as autoclaving can degrade the compound.[11]
-
Aliquoting & Storage: Aliquot the sterile 1000X stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile, light-protecting tubes.
-
Storage Conditions: Store aliquots at -20°C for long-term use (up to 12 months). Avoid repeated freeze-thaw cycles. A working aliquot can be stored at 4°C for up to one month.
Protocol: Determining the Optimal Working Concentration
This is the most critical phase of implementation. The goal is to identify a concentration window that provides potent antibacterial activity (Minimum Inhibitory Concentration, MIC) while exhibiting low cytotoxicity to your specific mammalian cell line (Maximum Non-Toxic Concentration).
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Application Note: A Protocol for Evaluating the Synergistic Activity of Sulfapyrazole with Common Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Synergy Testing
The escalating crisis of antimicrobial resistance necessitates innovative strategies to extend the lifespan of existing antibiotics and develop new therapeutic options. Combination therapy, where two or more drugs are administered concurrently, represents a promising approach to enhance efficacy, broaden the spectrum of activity, and potentially reduce the emergence of resistant bacterial strains.[1] One such avenue of exploration is the synergistic potential of older antibiotics, like sulfapyrazoles, with current frontline agents.
Sulfapyrazole, a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect by acting as a competitive inhibitor of dihydropteroate synthase (DHPS).[2][3] This enzyme is crucial for the bacterial synthesis of folic acid, an essential component for producing nucleic acids and certain amino acids.[4] By blocking this pathway, sulfapyrazoles halt bacterial growth and proliferation.[4] When combined with other antibiotics that have different mechanisms of action, such as cell wall synthesis inhibitors or protein synthesis inhibitors, there is a potential for a synergistic interaction, where the combined effect is greater than the sum of their individual effects.[4][5]
This application note provides a comprehensive, in-depth guide for researchers to investigate the synergistic potential of this compound with other antibiotics. We will detail the theoretical underpinnings of synergy testing and provide step-by-step protocols for two of the most widely accepted in vitro methods: the checkerboard assay and the time-kill curve analysis .
Foundational Concepts: Defining Drug Interactions
When two antimicrobial agents are combined, their interaction can be classified into one of four categories:
-
Synergy: The combined antimicrobial effect is significantly greater than the sum of the effects of each drug acting alone.[1]
-
Additivity: The combined effect is equal to the sum of the individual effects.
-
Indifference: The combined effect is similar to that of the more active agent alone.
-
Antagonism: The combined effect is less than the effect of the more active agent alone.
Quantifying these interactions is crucial for the preclinical assessment of combination therapies.
Part 1: The Checkerboard Assay - A Quantitative Assessment of Synergy
The checkerboard assay is a robust microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of two antimicrobial agents both individually and in all possible combinations.[6][7] This allows for the calculation of the Fractional Inhibitory Concentration Index (FICI), a numerical value that defines the nature of the drug interaction.[8]
Principle of the Checkerboard Assay
The assay is performed in a 96-well microtiter plate where one antibiotic is serially diluted along the x-axis and the second antibiotic is serially diluted along the y-axis.[7] Each well, therefore, contains a unique concentration combination of the two drugs. Following inoculation with a standardized bacterial suspension and incubation, the wells are visually inspected for bacterial growth.[8] The MIC of each drug alone and the MIC of the combination are determined, and from these values, the FICI is calculated.[7]
Workflow for the Checkerboard Assay
Caption: Workflow of the Checkerboard Synergy Assay.
Detailed Protocol for the Checkerboard Assay
Materials:
-
This compound and the second antibiotic of interest (stock solutions of known concentration)
-
96-well microtiter plates (sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)[9][10]
-
0.5 McFarland standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Step-by-Step Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. The final concentration in the wells after adding the drugs will be 5 x 10⁵ CFU/mL.[8]
-
-
Preparation of the Checkerboard Plate:
-
Dispense 50 µL of CAMHB into each well of the 96-well plate.
-
Drug A (this compound): Prepare a stock solution at four times the highest desired concentration. In column 1, add 100 µL of this stock to row A. Then, perform a 2-fold serial dilution by transferring 50 µL from each well to the subsequent well in the same row (A1 to A10). Discard the final 50 µL from well A10.
-
Using a multichannel pipette, transfer 50 µL from each well in row A to the corresponding wells in rows B through H.
-
Drug B (Second Antibiotic): Prepare a stock solution at four times the highest desired concentration. In row A, add 100 µL of this stock to column 1. Then, perform a 2-fold serial dilution down column 1 (A1 to G1). Discard the final 50 µL from well G1.
-
Using a multichannel pipette, transfer 50 µL from each well in column 1 to the corresponding wells in columns 2 through 11.
-
This setup creates a gradient of Drug A across the columns and Drug B down the rows.
-
Controls:
-
Drug A alone: Row H will contain serial dilutions of Drug A only.
-
Drug B alone: Column 12 will contain serial dilutions of Drug B only.
-
Growth Control: Well H12 should contain only broth and the bacterial inoculum.
-
Sterility Control: One well should contain only uninoculated broth.
-
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension (1 x 10⁶ CFU/mL). The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C for 16-24 hours.[8]
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.
-
Determine the MIC of this compound alone (from row H).
-
Determine the MIC of the second antibiotic alone (from column 12).
-
For each well showing no growth, note the concentrations of both drugs.
-
Data Analysis: Calculating the Fractional Inhibitory Concentration Index (FICI)
The FICI is calculated for each well that shows no growth using the following formula:[7]
FICI = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The lowest FICI value obtained from all the clear wells is reported as the FICI for the combination.
Interpretation of FICI Values
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy[7][8] |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference[7][8] |
| ≥ 4.0 | Antagonism[7][8] |
Part 2: Time-Kill Curve Analysis - A Dynamic Assessment of Bactericidal Activity
While the checkerboard assay provides a static endpoint measurement of growth inhibition, the time-kill curve analysis offers a dynamic view of the bactericidal or bacteriostatic effects of antibiotic combinations over time.[11]
Principle of Time-Kill Curve Analysis
This method involves exposing a standardized bacterial inoculum to fixed concentrations of antibiotics, alone and in combination, and then determining the number of viable bacteria at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).[11] The results are plotted as log₁₀ CFU/mL versus time.
Workflow for Time-Kill Curve Analysis
Caption: Workflow for the Time-Kill Curve Synergy Assay.
Detailed Protocol for Time-Kill Curve Analysis
Materials:
-
This compound and the second antibiotic of interest
-
Test tubes or flasks
-
CAMHB
-
Bacterial strain of interest
-
Shaking incubator (35°C)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates (e.g., Tryptic Soy Agar)
-
Micropipettes and sterile tips
Step-by-Step Procedure:
-
Inoculum Preparation:
-
Prepare an overnight culture of the test organism in CAMHB.
-
Dilute the overnight culture in fresh, pre-warmed CAMHB and incubate until it reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.2-0.3).
-
Adjust the bacterial suspension to a starting inoculum of approximately 5 x 10⁵ CFU/mL in the final test volume.
-
-
Experimental Setup:
-
Prepare test tubes or flasks containing CAMHB with the following:
-
Growth control (no antibiotic)
-
This compound alone (e.g., at 0.5x, 1x, or 2x MIC)
-
Second antibiotic alone (e.g., at 0.5x, 1x, or 2x MIC)
-
The combination of this compound and the second antibiotic at the desired concentrations.
-
-
Inoculate each tube with the prepared bacterial suspension to achieve the final concentration of 5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate all tubes at 35°C in a shaking incubator.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
-
Viable Cell Counting:
-
Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35°C for 18-24 hours.
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point.
-
Data Analysis and Interpretation
Plot the log₁₀ CFU/mL versus time for each condition.
-
Bacteriostatic activity is defined as a < 3-log₁₀ reduction in CFU/mL at 24 hours compared to the initial inoculum.
-
Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL at 24 hours compared to the initial inoculum.
-
Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.[12]
-
Indifference is a < 2-log₁₀ change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism is a ≥ 2-log₁₀ increase in CFU/mL with the combination compared to the most active single agent.
Quality Control and Best Practices
To ensure the reliability and reproducibility of synergy testing, the following quality control measures are essential:
-
Reference Strains: Always include well-characterized quality control strains with known MIC values in each experiment (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 25923).[9][10][13]
-
Purity Checks: Before preparing the inoculum, streak the bacterial culture on an agar plate to ensure it is pure.
-
Inoculum Standardization: Accurate standardization of the bacterial inoculum is critical for consistent results.
-
Replicates: All experiments should be performed in duplicate or triplicate to ensure the validity of the findings.
Conclusion
The protocols detailed in this application note provide a robust framework for the systematic evaluation of the synergistic potential of this compound with other antibiotics. Both the checkerboard assay and the time-kill curve analysis offer valuable, albeit different, insights into the nature of drug interactions. Rigorous adherence to these protocols, coupled with appropriate quality control measures, will yield reliable and reproducible data that can inform the rational design of novel combination therapies to combat the growing threat of antibiotic resistance.
References
-
Pharmacology of Sulfapyridine ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2024, December 24). Retrieved from [Link]
-
Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Synergy analysis with extended isobolography and its conceptual basis for the evaluation of antimicrobial effects of combined physical and chemical treatments. (n.d.). PubMed. Retrieved from [Link]
-
What is the mechanism of Sulfasalazine? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
In vitro Antimicrobial Synergy Testing of Extensively Drug-Resistant Clinical Isolates at an Organ Transplant Center in Nepal. (2021, April 30). PMC. Retrieved from [Link]
-
STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023, August 28). Microbiology Class. Retrieved from [Link]
-
Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. (2019, October 29). Frontiers in Pharmacology. Retrieved from [Link]
-
Quality Control Strains (standard strains) and their Uses. (2021, November 20). Microbe Online. Retrieved from [Link]
-
New and simplified method for drug combination studies by checkerboard assay. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Sulfapyridine. (n.d.). Wikipedia. Retrieved from [Link]
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Determination of synergistic effects of antibiotics and Zno NPs against isolated E. Coli and A. Baumannii bacterial strains from clinical samples. (n.d.). PMC. Retrieved from [Link]
-
Antibiotic Synergy (Checkerboard) Testing, Other Bacterial. (2018, June 26). AMRI. Retrieved from [Link]
-
An overview of drug combination analysis with isobolograms. (n.d.). PubMed. Retrieved from [Link]
-
(PDF) New and simplified method for drug combination studies by checkerboard assay. (2025, November 6). ResearchGate. Retrieved from [Link]
-
Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Sulphapyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). Retrieved from [Link]
-
[Study of the effect of some antibiotics in combination with the new sulfanilamide preparation sulfapyridazine in experimental chronic staphylococcal infection]. (n.d.). PubMed. Retrieved from [Link]
-
Communicating Synergism in Drug Combination Studies. (n.d.). PubMed. Retrieved from [Link]
-
Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021, April 1). Acta Scientific. Retrieved from [Link]
-
Antimicrobial Synergy Testing By Time-Kill Methods For Extensively Drug-Resistant Acinetobacter Baumannii Isolates. (2017, December 22). IOSR Journal. Retrieved from [Link]
-
Kill Curve Protocol. (n.d.). BPS Bioscience. Retrieved from [Link]
-
synergistic antibiotic combinations: Topics by Science.gov. (n.d.). Retrieved from [Link]
-
Synergistic Effect of Combined Antibiotics against Some Selected Multidrug Resistant Human Pathogenic Bacteria Isolated from Poultry. (2016, December 27). Scirp.org. Retrieved from [Link]
-
Clinically important pharmacokinetic drug- drug interactions with antibacterial agents. (2024, June 5). SEQ. Retrieved from [Link]
-
Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions. (2024, July 31). Frontiers. Retrieved from [Link]
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Application Note & Protocols: Crystallization of Sulfapyrazole-Protein Complexes
Abstract: The elucidation of high-resolution three-dimensional structures of protein-ligand complexes is a cornerstone of modern drug discovery and structural biology. Sulfapyrazole, a sulfonamide antibiotic, serves as a critical molecular scaffold in the development of various therapeutic agents. Obtaining diffraction-quality crystals of this compound in complex with its protein targets is essential for understanding its mechanism of action, binding kinetics, and for guiding structure-based drug design. This document provides a comprehensive guide, detailing the theoretical principles and practical protocols for the successful crystallization of this compound-protein complexes. It is intended for researchers, scientists, and drug development professionals seeking to establish robust crystallization workflows.
Foundational Principles: The Path to a Well-Ordered Crystal
The journey from a soluble protein-ligand complex to a well-ordered crystal is a thermodynamic process governed by the controlled transition of the complex from a soluble state to a solid, crystalline state. This is achieved by slowly bringing the solution to a state of supersaturation, where the concentration of the complex exceeds its solubility limit, thereby driving nucleation and subsequent crystal growth.[1] For protein-ligand complexes, two primary strategies are employed: co-crystallization and soaking.[2][3][4]
-
Co-crystallization: This is often the preferred method for this compound complexes. It involves forming the protein-sulfapyrazole complex in solution before initiating crystallization trials.[2][3] This approach is particularly advantageous when the ligand induces a conformational change in the protein upon binding, which may be necessary for forming stable crystal contacts.[4] It is also the method of choice for ligands with low solubility, as complex formation can be achieved at lower protein concentrations before concentrating the complex for crystallization setups.[2][4]
-
Soaking: This technique involves growing crystals of the apo-protein first and then introducing this compound by diffusing it into the pre-formed crystals.[2][3] While simpler, its success is contingent on the apo-protein crystallizing in a form that has a solvent channel leading to the binding site, and the crystal lattice must be robust enough to tolerate the ligand binding without shattering.[4][5]
This guide will focus on co-crystallization, as it generally offers a higher probability of success for obtaining an initial structure of a this compound-protein complex.
Pre-Crystallization Phase: Setting the Stage for Success
The quality of the starting materials directly dictates the outcome of crystallization experiments. Meticulous preparation is paramount.
Protein Purity and Characterization
The target protein must be of the highest possible purity (>99%) and monodisperse, meaning it exists predominantly in a single, stable oligomeric state without aggregates.[1]
-
Verification: Confirm purity and monodispersity using techniques like SDS-PAGE and Size-Exclusion Chromatography (SEC). Dynamic Light Scattering (DLS) can be employed to assess the presence of aggregates in the final protein sample.
-
Concentration: The protein should be concentrated to a suitable level, typically in the range of 5-20 mg/mL.[4] The optimal concentration is protein-dependent and may require empirical testing.
This compound Preparation and Complex Formation
Careful handling of the this compound ligand is crucial for forming a stable and saturated complex.
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 50-100 mM) in an appropriate organic solvent like Dimethyl Sulfoxide (DMSO).
-
Complex Incubation: To form the complex, add the this compound stock solution to the purified protein solution. The final concentration of DMSO in the protein solution should ideally be kept below 5% (v/v) to avoid interfering with crystallization.
-
Molar Ratio: A molar excess of the ligand is recommended to ensure saturation of the protein's binding sites. For ligands with dissociation constants (Kd) in the micromolar range, a 5- to 10-fold molar excess of this compound over the protein is a common starting point.
-
Incubation: Allow the protein-ligand mixture to incubate to reach binding equilibrium. An incubation period of 30-60 minutes on ice or at 4°C is typical.[2] For some systems, incubation at room temperature may facilitate better complex formation.[2] After incubation, it is advisable to centrifuge the mixture (e.g., at 14,000 x g for 10 minutes at 4°C) to pellet any precipitated protein or ligand before setting up crystallization trials.
Crystallization Workflow: From Solution to Crystal
The following diagram outlines the general workflow for crystallizing a this compound-protein complex, from initial preparation to obtaining diffraction-quality crystals.
Caption: General workflow for this compound-protein co-crystallization.
Primary Crystallization Techniques: Protocols & Rationale
The goal of each technique is to slowly increase the concentration of the protein-sulfapyrazole complex and the precipitant, guiding the system toward a state of supersaturation conducive to crystal formation.[1][6]
Vapor Diffusion Crystallization
Vapor diffusion is the most widely used technique for screening and optimization.[1] It operates by equilibrating a drop containing the protein-complex and a precipitant solution against a larger reservoir containing a higher concentration of the precipitant.[7] Water vapor diffuses from the drop (lower precipitant concentration) to the reservoir (higher precipitant concentration), slowly concentrating the components in the drop and inducing crystallization.[6][7]
Caption: Principle of vapor diffusion in hanging and sitting drop methods.
Protocol: Sitting Drop Vapor Diffusion (96-well plate)
-
Prepare Reservoir: Using a multichannel pipette, dispense 80-100 µL of the crystallization screen solution into the reservoirs of a 96-well sitting drop plate.[8]
-
Dispense Protein-Complex: Pipette 100-200 nL of the this compound-protein complex solution onto the sitting drop post.
-
Dispense Reservoir Solution: Pipette an equal volume (100-200 nL) of the reservoir solution from the same well into the protein drop.[9] Some researchers prefer to mix the drop gently by pipetting up and down, while others do not.[9]
-
Seal Plate: Carefully seal the plate with optically clear tape to create a closed system for vapor equilibration.[9][10]
-
Incubate & Monitor: Incubate the plate at a constant temperature (e.g., 4°C, 12°C, or 20°C). Monitor the drops for crystal growth using a microscope over several days to weeks.
Protocol: Hanging Drop Vapor Diffusion (24-well plate)
-
Prepare Reservoir: Pipette 0.5-1.0 mL of the crystallization screen solution into the well of a 24-well plate.[11]
-
Apply Sealant: Apply a thin, continuous ring of vacuum grease around the rim of the well.
-
Prepare Drop: Pipette 1-2 µL of the this compound-protein complex onto the center of a siliconized glass coverslip.[11]
-
Add Reservoir Solution: Add an equal volume (1-2 µL) of the reservoir solution to the protein drop.
-
Seal Well: Invert the coverslip and place it over the well, pressing gently to create an airtight seal.[11]
-
Incubate & Monitor: Incubate and monitor as described for the sitting drop method.
Microbatch Crystallization (Under Oil)
In the microbatch method, the protein-complex and precipitant solution are mixed at their final concentrations and covered with oil to prevent evaporation.[12][13] This technique is a true batch experiment where the concentrations remain constant. It can be advantageous for membrane proteins or systems sensitive to the concentration changes inherent in vapor diffusion.[14]
Protocol: Microbatch Under Oil
-
Dispense Oil: Dispense ~20 µL of an inert oil (e.g., paraffin oil for a true batch experiment, or a 1:1 mix of paraffin and silicone oil to allow slow dehydration) into each well of a 96-well microbatch plate.[12][14]
-
Dispense Solutions: Using a crystallization robot or manual pipette, dispense 100-200 nL of the protein-sulfapyrazole complex and 100-200 nL of the precipitant solution directly into the oil. The drop will settle at the bottom of the well, fully submerged.
-
Incubate & Monitor: Incubate the plate at a constant temperature and monitor for crystal growth.
Microdialysis
Dialysis achieves supersaturation by slowly changing the buffer composition of the protein-complex solution.[15][16] The sample is placed in a chamber sealed by a semi-permeable membrane, which is then placed in a larger volume of a precipitant solution. Small molecules (salts, buffers, precipitants) diffuse across the membrane, slowly equilibrating the protein solution with the precipitant and inducing crystallization.[17][18] This method allows for very fine control over the rate of equilibration.[15]
Protocol: Microdialysis Button
-
Hydrate Membrane: Cut a piece of dialysis membrane (with an appropriate molecular weight cut-off, e.g., 10-12 kDa) and hydrate it in deionized water.
-
Load Sample: Pipette the this compound-protein complex solution (typically 5-50 µL) into the chamber of a dialysis button.
-
Seal Button: Place the hydrated membrane over the sample, ensuring no air bubbles are trapped. Secure the membrane with the provided O-ring.[17]
-
Dialyze: Place the sealed button into a container with the desired precipitant solution.
-
Incubate & Monitor: Allow the system to equilibrate at a constant temperature. Crystals may form within the button chamber.
Screening and Optimization
Initial crystallization trials should explore a wide range of conditions using commercially available sparse matrix screens. Once initial "hits" (conditions that produce any solid phase, from precipitate to microcrystals) are identified, a systematic optimization process is required to produce diffraction-quality crystals.
Table 1: Typical Starting Parameters for Co-crystallization Screening
| Parameter | Recommended Starting Range | Rationale / Causality |
| Protein Concentration | 5 - 20 mg/mL | Higher concentrations are needed to reach supersaturation, but very high concentrations can lead to amorphous precipitation.[1] |
| This compound Conc. | 5-10x molar excess over protein | Ensures saturation of the protein binding sites to promote crystallization of the homogenous complex. |
| Temperature | 4°C, 12°C, 20°C | Temperature affects protein solubility and the kinetics of nucleation and growth. Screening multiple temperatures is crucial.[19] |
| Precipitants | PEGs, salts (e.g., ammonium sulfate), organic solvents (e.g., MPD) | These agents reduce the protein complex's solubility by competing for water molecules, promoting self-association.[1] |
| pH | Broad range (e.g., 4.5 - 9.0) | A protein's surface charge is pH-dependent; finding the optimal pH near the protein's pI can reduce solubility and promote crystallization. |
| Additives | Small molecules, salts, detergents | Can sometimes stabilize the protein, improve ligand solubility, or mediate crystal contacts.[20] |
Once a hit is identified, optimization involves creating a grid screen around the hit condition. For example, if a hit is found in 1.6 M Ammonium Sulfate, 0.1 M HEPES pH 7.5, an optimization screen would vary the ammonium sulfate concentration (e.g., from 1.2 M to 2.2 M) and the pH (e.g., from 7.0 to 8.0).
References
-
Lescar, J. (2019). Crystallization of protein–ligand complexes. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 75(1), 1-10. [Link]
-
Structural Biology Core. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. University of Notre Dame. [Link]
-
Hampton Research. (n.d.). Microbatch Crystallization. [Link]
-
Thomas, D. H., et al. (1989). A novel dialysis procedure for the crystallization of proteins. Protein Engineering, Design and Selection, 2(6), 489-491. [Link]
-
Douglas Instruments. (n.d.). Microbatch-Under-Oil Crystallization. [Link]
-
Chayen, N. (2017). Protein Crystallization using Microbatch-Under-Oil. ResearchGate. [Link]
-
D'Arcy, A., et al. (1999). The advantages of using a modified microbatch method for rapid screening of protein crystallization conditions. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1739-1742. [Link]
-
Mazzarella, L., et al. (2012). Improving Protein Crystal Quality by the Without-Oil Microbatch Method: Crystallization and Preliminary X-ray Diffraction Analysis of Glutathione Synthetase from Pseudoalteromonas haloplanktis. International Journal of Molecular Sciences, 13(5), 6263-6274. [Link]
-
Rupp, B. (2010). What is the difference between sitting drop and hanging drop vapor diffusion crystallization? Quora. [Link]
-
Wikipedia. (n.d.). Protein crystallization. [Link]
-
SLAC National Accelerator Laboratory. (n.d.). Crystal Growth. Linac Coherent Light Source. [Link]
-
Interchim. (n.d.). Dialysis for crystallisation. [Link]
-
JoVE. (2023). High-Throughput Protein Crystallization via Microdialysis. Journal of Visualized Experiments. [Link]
-
ResearchGate. (n.d.). The vapor-diffusion technique (a) The hanging drop and the sitting drop... [Download Scientific Diagram]. [Link]
-
JoVE. (2011). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments. [Link]
-
Houser, J., et al. (2025). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. FEBS Open Bio, 15(4), 542-550. [Link]
-
ResearchGate. (2010). (PDF) Crystallization of protein–ligand complexes. [Link]
-
Wierenga, R. K. (2017). Guidelines for the successful generation of protein-ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 73(1), 1-13. [Link]
-
Domainex. (n.d.). Protein-ligand X-ray Crystallography in support of the Development of a selective small molecule inhibitor. [Link]
-
Wierenga, R. K. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D, Structural Biology, 73(Pt 1), 1–13. [Link]
-
Peak Proteins. (n.d.). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. [Link]
-
IUCr. (2017). Guidelines for the successful generation of protein–ligand complex crystals. [Link]
-
Redecke, L., et al. (2021). A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. Acta Crystallographica Section D: Structural Biology, 77(Pt 11), 1331–1339. [Link]
-
ResearchGate. (2016). How to determine the concentration of substrate / inhibitor to be used with protein for co-crystallization? [Link]
-
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. [Link]
-
Carroni, M., & Saibil, H. R. (2022). A drug-discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration, with application for crystallization screening. Acta Crystallographica Section D: Structural Biology, 78(Pt 3), 324–332. [Link]
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Application Notes and Protocols: Synthesizing Novel Pyrazole Sulfonamides via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Convergence of Pyrazoles, Sulfonamides, and Click Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous blockbuster drugs.[1][2] Its prevalence is a testament to its ability to engage in a variety of biological interactions, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] Similarly, the sulfonamide functional group is a well-established pharmacophore, integral to a wide range of therapeutic agents. The combination of these two moieties into a single molecular entity, the pyrazole sulfonamide, has yielded compounds with significant therapeutic potential.[2][3]
Traditionally, the synthesis of such hybrid molecules can involve multi-step, and often harsh, reaction conditions. The advent of "click chemistry," a concept introduced by K.B. Sharpless, has revolutionized the field of drug discovery by providing a powerful, efficient, and highly reliable method for joining molecular building blocks.[4] At the heart of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide with remarkable specificity and under mild, often aqueous, conditions.[5][6][7][8]
This guide provides a detailed, field-proven framework for the synthesis of novel pyrazole sulfonamides utilizing the CuAAC reaction. We will delve into the synthesis of the requisite precursors—an alkynyl-functionalized pyrazole and a sulfonyl azide—followed by a robust protocol for their conjugation via click chemistry. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central pillars of this document, ensuring both scientific integrity and practical applicability.
Logical Workflow for Synthesis
The overall strategy involves a three-stage process: synthesis of the pyrazole alkyne, synthesis of the sulfonyl azide, and the final CuAAC "click" reaction to couple these two fragments.
Part 1: Synthesis of Precursors
Protocol 1: Synthesis of an Alkynyl Pyrazole via Sonogashira Coupling
The Sonogashira coupling is a robust and widely used cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][9] This protocol details the synthesis of a generic alkynyl pyrazole from a halogenated pyrazole precursor.
Rationale: The palladium-catalyzed Sonogashira reaction, with a copper(I) co-catalyst, allows for the direct and efficient introduction of an alkyne moiety onto the pyrazole ring under relatively mild conditions. The choice of a halogenated pyrazole (iodide or bromide) is crucial, as the reactivity in the oxidative addition step of the catalytic cycle generally follows the order I > Br > Cl.
Materials:
-
Halogenated pyrazole (e.g., 4-iodo-1-methyl-1H-pyrazole)
-
Terminal alkyne (e.g., ethynylbenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add the halogenated pyrazole (1.0 eq), palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.05-0.10 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne (1.1-1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalysts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the pure alkynyl pyrazole.
Data Presentation:
| Reactant A (Pyrazole) | Reactant B (Alkyne) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodo-1-phenyl-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | TEA/DMF | 80 | 12 | 85 | [8] |
| 4-Bromo-1H-pyrazole | 1-Hexyne | PdCl₂(dppf)/CuI | Et₃N/THF | 60 | 8 | 78 | Custom Protocol |
Protocol 2: Synthesis of a Sulfonyl Azide from a Sulfonyl Chloride
The synthesis of sulfonyl azides from their corresponding sulfonyl chlorides is a straightforward and efficient nucleophilic substitution reaction.[10]
Rationale: Sodium azide serves as an excellent nucleophile to displace the chloride from the sulfonyl chloride. The choice of solvent is important to facilitate the dissolution of both the organic sulfonyl chloride and the inorganic sodium azide. A biphasic system or a polar aprotic solvent is often employed.
Materials:
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride)
-
Sodium azide (NaN₃)
-
Solvent (e.g., acetone, acetonitrile, or a mixture of water and a miscible organic solvent)
Safety Precaution: Organic azides can be explosive, especially low molecular weight azides. Always handle with appropriate personal protective equipment (safety glasses, lab coat, gloves) and behind a blast shield. Avoid friction, shock, and heating of the concentrated azide product. It is often recommended to use the azide solution directly in the next step without complete evaporation of the solvent.
Experimental Protocol:
-
Dissolution: Dissolve the sulfonyl chloride (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Addition of Sodium Azide: Cool the solution in an ice bath and add sodium azide (1.1-1.5 eq) portion-wise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the S-Cl stretch and appearance of the azide stretch at ~2100 cm⁻¹).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Caution: Avoid the use of halogenated solvents if there is a risk of forming explosive diazidomethane.[11]
-
Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and carefully concentrate the filtrate under reduced pressure at low temperature (<30 °C). It is highly recommended to use the resulting sulfonyl azide solution directly in the subsequent click reaction.
Part 2: The Click Chemistry Reaction
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "clicking" of the synthesized alkynyl pyrazole and sulfonyl azide to form the desired pyrazole sulfonamide linked by a 1,2,3-triazole ring.
Rationale: The CuAAC reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[5][8] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate). The use of a ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) catalyst, prevent side reactions, and enhance the reaction rate, especially in biological applications.[12]
Materials:
-
Alkynyl pyrazole (1.0 eq)
-
Sulfonyl azide (1.0-1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.10 eq)
-
Sodium ascorbate (0.1-0.5 eq)
-
Solvent (e.g., a mixture of t-butanol and water, DMF, or DMSO)
Experimental Protocol:
-
Reactant Mixture: In a vial, dissolve the alkynyl pyrazole and sulfonyl azide in the chosen solvent system.
-
Catalyst Addition: To the stirred solution, add an aqueous solution of CuSO₄·5H₂O, followed by a freshly prepared aqueous solution of sodium ascorbate. A color change is often observed, indicating the formation of the Cu(I) species.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure pyrazole sulfonamide.[13]
Data Presentation:
| Alkynyl Pyrazole | Sulfonyl Azide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Phenyl-4-(phenylethynyl)-1H-pyrazole | Tosyl azide | CuSO₄·5H₂O/Na-Ascorbate | t-BuOH/H₂O | RT | 12 | 92 | [14] |
| 1-(Prop-2-yn-1-yl)-1H-pyrazole | Benzenesulfonyl azide | CuI | DMF | RT | 8 | 88 | Custom Protocol |
Part 3: Characterization and Analysis
The synthesized novel pyrazole sulfonamides should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[14][15][16]
-
¹H NMR: Expect characteristic signals for the pyrazole ring protons, the newly formed triazole proton (typically a singlet around 7.5-8.5 ppm), and the protons of the sulfonamide and pyrazole substituents.
-
¹³C NMR: The carbons of the triazole ring will appear in the aromatic region, and the other signals should correspond to the expected structure.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound.[14][16] The mass spectrum will show the molecular ion peak [M+H]⁺ or [M+Na]⁺.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.
-
The disappearance of the strong azide stretch (~2100 cm⁻¹) and the alkyne C-H stretch (~3300 cm⁻¹) is a key indicator of a successful reaction.
-
Characteristic peaks for the sulfonamide group (S=O stretches around 1350 and 1160 cm⁻¹) and the aromatic rings should be present.
-
Conclusion and Future Perspectives
The application of click chemistry provides a highly efficient and modular approach to the synthesis of novel pyrazole sulfonamides. This methodology allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process. The protocols outlined in this guide are robust and can be adapted to a wide range of pyrazole and sulfonamide precursors, opening up a vast chemical space for exploration. The resulting triazole-linked pyrazole sulfonamides are promising candidates for further biological evaluation as potential therapeutic agents.
References
- Current Protocols in Chemical Biology. (n.d.).
- BenchChem. (2025). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Application Notes and Protocols for Researchers.
- Organometallics. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
- Journal of Sulfur Chemistry. (2012). Convenient synthesis of sulfonyl azides using PEG-400 as an efficient and eco-friendly reaction medium. Taylor & Francis Online.
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
- Journal of Applied Pharmaceutical Science. (2017).
- BenchChem. (2025).
- ACS Omega. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
- ACS Omega. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study.
- Fokin, V. V., & Sharpless, K. B. (2005). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2014).
- ResearchGate. (2016).
- ResearchGate. (2014).
- Organic Chemistry Portal. (2016). Sulfonyl azide synthesis by S-N coupling.
- Transactions of the Illinois State Academy of Science. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry.
- ACS Omega. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I)
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Google Patents. (n.d.). CN103360318B - Preparation method of sulfonyl azide compounds.
- Journal of Medicinal Chemistry. (2020). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- The Journal of Organic Chemistry. (2016).
- Wikipedia. (n.d.). Sonogashira coupling.
- Bioorganic & Medicinal Chemistry Letters. (2020).
- ePrints Soton - University of Southampton. (2022). A practical flow synthesis of 1,2,3-triazoles.
- Chemical and Pharmaceutical Bulletin. (2018).
- Molecules. (2021).
Sources
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Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfapyrazole Synthesis
Welcome to the technical support center for Sulfapyrazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Instead of a rigid protocol, we offer a dynamic troubleshooting guide and a series of frequently asked questions to address the practical challenges you may encounter in the lab. Our focus is on the causality behind experimental choices to empower you to optimize conditions for your specific setup.
Core Synthesis Pathway: An Overview
The synthesis of this compound is a classic example of diazo coupling, a cornerstone of aromatic chemistry. The process involves two primary stages:
-
Diazotization: The conversion of the primary aromatic amine of a sulfonamide, typically sulfanilamide, into a reactive diazonium salt using nitrous acid.
-
Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich coupling agent, in this case, a pyrazolone derivative (3-methyl-5-pyrazolone), to form the final azo compound, which then tautomerizes to the more stable hydrazo form, which is this compound.
Controlling the parameters of each stage is critical for achieving high yield and purity.
Caption: Figure 2. Troubleshooting Workflow for Low Yield.
Q2: I suspect the diazotization of sulfanilamide is incomplete or the diazonium salt is decomposing. How can I optimize this critical step?
This is a frequent source of poor yield. The diazonium salt is inherently unstable, and its successful formation and preservation are paramount.
-
Causality - Temperature Control: Diazonium salts are notoriously unstable at higher temperatures, readily decomposing to form phenols and releasing nitrogen gas, which leads to a loss of your electrophile and the formation of dark, tarry byproducts. The reaction must be maintained between 0-5 °C. [1]Using an ice-salt bath is more effective than an ice-water bath for maintaining this temperature range, especially during the exothermic addition of sodium nitrite.
-
Causality - Acidity: The reaction requires a mineral acid, typically hydrochloric acid, for two reasons: to form nitrous acid (HNO₂) in situ from sodium nitrite and to prevent the newly formed diazonium salt from coupling with unreacted sulfanilamide. Insufficient acid will lead to incomplete diazotization and unwanted side reactions.
-
Causality - Reagent Addition: Sodium nitrite solution should be added slowly and beneath the surface of the reaction mixture. This ensures that the nitrous acid is generated where it is needed and minimizes its decomposition and escape as nitrogen oxides (brown fumes).
| Parameter | Standard Condition | Optimization Strategy |
| Temperature | 0–5 °C | Use an ice-salt bath. Pre-cool all solutions. Monitor temperature internally. |
| Acid | 2.5-3.0 equivalents of HCl | Ensure sulfanilamide is fully dissolved before cooling and adding nitrite. |
| NaNO₂ Addition | Slow, dropwise addition | Add the nitrite solution subsurface with vigorous stirring over 20-30 mins. [1] |
| Reaction Time | 15-30 minutes post-addition | Use starch-iodide paper to test for excess nitrous acid. A blue-black color indicates completion. Avoid large excess. |
Table 1. Optimization Parameters for the Diazotization of Sulfanilamide.
Q3: The coupling reaction between the diazonium salt and 3-methyl-5-pyrazolone is inefficient. What are the critical parameters?
If diazotization is successful, the next bottleneck is the coupling reaction. This is an electrophilic aromatic substitution where the electron-rich pyrazolone attacks the diazonium salt.
-
Causality - pH Control: This is the most critical parameter. The coupling reaction requires a specific pH range, typically mildly alkaline (pH 8-10). [2] * Too Acidic (pH < 7): The concentration of the phenoxide/enolate form of the pyrazolone is too low, making it not nucleophilic enough to attack the diazonium salt.
-
Too Basic (pH > 11): The diazonium salt itself can be converted into a non-electrophilic diazotate anion, halting the reaction. A solution of sodium hydroxide or sodium acetate is typically used to raise the pH. The diazonium salt solution should be added slowly to the alkaline pyrazolone solution, not the other way around, to maintain the optimal pH environment for the coupling agent.
-
-
Causality - Purity of Pyrazolone: The starting 3-methyl-5-pyrazolone should be pure. It can be synthesized by reacting ethyl acetoacetate with hydrazine hydrate. [3]Impurities can interfere with the coupling reaction.
| Parameter | Standard Condition | Optimization Strategy |
| pH | 8–10 | Prepare a solution of 3-methyl-5-pyrazolone in aqueous NaOH. Add the diazonium salt solution slowly to this, monitoring pH. |
| Temperature | Maintain <10 °C | While less critical than diazotization, keeping the temperature low minimizes decomposition of any remaining diazonium salt. |
| Stoichiometry | ~1:1 molar ratio | Ensure an accurate molar ratio. A slight excess of the pyrazolone is sometimes used. |
| Mixing | Vigorous stirring | Ensure efficient mixing as the product precipitates out of the solution. |
Table 2. Optimization Parameters for the Azo Coupling Reaction.
Q4: My final product is off-color (yellow to brown) and difficult to purify. What's the cause and solution?
Discoloration is almost always due to impurities from side reactions, primarily the decomposition of the diazonium salt into colored phenolic compounds.
-
Prevention: The best solution is prevention. Strict temperature control (<5 °C) during diazotization and coupling is the most effective way to minimize these byproducts. [1]
-
Purification: Recrystallization is the primary method for purifying crude this compound. The key is selecting an appropriate solvent system. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.
-
Activated Charcoal: During the hot dissolution step of recrystallization, adding a small amount of activated charcoal can help adsorb colored, polymeric impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.
-
| Solvent System | Comments |
| Aqueous Ethanol | A very common and effective choice. The ratio may need to be optimized. [4] |
| Aqueous Acetone | Another viable option. Acetone is more volatile. |
| Dimethylformamide (DMF) / Water | For less soluble products, dissolving in a minimum of hot DMF and then adding water until turbidity appears can be effective. |
Table 3. Common Solvents for this compound Recrystallization.
Frequently Asked Questions (FAQs)
Q: What are the essential safety precautions for this synthesis? A: The primary hazard is the diazonium salt. Although aromatic diazonium salts are more stable than their aliphatic counterparts, they can be explosive when isolated and dry. Never attempt to isolate the diazonium salt intermediate. Always use it as a solution in situ. Additionally, handle hydrochloric acid and sodium hydroxide with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q: How do I properly dispose of excess nitrous acid after the diazotization step? A: Before proceeding to the coupling reaction, it's good practice to quench any significant excess of nitrous acid, which can cause unwanted side reactions. This can be done by adding a small amount of sulfamic acid or urea. These compounds react rapidly with nitrous acid to produce nitrogen gas.
Q: What analytical methods are recommended for product characterization? A: A combination of techniques should be used:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
FT-IR Spectroscopy: Look for characteristic peaks: N-H stretches (sulfonamide and pyrazole), S=O stretches (sulfonamide), and aromatic C-H and C=C bands.
-
¹H and ¹³C NMR Spectroscopy: This will confirm the final structure and identify any major impurities.
-
HPLC: To determine the final purity with high accuracy. [5]* UV-Vis Spectrophotometry: Can be used for quantitative analysis based on the chromophore of the molecule. [6][7]
Detailed Experimental Protocols
Protocol 1: Diazotization of Sulfanilamide
-
In a 250 mL beaker, suspend 0.05 mol of sulfanilamide in 50 mL of water.
-
Add 12.5 mL of concentrated hydrochloric acid (approx. 0.15 mol) and stir until a clear solution is obtained.
-
Cool the solution to 0-5 °C in an ice-salt bath. The sulfanilamide hydrochloride may precipitate as a fine white solid.
-
In a separate beaker, dissolve 0.052 mol of sodium nitrite in 20 mL of water and cool the solution in an ice bath.
-
Slowly add the sodium nitrite solution dropwise to the cold sulfanilamide hydrochloride suspension over 20-30 minutes, ensuring the temperature does not rise above 5 °C. Stir vigorously throughout the addition.
-
After the addition is complete, continue stirring for an additional 15 minutes in the ice bath.
-
Check for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. An immediate blue-black color confirms completion.
-
Keep this diazonium salt solution in the ice bath until ready for immediate use in the next step.
Protocol 2: Coupling and Isolation of this compound
-
In a 500 mL beaker, dissolve 0.05 mol of 3-methyl-5-pyrazolone in 40 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to below 10 °C in an ice bath.
-
With continuous and efficient stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the pyrazolone solution.
-
A thick, colored precipitate should form immediately.
-
Check the pH of the mixture; it should be slightly alkaline. If it becomes acidic, add a small amount of 10% NaOH solution.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
Isolate the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral and colorless.
-
Press the solid as dry as possible on the funnel and then allow it to air-dry or dry in a desiccator.
References
-
Title: Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry Source: PMC - NIH URL: [Link]
-
Title: synthesis, characterization and antibacterial activity of new series of sulfamethoxazole derivatives Source: ResearchGate URL: [Link]
-
Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: National Library of Medicine URL: [Link]
-
Title: Sulfisoxazole | C11H13N3O3S Source: PubChem - NIH URL: [Link]
-
Title: Synthesis of some sulfa drug derivatives as antibacterial agents Source: University of Kerbala Repository URL: [Link]
-
Title: (PDF) Preparation of Azo Dyes from Sulfanilamide Source: ResearchGate URL: [Link]
-
Title: What is the mechanism of Sulfathiazole? Source: Patsnap Synapse URL: [Link]
-
Title: Chemical Sulfation of Small Molecules – Advances and Challenges Source: PMC - NIH URL: [Link]
-
Title: Lead optimization of a pyrazole sulfonamide series of trypanosoma brucei N - myristoyltransferase inhibitor Source: University of Dundee URL: [Link]
-
Title: Quantitative Determination of Sulfamethoxazole using various Spectroscopic Methods Source: ResearchGate URL: [Link]
-
Title: Determination and Confirmation of Sulfonamides Source: USDA Food Safety and Inspection Service URL: [Link]
-
Title: Azo Coupling Reaction for Spectrophotometric Determination of Sulfanilamide Using β -Naphthol as a Reagent Source: Iraqi Academic Scientific Journals URL: [Link]
-
Title: Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents Source: PMC - PubMed Central URL: [Link]
-
Title: Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties Source: PLOS ONE URL: [Link]
-
Title: Spectrophotometric Method for the Determination of Sulfa Drug in Pharmaceuticals Based on Charge Transfer Reaction Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Coulometric titration of sulfanilamide as a standard for diazotization titration and nitrite determination Source: PubMed URL: [Link]
-
Title: Development Green Spectrophotometric Method for Determination of Sulfamethoxazole in Pure and Pharmaceutical Formulations Source: Research and Reviews: A Journal of Pharmaceutical Science URL: [Link]
-
Title: Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines Source: ACS Publications URL: [Link]
-
Title: Coulometric titration of sulfanilamide as a standard for diazotization titration and nitrite determination | Request PDF Source: ResearchGate URL: [Link]
-
Title: Effect of time of sulphanilamide diazotization at different... Source: ResearchGate URL: [Link]
-
Title: Spectrophotometric determination of sulfamethoxazole in pure and pharmaceutical formulations Source: Al-Nisour Journal for Medical Sciences URL: [Link]
-
Title: Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives Source: Journal of Medicinal and Chemical Sciences URL: [Link]
-
Title: Optimization of reactions between reducing sugars and 1-phenyl-3-methyl-5-pyrazolone (PMP) by response surface methodology Source: PubMed URL: [Link]
-
Title: Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles Source: Journal of Materials Chemistry B (RSC Publishing) URL: [Link]
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Technical Support Center: Troubleshooting Sulfapyrazole Degradation
As a Senior Application Scientist, I've frequently guided researchers through the challenges of maintaining compound stability in experimental assays. Sulfapyrazole, like many sulfonamides, possesses reactive functional groups that make it susceptible to degradation under common laboratory conditions. This guide is designed to provide you, our fellow scientists and drug development professionals, with a structured, in-depth approach to troubleshooting and preventing the degradation of this compound in your work. Our goal is to move beyond simple checklists and empower you with the causal understanding needed to design robust, self-validating experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding this compound stability.
Q1: What are the primary chemical pathways that lead to this compound degradation?
A1: this compound's structure contains two primary points of lability: the aniline amino group (-NH₂) and the sulfonamide bridge (-SO₂NH-). Degradation typically occurs via three main pathways:
-
Oxidation: The aniline amino group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or reactive oxygen species (ROS) in your assay medium.[1][2][3] This can lead to the formation of colored degradation products and a loss of parent compound.
-
Hydrolysis: The sulfonamide bond can be cleaved by hydrolysis, particularly under strongly acidic or basic conditions.[4][5] This breaks the molecule into its constituent parts, such as sulfanilic acid derivatives and aminopyridine.
-
Photodegradation: Exposure to light, especially in the UV spectrum, can provide the energy needed to initiate degradation reactions.[4][6] Sulfonamides are known to be sensitive to light, making proper storage and handling critical.
Q2: My this compound stock solution appears discolored. What does this indicate?
A2: A yellow or brownish tint in a previously colorless this compound solution is a classic sign of oxidative degradation. The oxidation of the aromatic amine group often produces colored impurities like nitroso or nitro derivatives. If you observe discoloration, it is highly recommended to discard the solution and prepare a fresh one, paying close attention to the use of high-purity solvents and minimizing headspace (air) in the storage vial.
Q3: What are the ideal storage conditions for this compound solutions to ensure maximum stability?
A3: Proper storage is the most effective preventative measure. Based on the compound's known liabilities, we recommend the following:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Low temperatures slow down the rate of all chemical reactions, including hydrolysis and oxidation.[7] |
| Light Exposure | Protect from light (Amber vials) | Prevents photodegradation initiated by UV and visible light.[6] |
| Solvent | High-purity, degassed solvents (e.g., DMSO, Methanol) | Minimizes contaminants like metal ions and dissolved oxygen that can catalyze oxidation. |
| pH | Neutral to slightly acidic (pH 4-6.5) | Sulfonamides are generally most stable in this pH range, avoiding accelerated acid or base-catalyzed hydrolysis.[8] |
| Atmosphere | Inert gas overlay (Argon or Nitrogen) | Displaces oxygen from the headspace of the vial to prevent oxidation, especially for long-term storage. |
Q4: Can the excipients in my formulation cause this compound to degrade?
A4: Absolutely. Excipients are not always inert and can participate in chemical reactions.[9][10] For example, excipients containing trace amounts of metal ions (e.g., iron) can catalyze oxidative degradation. Sugars with reducing ends can potentially interact with the amine group. It is crucial to conduct compatibility studies with your specific formulation to identify any potential drug-excipient interactions.[9]
In-Depth Troubleshooting Guide
This section provides a logical workflow for diagnosing and resolving active degradation issues.
Workflow for Troubleshooting this compound Degradation
This diagram outlines the systematic process for identifying the root cause of observed degradation.
Caption: Troubleshooting workflow for this compound degradation.
Q: My analytical results show a significant loss of this compound. Where do I begin?
A: Start with Step 1: Review Solution Preparation and Storage. The most common source of error is often the simplest.
-
How old is your stock solution? Even under ideal conditions, stock solutions have a finite shelf life. We recommend preparing fresh stock solutions at least monthly, or more frequently for sensitive assays.
-
What solvent was used? Ensure it was of high purity (e.g., HPLC or ACS grade). Solvents can contain impurities that accelerate degradation.
-
Was the solution protected from light and stored at the correct temperature? As detailed in the FAQ, storage in clear vials at room temperature is a primary cause of degradation.[6][7]
Q: I've confirmed my storage and handling are correct, but the degradation persists within the assay itself. What's next?
A: Proceed to Step 2 & 3: Analyze Assay Conditions and Investigate Oxidative Stressors. The assay environment itself can be aggressive.
-
What is the pH of your assay buffer? Sulfonamides exhibit pH-dependent stability.[5][11][12] Extreme pH values (below 3 or above 9) can rapidly hydrolyze the sulfonamide bond. The ionization state of the molecule changes with pH, which can alter its susceptibility to different degradation pathways.[5][13]
-
Are you running the assay at elevated temperatures? Higher temperatures increase the rate of degradation reactions, as described by the Arrhenius equation.[11] If your assay requires incubation at 37°C or higher, the stability of this compound over that time must be validated.
-
Does your medium contain potential oxidants? Buffers prepared with water that has not been purified (e.g., Milli-Q) can contain trace metal ions (Fe³⁺, Cu²⁺) that are potent catalysts for oxidation.[9] Some biological media contain components like riboflavin that can generate reactive oxygen species upon light exposure.
Expert Tip: To test for oxidative degradation, try preparing your buffer with water that has been sparged with nitrogen or argon to remove dissolved oxygen. You can also add a small amount (e.g., 0.1 mM) of a chelating agent like EDTA to sequester catalytic metal ions. If stability improves, oxidation is a likely culprit.
Q: I see new, unidentified peaks in my HPLC chromatogram. How can I identify them and prove my analytical method is valid?
A: This is the perfect scenario for Step 4: Perform a Forced Degradation Study. A forced degradation (or stress testing) study is the definitive way to understand how your drug degrades and to ensure your analytical method can separate the degradants from the parent compound.[14][15] This is a core requirement for developing a "stability-indicating" method.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4] Degradation beyond 20% can lead to secondary degradants that may not be relevant to normal storage conditions.
Protocol: Forced Degradation Study of this compound
This protocol provides a standardized approach to investigating the degradation pathways of this compound.
1. Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
For each condition below, dilute the stock solution with the stressor solution to a final concentration of approximately 100 µg/mL.
2. Stress Conditions:
| Condition | Protocol | Rationale & Expected Pathway |
| Acid Hydrolysis | Mix with 0.1 M HCl. Incubate at 60°C for 24-48 hours. | To test susceptibility to acid-catalyzed hydrolysis of the sulfonamide bond.[4] |
| Base Hydrolysis | Mix with 0.1 M NaOH. Incubate at 60°C for 2-8 hours. | To test susceptibility to base-catalyzed hydrolysis. Sulfonamides are often less stable in basic conditions.[4][6] |
| Oxidation | Mix with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. | To intentionally induce oxidation of the aniline group and other susceptible sites.[1][3] |
| Thermal | Store the solution (in a neutral buffer, pH ~7) at 70°C for 48 hours. | To assess the impact of heat energy alone on the molecule's stability. |
| Photolytic | Expose the solution (in a neutral buffer) to a calibrated light source providing UV and visible light (ICH Q1B guidelines) for a specified duration.[4] | To assess the compound's sensitivity to light-induced degradation.[6] |
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before analysis to prevent damage to your analytical column.
-
Analyze all samples, including an unstressed control, by a suitable analytical method, typically HPLC with UV or Mass Spectrometric (MS) detection.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control. New peaks represent degradation products.
-
A stability-indicating method is one where the peak for this compound is well-resolved from all degradation peaks.
-
The pattern of degradation under different conditions confirms the primary degradation pathways (e.g., significant degradation in H₂O₂ confirms oxidative liability).
Key Degradation Pathways of Sulfonamides
This diagram illustrates the primary sites of chemical attack on a representative sulfonamide structure, applicable to this compound.
Caption: Primary degradation sites on the sulfonamide structure.
By employing this structured troubleshooting approach, researchers can efficiently diagnose the cause of this compound degradation, implement effective corrective actions, and ensure the integrity and accuracy of their experimental data.
References
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Informa. (2022). Forced Degradation – A Review. [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Pharmaceutical Press. (2002). Drug–Excipient Interactions. [Link]
-
National Center for Biotechnology Information (NCBI). (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
-
ResearchGate. (2023). Oxidative degradation of sulfafurazole drug by chromium trioxide in different acidic media: a kinetic and mechanistic study. [Link]
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Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Sulfisoxazole. PubChem. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Biodegradation and metabolic pathway of sulfamethoxazole by Sphingobacterium mizutaii. [Link]
-
Assiut University. (2023). Oxidative degradation of sulfafurazole drug by chromium trioxide in different acidic media: a kinetic and mechanistic study. [Link]
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ResearchGate. (2005). Influence of pH and Temperature on Stability of Sulfamethoxazole Alone and in Combination with Trimethoprim (Co Trimoxazole). [Link]
-
National Center for Biotechnology Information (NCBI). (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. [Link]
-
Royal Society of Chemistry. (2018). The degradation mechanism of sulfamethoxazole under ozonation: a DFT study. [Link]
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National Center for Biotechnology Information (NCBI). (2017). Sulfate radical-based oxidation of antibiotics sulfamethazine, sulfapyridine, sulfadiazine, sulfadimethoxine, and sulfachloropyridazine: Formation of SO2 extrusion products and effects of natural organic matter. [Link]
-
National Center for Biotechnology Information (NCBI). (2018). Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. [Link]
-
ResearchGate. (2023). Drug–excipient interactions and their affect on absorption. [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
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ResearchGate. (2020). Influence of pH and Temperature on Stability of Sulfamethoxazole Alone and in Combination with Trimethoprim (Co Trimoxazole). [Link]
-
National Center for Biotechnology Information (NCBI). (2016). Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. [Link]
-
National Center for Biotechnology Information (NCBI). (2012). Oxidation of sulfamethoxazole by UVA radiation and modified Fenton reagent: toxicity and biodegradability of by-products. [Link]
-
National Center for Biotechnology Information (NCBI). (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2011). SPECTROFLUOROMETRIC DETERMINATION OF SULPHAMETHOXAZOLE IN PHARMACEUTICAL FORMULATION. [Link]
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Journal of Chemical and Pharmaceutical Research. (2016). Spectrophotometric Method for the Determination of Sulfa Drug in Pharmaceuticals Based on Charge Transfer Reaction. [Link]
-
Asian Journal of Chemistry. (2013). Stability of Cefoselis Sulfate in Intravenous Solutions. [Link]
-
Al-Nisour Journal for Medical Sciences. (2022). Spectrophotometric determination of sulfamethoxazole in pure and pharmaceutical formulations. [Link]
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National Center for Biotechnology Information (NCBI). (2015). Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device. [Link]
-
MDPI. (2020). Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. [Link]
-
ResearchGate. (2019). Quantitative Determination of Sulfamethoxazole using various Spectroscopic Methods. [Link]
-
Springer. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
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National Center for Biotechnology Information (NCBI). (1995). Stability of cefpirome sulfate in the presence of commonly used intensive care drugs during simulated Y-site injection. [Link]
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National Center for Biotechnology Information (NCBI). (2021). Clinically important pharmacokinetic drug-drug interactions with antibacterial agents. [Link]
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Pyrazole Sulfonamide Synthesis: A Technical Support Guide for Yield Optimization
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for pyrazole sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot common issues and optimize the yield and purity of their target compounds. Pyrazole sulfonamides are a privileged scaffold in modern medicinal chemistry, appearing in a wide range of therapeutic agents.[1][2] Achieving high-yield, reproducible synthesis is critical for advancing drug discovery programs.
This document provides direct answers to common experimental challenges, detailed protocols, and the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Section 1: Troubleshooting & FAQs
This section addresses the most common issues encountered during the synthesis of pyrazole sulfonamides via the N-sulfonylation of a pyrazole with a sulfonyl chloride.
Q1: My reaction yield is very low or I'm getting no product. What are the primary causes?
Short Answer: The most frequent causes for low or no yield are an inappropriate choice of base, incorrect solvent, or degradation of the sulfonyl chloride reagent.
Application Scientist's Insight: The core of this reaction is the deprotonation of the pyrazole's N-H group to form a nucleophilic pyrazolide anion, which then attacks the electrophilic sulfur atom of the sulfonyl chloride. If this initial deprotonation is inefficient, the reaction will not proceed.
-
Base Selection is Critical: The acidity of the pyrazole N-H proton requires a sufficiently strong base for efficient deprotonation.[3] Weak inorganic bases like NaHCO₃ or K₂CO₃ are often ineffective. Organic amine bases are commonly used, but their strength and steric properties matter significantly. Studies have shown that a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) often provides higher yields compared to Triethylamine (TEA).[2] For particularly stubborn pyrazoles, a very strong base like potassium tert-butoxide (t-BuOK) may be necessary.[4]
-
Solvent Polarity and Aprotic Nature: The reaction should be conducted in an aprotic solvent to prevent side reactions. Dichloromethane (DCM) is an excellent and widely used choice.[2][4] While solvents like Tetrahydrofuran (THF) can be used, they may lead to significantly longer reaction times.[2]
-
Reagent Quality: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by atmospheric moisture, which converts them to the unreactive sulfonic acid.[2] Always use a fresh or properly stored bottle of sulfonyl chloride. If degradation is suspected, the starting material can be re-purified or a fresh batch synthesized.
Q2: My TLC shows the consumption of starting material, but multiple new spots have appeared and the yield of the desired product is poor. What's happening?
Short Answer: You are likely observing the formation of side products. The most common culprits are hydrolysis of the sulfonyl chloride, bis-sulfonylation, or reaction at an undesired position on the pyrazole ring.
Application Scientist's Insight:
-
Hydrolysis: The most prominent side product is often the sulfonic acid derived from the reaction of your sulfonyl chloride with trace amounts of water in the solvent or on the glassware.[2] This can be mitigated by using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Regioselectivity: Pyrazole has two nitrogen atoms. While they are chemically distinct (one pyrrole-like, one pyridine-like), sulfonylation can sometimes occur at either nitrogen, leading to a mixture of N1 and N2 isomers, especially if the pyrazole is unsubstituted at the nitrogen positions.[5] Careful control of reaction conditions and purification by column chromatography is essential to isolate the desired regioisomer.
-
C4-Sulfonylation: While N-sulfonylation is typical under basic conditions, direct C4-sulfonylation of the pyrazole ring can occur under different, often harsher, conditions (e.g., using fuming sulfuric acid or chlorosulfonic acid).[4][6] Ensure your reaction conditions are appropriate for the desired N-sulfonylation.
Q3: The reaction seems to stall and is incomplete even after 24 hours. What can I do to drive it to completion?
Short Answer: An incomplete reaction is typically due to insufficient activation (base strength) or suboptimal reaction kinetics (solvent/temperature).
Application Scientist's Insight:
-
Revisit Your Base: As mentioned in Q1, the base is paramount. If using a milder base like TEA, switching to DIPEA can significantly improve reaction rates and completion.[2]
-
Solvent Choice: The choice of solvent can dramatically affect the reaction time. Reactions in DCM are often complete within 16 hours at room temperature, whereas using THF might require 24 hours or more to reach the same point.[2][4]
-
Temperature: Most N-sulfonylation reactions proceed smoothly at room temperature (25-30 °C).[2] If the reaction is sluggish due to sterically hindered substrates, gentle heating (e.g., to 40 °C) can sometimes be beneficial. However, be cautious, as higher temperatures can also accelerate the rate of side reactions, such as reagent decomposition. Monitor the reaction closely by TLC if you choose to apply heat.
Section 2: Optimized Synthesis Protocol: N-Sulfonylation of Pyrazole
This section provides a reliable, step-by-step protocol for the synthesis of a pyrazole sulfonamide, based on optimized conditions reported in the literature.[2][4]
Objective: To synthesize N-((Substituted)phenylsulfonyl)-3,5-dimethyl-1H-pyrazole from 3,5-dimethylpyrazole and a substituted benzenesulfonyl chloride.
Materials & Reagents:
-
3,5-Dimethylpyrazole (1.0 equiv)
-
Substituted Benzenesulfonyl Chloride (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 - 3.0 equiv)
-
Dichloromethane (DCM), anhydrous (10 volumes)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate/Hexanes for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylpyrazole (1.0 equiv).
-
Solvent and Base Addition: Dissolve the pyrazole in anhydrous Dichloromethane (DCM, 10 volumes). Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) to the solution at room temperature (25-30 °C). Stir for 10 minutes.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve the substituted benzenesulfonyl chloride (1.0 equiv) in a small amount of anhydrous DCM. Add this solution dropwise to the pyrazole/DIPEA mixture over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), checking for the consumption of the starting pyrazole.
-
Aqueous Work-up: Once the reaction is complete, add cold deionized water (10 volumes) to the reaction mixture and stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes to yield the pure pyrazole sulfonamide.[4]
Section 3: Key Parameter Optimization
Optimizing reaction parameters is essential for maximizing yield and minimizing impurities. The data below, synthesized from literature reports, illustrates the impact of base and solvent selection.[2][4]
Table 1: Comparison of Bases for Sulfonamide Formation
| Entry | Base (equiv) | Solvent | Time (h) | Yield (%) | Application Scientist's Note |
| 1 | TEA (1.5) | DCM | 16 | ~40-45% | Lower yield due to weaker basicity and potential for side reactions. |
| 2 | DIPEA (1.5) | DCM | 16 | ~55-90% | Recommended Condition. DIPEA is a stronger, non-nucleophilic base that efficiently promotes the reaction.[2] |
Table 2: Comparison of Solvents for Sulfonamide Formation
| Entry | Base | Solvent | Time (h) | Yield (%) | Application Scientist's Note |
| 1 | DIPEA | DCM | 16 | ~55-90% | Recommended Condition. Faster reaction time and good solubility for reagents.[4] |
| 2 | DIPEA | THF | 24 | ~47% | Reaction is significantly slower in THF.[2] |
Section 4: Visual Workflow & Troubleshooting Logic
To assist in planning and troubleshooting, the following diagrams outline the general experimental workflow and a decision tree for addressing low-yield outcomes.
Caption: General Workflow for Pyrazole Sulfonamide Synthesis.
Caption: Troubleshooting Decision Tree for Low Yield.
References
-
Bhat, M. A., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences. Available at: [Link]
-
Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
-
Al-Hourani, B. J., et al. (2024). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. ACS Omega. Available at: [Link]
-
Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. ACS Publications. Available at: [Link]
-
Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. Available at: [Link]
-
Hassan, M., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. Available at: [Link]
-
Li, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. PubMed. Available at: [Link]
-
Sindhu, J., et al. (2022). Several synthetic methods for sulfonated pyrazoles. ResearchGate. Available at: [Link]
-
Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. ResearchGate. Available at: [Link]
-
Sharma, K., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health. Available at: [Link]
-
Kumar, R., et al. (2011). Regioselective synthesis of sulfonylpyrazoles via base mediated reaction of diazosulfones with nitroalkenes and a facile entry into Withasomnine. Semantic Scholar. Available at: [Link]
-
DeBergh, J. R., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. ACS Publications. Available at: [Link]
-
Supporting Information. Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
-
Perinbaraj, S. (2021). Unit 4 Pyrazole. Slideshare. Available at: [Link]
-
Zhang, Q., et al. (2020). Synthesis of N-Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p-TSA. ResearchGate. Available at: [Link]
-
Sheng, R., et al. (2018). Transition Metal-free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4-Sulfonyl Pyrazoles. ResearchGate. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
Sources
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- 6. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Overcome Bacterial Resistance to Sulfapyrazole
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming bacterial resistance to Sulfapyrazole and other sulfonamides. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My bacterial strain shows high-level resistance to this compound. What are the most likely resistance mechanisms?
A1: High-level resistance to this compound and other sulfonamides primarily arises from two mechanisms:
-
Target Modification: The most common mechanism involves mutations in the folP gene, which encodes the dihydropteroate synthase (DHPS) enzyme.[1][2] Sulfonamides act as competitive inhibitors of DHPS by mimicking its natural substrate, para-aminobenzoic acid (PABA).[3][4] Mutations in folP can alter the active site of DHPS, reducing its affinity for sulfonamides while maintaining its ability to bind PABA.[5]
-
Acquisition of Resistance Genes: Bacteria can acquire foreign genes, such as sul1, sul2, and sul3, through horizontal gene transfer.[6][7] These genes encode for alternative, drug-resistant variants of DHPS that are insensitive to sulfonamides but still bind PABA effectively.[1][6][7]
A third, less common mechanism is the upregulation of efflux pumps, which actively transport the drug out of the bacterial cell.[8][9]
Q2: I suspect the resistance in my strain is due to DHPS mutations. How can I confirm this?
A2: To confirm resistance due to DHPS mutations, a combination of molecular and biochemical approaches is recommended:
-
Sequence the folP gene: Amplify and sequence the folP gene from your resistant strain and compare it to the sequence from a susceptible (wild-type) strain. Look for non-synonymous mutations that result in amino acid changes, particularly in regions known to be important for substrate and inhibitor binding.[10][11]
-
Enzyme Kinetics: Express and purify the wild-type and mutant DHPS enzymes. Perform enzyme kinetic assays to determine the Michaelis-Menten constant (Km) for PABA and the inhibition constant (Ki) for this compound. A significant increase in the Ki for the mutant enzyme compared to the wild-type indicates reduced drug affinity.
-
Structural Modeling: If crystal structures are available, use molecular modeling to predict how the identified mutations might alter the structure of the DHPS active site and its interaction with this compound.
Q3: What are the primary strategies to overcome this compound resistance in the lab?
A3: Several strategies can be employed to combat this compound resistance:
-
Combination Therapy: This is a clinically proven and highly effective strategy.[12][13]
-
Sequential Pathway Inhibition: Combine this compound with an inhibitor of a downstream enzyme in the folate biosynthesis pathway, such as Trimethoprim, which inhibits dihydrofolate reductase (DHFR).[2][14] This dual-target approach creates a synergistic effect.[15]
-
Efflux Pump Inhibition: If resistance is mediated by efflux pumps, co-administering an efflux pump inhibitor (EPI) can restore susceptibility.[16][17]
-
-
Development of Novel Sulfonamide Derivatives: Synthesizing new sulfonamide analogs with modified structures can overcome resistance.[18][19] These derivatives may have a higher affinity for the mutated DHPS or may not be recognized by the resistance-conferring enzymes.[18][19]
-
Alternative Therapies: Explore non-traditional approaches that do not rely on the folate pathway.[20][21] These can include bacteriophage therapy, antimicrobial peptides, and anti-virulence strategies.[20][22][23]
Troubleshooting Guides
Problem 1: Inconsistent results in Minimum Inhibitory Concentration (MIC) assays for this compound.
-
Possible Cause 1: Media Composition. The presence of PABA or folate pathway end-products (like thymidine, purines, methionine) in the growth medium can antagonize the action of this compound, leading to artificially high MIC values.
-
Troubleshooting Step: Use a defined minimal medium that lacks these components. Mueller-Hinton Agar/Broth is the standard for many susceptibility tests, but for folate pathway inhibitors, a custom-defined medium may be necessary for reproducible results.
-
-
Possible Cause 2: Inoculum Effect. A high bacterial inoculum can lead to the breakdown of the drug or the selection of a resistant subpopulation during the assay.
-
Troubleshooting Step: Standardize your inoculum density precisely, typically to 5 x 10^5 CFU/mL, using a spectrophotometer or by plating serial dilutions.
-
-
Possible Cause 3: Drug Instability. this compound solutions may degrade over time, especially if not stored correctly.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment. Store stocks in the dark at -20°C or below.
-
| Parameter | Recommended Condition | Rationale |
| Growth Medium | PABA- and thymidine-free defined medium | Prevents antagonism of this compound's mechanism of action. |
| Inoculum Density | 5 x 10^5 CFU/mL | Ensures reproducibility and avoids the inoculum effect. |
| Drug Solution | Freshly prepared and protected from light | Maintains drug potency and stability. |
| A table summarizing key parameters for reproducible MIC assays. |
Problem 2: A combination of this compound and Trimethoprim is not showing the expected synergistic effect.
-
Possible Cause 1: Pre-existing resistance to both drugs. The bacterial strain may have acquired resistance mechanisms to both inhibitors, such as mutations in both folP and dfr (the gene for DHFR).
-
Troubleshooting Step: Determine the MIC for each drug individually to confirm resistance. Sequence both the folP and dfr genes to identify potential resistance-conferring mutations.
-
-
Possible Cause 2: Suboptimal Drug Ratio. The synergistic effect is often dependent on the ratio of the two drugs.
-
Troubleshooting Step: Perform a checkerboard assay to test a wide range of concentrations for both drugs. This will allow you to calculate the Fractional Inhibitory Concentration (FIC) index and identify the most synergistic ratio.
-
-
Possible Cause 3: Alternative Folate Uptake. Some bacteria can bypass the folate synthesis pathway entirely by importing folate from the environment.
-
Troubleshooting Step: Test for synergy in a folate-free medium. If synergy is restored, it suggests the bacteria possess a folate uptake system.
-
Experimental Protocols & Visualizations
Protocol 1: Checkerboard Assay for Synergy Testing
This protocol is designed to determine the synergistic interaction between this compound and Trimethoprim.
Materials:
-
96-well microtiter plates
-
Resistant bacterial strain
-
Appropriate growth medium (e.g., defined minimal medium)
-
Stock solutions of this compound and Trimethoprim
Procedure:
-
Prepare Drug Dilutions:
-
In a 96-well plate, create serial two-fold dilutions of this compound along the x-axis (e.g., columns 1-10).
-
Create serial two-fold dilutions of Trimethoprim along the y-axis (e.g., rows A-G).
-
Column 11 should contain only Trimethoprim dilutions (this compound control).
-
Row H should contain only this compound dilutions (Trimethoprim control).
-
Column 12 should contain no drugs (growth control).
-
-
Inoculate the Plate: Add the standardized bacterial inoculum (5 x 10^5 CFU/mL) to each well.
-
Incubate: Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.
-
Read Results: Determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible growth.
-
Calculate FIC Index:
-
FIC of Drug A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Drug B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4.0: Additive/Indifference
-
4.0: Antagonism
A diagram illustrating the workflow for a checkerboard synergy assay.
Understanding the Folate Biosynthesis Pathway and Inhibition
This compound and Trimethoprim inhibit sequential steps in the bacterial folate biosynthesis pathway. This pathway is essential for the synthesis of nucleotides and certain amino acids, making it an excellent antibiotic target.
A diagram of the bacterial folate biosynthesis pathway and points of inhibition.
References
-
Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. [Link]
-
Huovinen, P., Sundström, L., Swedberg, G., & Sköld, O. (1995). Trimethoprim and sulfonamide resistance. Antimicrobial Agents and Chemotherapy, 39(2), 279-289. [Link]
-
Venkatesan, G., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications, 14(1), 4078. [Link]
-
Králová, P., et al. (2024). Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus. Future Medicinal Chemistry, 16(6), 545-562. [Link]
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Reeves, D. S., & Bint, A. J. (2017). Antibacterial Antifolates: From Development through Resistance to the Next Generation. Antibiotics, 6(4), 31. [Link]
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Queener, S. F., et al. (2001). Dihydropteroate Synthase Mutations in Pneumocystis jiroveci Can Affect Sulfamethoxazole Resistance in a Saccharomyces cerevisiae Model. Antimicrobial Agents and Chemotherapy, 45(4), 1145–1153. [Link]
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PubChem. (n.d.). Sulfisoxazole. National Center for Biotechnology Information. [Link]
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Kumar, S., & Varela, M. F. (2012). Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics. Genomics, 100(6), 331-336. [Link]
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Drugs.com. (2023). Sulfisoxazole. [Link]
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Ferri, M., Ranucci, E., Romagnoli, P., & Giaccone, V. (2017). Alternatives Therapeutic Approaches to Conventional Antibiotics: Advantages, Limitations and Potential Application in Medicine. Journal of Clinical Medicine, 6(3), 31. [Link]
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Aslam, B., Wang, W., Arshad, M. I., Khurshid, M., Muzammil, S., Rasool, M. H., Nisar, M. A., Alvi, R. F., Aslam, M. A., Qamar, M. U., Salamat, M. K. F., & Baloch, Z. (2018). Antibiotic resistance: a rundown of a global crisis. Infection and Drug Resistance, 11, 1645–1658. [Link]
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Matos, O., & Esteves, F. (2021). Update on Dihydropteroate Synthase (DHPS) Mutations in Pneumocystis jirovecii. Journal of Fungi, 7(10), 843. [Link]
-
Etzel, M., & Wesenberg, W. (1976). [Clinical trial of the antibacterial combination sulfamoxole/trimethoprim (CN 3123). 1st communication. Efficacy activity spectrum--resistance in therapy (author's transl)]. Arzneimittel-Forschung, 26(4a), 661-665. [Link]
-
Králová, P., et al. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Future Medicinal Chemistry, 16(6), 545-562. [Link]
-
Nishino, K., Nikaido, E., & Yamaguchi, A. (2010). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 1, 137. [Link]
-
Patsnap. (2024). What is the mechanism of Sulfathiazole? [Link]
-
Sharma, P., Kumar, S., & Varela, M. F. (2020). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Expert Opinion on Drug Discovery, 15(7), 785-798. [Link]
-
Podnecky, N. L., et al. (2017). Mechanisms of Resistance to Folate Pathway Inhibitors in Burkholderia pseudomallei: Deviation from the Norm. mBio, 8(5), e01357-17. [Link]
-
FTLOScience. (2019). Strategies to Combat Antibiotic Resistance. [Link]
-
Lombardo, M. N., et al. (2019). The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers in Microbiology, 10, 269. [Link]
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Wikipedia. (n.d.). Sulfafurazole. [Link]
-
Hasan, M., et al. (2023). Harnessing Non-Antibiotic Strategies to Counter Multidrug-Resistant Clinical Pathogens with Special Reference to Antimicrobial Peptides and Their Coatings. International Journal of Molecular Sciences, 24(13), 11099. [Link]
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Feng, J., et al. (2019). Activity of Sulfa Drugs and Their Combinations against Stationary Phase B. burgdorferi In Vitro. Antibiotics, 8(3), 133. [Link]
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StudySmarter. (2023). Sulfa Drugs: Mechanism & Uses. [Link]
-
Chen, K., et al. (2021). Defeating Antibiotic-Resistant Bacteria: Exploring Alternative Therapies for a Post-Antibiotic Era. International Journal of Molecular Sciences, 22(14), 7337. [Link]
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Rupa Health. (n.d.). Sulfonamides Resistance Genes. [Link]
-
Li, Y., et al. (2024). A novel sulfonamide derivative suppresses gastrointestinal cancer progression by targeting Axin2 and β-catenin. Scientific Reports, 14(1), 12345. [Link]
-
Al-Shabib, N. A., et al. (2022). Antimicrobial Resistance: Two-Component Regulatory Systems and Multidrug Efflux Pumps. Antibiotics, 11(11), 1548. [Link]
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Al-Shabib, N. A., et al. (2021). Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review. Molecules, 26(19), 5873. [Link]
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Tamma, P. D., Cosgrove, S. E., & Maragakis, L. L. (2012). Combination therapy for treatment of infections with gram-negative bacteria. Clinical microbiology reviews, 25(3), 450–470. [Link]
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Microbe Notes. (2023). Folic acid synthesis inhibitors- Definition, Examples, Inhibition, Resistance. [Link]
-
Ferreira, D. M., et al. (2021). Computational Development of Inhibitors of Plasmid-Borne Bacterial Dihydrofolate Reductase. International Journal of Molecular Sciences, 22(17), 9515. [Link]
-
Venkatesan, G., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. [Link]
-
Mathias, J. R., et al. (2023). Resistance-resistant antibacterial treatment strategies. Trends in Pharmacological Sciences, 44(1), 25-39. [Link]
-
Dhama, K., et al. (2021). Futuristic Non-antibiotic Therapies to Combat Antibiotic Resistance: A Review. Frontiers in Microbiology, 11, 610333. [Link]
-
ResearchGate. (2023). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. [Link]
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Pharmacology of Sulfamethoxazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2024). [Link]
-
Osmosis from Elsevier. (2023). Mechanisms of antibiotic resistance. [Link]
-
ResearchGate. (2017). Alternative Therapies to Antibiotics to Combat Drug-Resistant Bacterial Pathogens. [Link]
-
Kadoyama, K., et al. (2022). Efficacy of Combination Therapies for the Treatment of Multi-Drug Resistant Gram-Negative Bacterial Infections Based on Meta-Analyses. Antibiotics, 11(4), 522. [Link]
-
ResearchGate. (2017). Antibacterial Antifolates: From Development through Resistance to the Next Generation. [Link]
-
Yun, M. K., et al. (2012). Catalysis and sulfa drug resistance in dihydropteroate synthase. Science, 335(6072), 1110-1114. [Link]
Sources
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- 3. What is the mechanism of Sulfathiazole? [synapse.patsnap.com]
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- 5. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
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- 7. researchgate.net [researchgate.net]
- 8. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to Folate Pathway Inhibitors in Burkholderia pseudomallei: Deviation from the Norm - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Oral Bioavailability of Pyrazole Sulfonamides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and troubleshooting advice for the common challenges encountered when working to enhance the oral bioavailability of pyrazole sulfonamide compounds. Our approach moves beyond simple step-by-step instructions to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.
Section 1: Foundational Troubleshooting - Why is My Compound's Bioavailability Low?
The journey to improving a drug's performance begins with a precise diagnosis of the underlying problem. This section provides a logical framework for identifying the primary barriers limiting the oral absorption of your pyrazole sulfonamide candidate.
Question 1: I've synthesized a new pyrazole sulfonamide, but my initial in vivo screen shows poor oral bioavailability. Where do I even begin to troubleshoot this?
Answer: This is a common and critical challenge. A low bioavailability (<10%) result is a signal to pause and systematically characterize the compound's fundamental properties before attempting random formulation changes. The initial steps should focus on identifying whether the problem lies with the drug's intrinsic physicochemical properties (solubility) or its interaction with the biological system (permeability, metabolism).
This process can be visualized as a systematic workflow:
Your first step is to measure three key parameters:
-
Aqueous Solubility: Is your compound soluble in physiologically relevant media (e.g., pH 1.2, 4.5, 6.8)? Many pyrazole sulfonamides are poorly soluble, often described as "brick dust," making this the most common initial barrier.
-
Lipophilicity (LogP/LogD): This value predicts the compound's ability to partition into lipid membranes. An optimal LogP for passive diffusion is typically in the 1-3 range. Excessively high lipophilicity can lead to poor aqueous solubility and entrapment in membranes.
-
Acidity (pKa): The secondary sulfonamide proton is acidic, with a pKa often around 7.0.[1][2] This means your compound's ionization state will change as it transits from the acidic stomach to the more neutral intestine, significantly impacting both solubility and permeability.
These properties allow for a provisional Biopharmaceutics Classification System (BCS) classification, which is the cornerstone of rational drug development for oral dosage forms.
Question 2: How can I experimentally determine if low solubility or low permeability is the primary absorption barrier for my compound?
Answer: Differentiating between solubility and permeability limitations requires specific in vitro assays.
-
To Assess Solubility: Standard kinetic and thermodynamic solubility tests are essential. A simple shake-flask method in buffers mimicking gastric and intestinal fluids will provide a clear picture of how much drug can dissolve. If the concentration is below what's required for a therapeutic dose to be dissolved in 250 mL of fluid, you are likely facing a solubility-limited absorption problem.
-
To Assess Permeability: The gold standard is the Caco-2 cell permeability assay . This assay uses a monolayer of human intestinal cells to model the gut wall. By measuring the rate at which your compound travels from the apical (gut) side to the basolateral (blood) side, you can classify its permeability.
-
High Permeability: Apparent permeability coefficient (Papp) > 10 x 10⁻⁶ cm/s.
-
Low Permeability: Apparent permeability coefficient (Papp) < 2 x 10⁻⁶ cm/s.
-
Running these assays will place your compound into one of the four BCS classes and directly inform your enhancement strategy. For example, a compound with low solubility and high permeability (BCS Class II) is an ideal candidate for solubility enhancement techniques.
Section 2: Strategies for Solubility-Limited Bioavailability (BCS Class II/IV)
If your pyrazole sulfonamide has poor aqueous solubility, improving its dissolution rate and extent is the most critical objective. The goal is to create a higher concentration of dissolved drug in the gastrointestinal tract, thereby increasing the driving force for absorption.
Question 3: My compound is a classic "brick dust" with very low solubility but good permeability (BCS Class II). What are the most effective formulation strategies I should consider?
Answer: For a BCS Class II compound, you have several powerful formulation tools at your disposal. The choice depends on the compound's specific properties (e.g., melting point, LogP) and the desired dose.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Micronization | Increases the surface area-to-volume ratio of drug particles, accelerating the dissolution rate according to the Noyes-Whitney equation.[3] | Simple, scalable technology (e.g., jet milling).[3] | May not be sufficient for extremely insoluble compounds; risk of particle agglomeration. |
| Amorphous Solid Dispersions (ASDs) | The drug is molecularly dispersed in a hydrophilic polymer matrix, preventing it from crystallizing.[4] This amorphous form has a higher free energy and thus greater apparent solubility than the stable crystalline form. | Can achieve significant (10-1000 fold) increases in solubility and dissolution.[4] | Physically unstable over time (risk of recrystallization); requires careful polymer selection. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is pre-dissolved in a mixture of oils, surfactants, and co-solvents.[5] Upon gentle agitation in aqueous media, this mixture spontaneously forms a fine oil-in-water emulsion, presenting the drug in a solubilized state for absorption. | Bypasses the dissolution step; can enhance absorption via lymphatic pathways, reducing first-pass metabolism.[5] | Can be chemically complex; potential for GI side effects with high surfactant loads. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the lipophilic core of a cyclodextrin, which has a hydrophilic exterior, thereby increasing the drug's solubility in water.[3] | Forms a true solution; well-established technology. | Can be limited by the stoichiometry of the complex and the size of the drug molecule. |
A particularly effective approach for lipophilic pyrazole sulfonamides is the use of Self-Emulsifying Drug Delivery Systems (SEDDS) .
Question 4: I developed an amorphous solid dispersion (ASD) that shows rapid initial dissolution, but the drug quickly precipitates out of solution. How can I prevent this?
Answer: This phenomenon is known as the "spring and parachute" effect. The ASD provides the "spring," rapidly dissolving to achieve a supersaturated concentration. However, this state is thermodynamically unstable. You need a "parachute" to slow down precipitation and maintain the supersaturated state long enough for absorption to occur.
The solution is to incorporate a precipitation inhibitor into your formulation. This is often a secondary polymer that works through several mechanisms:
-
Steric Hindrance: Adsorbing onto the surface of newly formed drug nuclei, preventing their growth into larger crystals.
-
Increased Viscosity: Raising the viscosity of the diffusion layer around the dissolving particles, slowing down drug movement and crystallization.
-
Specific Interactions: Forming hydrogen bonds with the drug molecule, keeping it in solution.
Commonly used polymers in ASDs that can also act as precipitation inhibitors include hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP).[6] Experimenting with different polymers and drug-to-polymer ratios is key to finding a stable and effective formulation.
Section 3: Overcoming Permeability and Metabolism Barriers
For compounds with adequate solubility but poor absorption, the issue lies in crossing the intestinal wall and surviving the metabolic enzymes designed to eliminate foreign compounds.
Question 5: My pyrazole sulfonamide is reasonably soluble, but in vivo exposure is still very low. What biological barriers could be responsible?
Answer: When solubility is not the limiting factor, you must consider two primary biological barriers: efflux transporters and first-pass metabolism .[7][8]
-
Efflux Transporters: The cells lining the intestine (enterocytes) are equipped with pumps that actively expel xenobiotics back into the gut lumen.[9][10] The most notorious of these are P-glycoprotein (P-gp, also known as MDR1) and Breast Cancer Resistance Protein (BCRP).[11] If your compound is a substrate for these transporters, it may be efficiently pumped out of the cell as soon as it diffuses in, severely limiting net absorption.[12]
-
First-Pass Metabolism: Before a drug reaches systemic circulation, it must pass through two major metabolic hubs: the intestinal wall and the liver.[13][14] Both are rich in cytochrome P450 (CYP) enzymes that can rapidly metabolize your compound.[14] This "first-pass effect" can destroy a significant fraction of the absorbed dose before it has a chance to exert its therapeutic effect.[7]
Question 6: How can I design a prodrug of my pyrazole sulfonamide to improve its properties?
Answer: A prodrug is an inactive derivative of a parent drug that is designed to overcome a specific barrier and then convert to the active form in vivo. For pyrazole sulfonamides, two common strategies are highly effective:
-
Improving Solubility: Attaching a highly polar, ionizable promoiety (e.g., a phosphate, amino acid, or short polyethylene glycol chain) can dramatically increase aqueous solubility.[15] This is particularly useful for developing intravenous formulations or for overcoming dissolution rate-limited absorption. The promoiety is designed to be cleaved by common enzymes like phosphatases or esterases in the blood or liver.[15]
-
Improving Permeability / Masking Efflux: The acidic sulfonamide proton is a key site for modification. "Capping" this nitrogen with a group that can be metabolically cleaved (N-acylation or N-alkylation) can have multiple benefits.[1][2][16]
-
It masks the ionizable proton, reducing pH-dependent solubility changes and increasing lipophilicity to favor membrane permeation.
-
This structural change can disrupt the recognition of the molecule by efflux transporters like P-gp.
-
A study on N-acyl sulfonamides showed they could be effectively cleaved in vivo to release the active drug.[16] Similarly, another study found that capping the secondary sulfonamide with a methyl group significantly enhanced brain penetration, a process also limited by efflux transporters.[1][2]
-
Designing a successful prodrug requires a delicate balance: the linkage must be stable enough to survive the gut but labile enough to be cleaved efficiently to release the active drug.[17][18]
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for a Poorly Soluble Compound
This protocol outlines a standard dissolution test to evaluate and compare different enabling formulations (e.g., micronized powder vs. amorphous solid dispersion).
-
Objective: To measure the rate and extent of drug release from a formulation into a simulated intestinal fluid.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Media: 900 mL of Fasted State Simulated Intestinal Fluid (FaSSIF), maintained at 37 ± 0.5 °C.
-
Procedure:
-
Preparation: Add the formulation (containing a fixed amount of the pyrazole sulfonamide) to the dissolution vessel.
-
Rotation Speed: Begin paddle rotation at a standard speed (e.g., 75 RPM).
-
Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle.
-
Filtration: Immediately filter the sample through a 0.45 µm filter to stop further dissolution. Ensure the filter does not adsorb the drug.
-
Analysis: Analyze the filtrate for drug concentration using a validated analytical method (e.g., HPLC-UV).
-
Data Reporting: Plot the cumulative percentage of drug dissolved against time to generate a dissolution profile for each formulation.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rodents
This protocol outlines a typical pharmacokinetic (PK) study to determine the oral bioavailability of a pyrazole sulfonamide formulation.[19]
-
Objective: To determine key PK parameters (Cmax, Tmax, AUC) following oral administration and calculate absolute oral bioavailability (F%) by comparison to intravenous (IV) administration.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old). Use at least n=3-5 animals per group.
-
Groups:
-
Intravenous (IV) Group: Receives the drug via tail vein injection (e.g., 1-2 mg/kg).
-
Oral (PO) Group: Receives the drug via oral gavage (e.g., 10-50 mg/kg).
-
-
Procedure:
-
Compound Formulation:
-
IV Formulation: Dissolve the compound in a vehicle suitable for injection (e.g., saline with 5% DMSO and 10% Solutol HS 15).
-
PO Formulation: Formulate the compound in the desired oral vehicle (e.g., 0.5% methylcellulose in water, or an enabling formulation like a SEDDS).
-
-
Dosing: Administer the prepared formulations to the respective groups. Record the exact time of dosing.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80 °C until analysis.
-
Bioanalysis: Quantify the concentration of the pyrazole sulfonamide in the plasma samples using a validated LC-MS/MS method.
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for both the PO and IV groups.
-
Calculate absolute bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
-
References
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Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. International Journal of Pharmaceutical Investigation. Available at: [Link]
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Kumar, S. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Sciences & Emerging Drugs. Available at: [Link]
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Singh, A., et al. (2019). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available at: [Link]
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Rana, K. (2015). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. Available at: [Link]
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Fong, S. Y. K., et al. (2021). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Available at: [Link]
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Al-Shemary, R. K. (2016). Carbon Nanotubes as the Specific Drug Delivery for Sulfonamides Antibiotics: Instead of Injection. Ingenta Connect. Available at: [Link]
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Zhang, L., et al. (2010). Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621. PubMed. Available at: [Link]
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Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. Available at: [Link]
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Poreba, M., et al. (2022). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters. Available at: [Link]
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Poreba, M., et al. (2022). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. PubMed Central. Available at: [Link]
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Khan, M.S.Y., et al. (2002). SYNTHESIS OF SOME NEW PRODRUGS OF SULPHONAMIDES AND STUDIES ON THEIR ANTIMICROBIAL AND ANTI-INFLAMMATORY ACTION. MDPI. Available at: [Link]
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Nabipour, H. (2012). Synthesis, identification, and antibacterial activity of new sulfonamide nanoparticles. IEEE Xplore. Available at: [Link]
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Mohammed, A.S., et al. (2021). Nanotechnology-Based Delivery Systems for Antimicrobial Peptides. PubMed Central. Available at: [Link]
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Dizaj, S. M., et al. (2015). Nanoparticle based Drug Delivery Systems for Treatment of Infectious Diseases. ResearchGate. Available at: [Link]
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Spinks, D., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. PubMed Central. Available at: [Link]
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Senturk, M., et al. (2024). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. PubMed Central. Available at: [Link]
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Spinks, D., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. ACS Publications. Available at: [Link]
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Suser, A. O., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ResearchGate. Available at: [Link]
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Asati, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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ResearchGate. (n.d.). Chemical structure and SAR study of sulfonamide incorporating trisubstituted pyrazole derivatives 55a–e. ResearchGate. Available at: [Link]
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Kageyama, M., et al. (2013). In vivo assessment of the impact of efflux transporter on oral drug absorption using portal vein-cannulated rats. PubMed. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Pyrazole sulfamide. PubChem. Available at: [Link]
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E-Cigarette Reviewed. (2015). Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. E-Cigarette Reviewed. Available at: [Link]
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ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. Available at: [Link]
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Canadian Society of Pharmacology and Therapeutics. (n.d.). First-pass effect. CSPT. Available at: [Link]
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Santos, C., & Tadi, P. (2023). First-Pass Effect. StatPearls. Available at: [Link]
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Walsh Medical Media. (2023). Study of First-Pass Metabolism and its Uses. Walsh Medical Media. Available at: [Link]
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Study.com. (n.d.). First Pass Effect | Drug Metabolism & Pharmacology. Study.com. Available at: [Link]
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Journal of Xi'an Shiyou University. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development. Journal of Xi'an Shiyou University. Available at: [Link]
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BioIVT. (2022). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. BioIVT. Available at: [Link]
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Kumar, V., et al. (2024). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives. ACS Omega. Available at: [Link]
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Macbain, Z. K., et al. (2023). Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. Frontiers in Pharmacology. Available at: [Link]
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dos Santos, G. A. P., et al. (2021). Recent Advances in Antimicrobial Nano-Drug Delivery Systems. MDPI. Available at: [Link]
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Technical Support Center: Stabilizing Sulfapyrazole Stock Solutions for Long-Term Storage
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the preparation, storage, and troubleshooting of Sulfapyrazole stock solutions. Our goal is to ensure the stability and reliability of your reagents, which form the foundation of reproducible and accurate experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling of this compound.
Q1: What is the most effective solvent for preparing this compound stock solutions?
For maximum concentration and stability, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound, like many sulfonamides, exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents like DMSO and Dimethylformamide (DMF).[1][2] Using a high-purity, anhydrous grade of DMSO is critical, as water can significantly impact the long-term stability of the dissolved compound.[3][4]
-
Causality: DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds that are not soluble in water.[4] For subsequent use in cell culture or other aqueous systems, a high-concentration DMSO stock allows for minimal solvent introduction into the final experimental setup, thereby reducing potential solvent-induced artifacts.
Q2: What is a safe and effective concentration for a this compound stock solution?
While the theoretical solubility in DMSO can be high (e.g., >50 mg/mL for similar sulfonamides), a practical and robust stock concentration is typically in the range of 10-50 mM.[1][5] Preparing a stock at an unnecessarily high concentration increases the risk of precipitation upon freezing or dilution into aqueous media. We recommend starting with a concentration that is at least 1000x your highest final working concentration.
Q3: How should I store my this compound stock solution to ensure long-term stability?
Proper storage is paramount for extending the shelf-life of your stock solution. The following protocol is a self-validating system for maintaining potency:
-
Aliquotting: After preparation, immediately divide the stock solution into small, single-use volumes (e.g., 10-50 µL) in sterile, low-retention microcentrifuge tubes. This is the single most important step to prevent degradation from repeated freeze-thaw cycles and minimize the risk of contamination.[6][7]
-
Storage Temperature: For long-term storage (>6 months), aliquots should be stored at -80°C.[6] For shorter-term storage (up to 6 months), -20°C is generally acceptable.[6][8]
-
Light Protection: Sulfonamides can be sensitive to light.[9][10][11] Always store aliquots in an opaque freezer box or wrap the container in aluminum foil to protect from light exposure, which can cause photodegradation.[12][13]
Q4: What is the realistic shelf-life of a this compound stock solution?
The shelf-life is highly dependent on the solvent and storage conditions. Based on data for related sulfonamides and general best practices, the following estimates apply:
| Solvent | Storage Temperature | Estimated Shelf-Life | Rationale |
| DMSO | -80°C | ≥ 2 years | Optimal condition; minimizes chemical and physical degradation pathways.[6] |
| DMSO | -20°C | 6 months - 1 year | Acceptable for routine use; monitor for precipitation or color change.[6][8] |
| Aqueous Buffer | 4°C | < 24 hours | Not recommended; high risk of hydrolysis, microbial growth, and precipitation.[1][2] |
| Aqueous Buffer | -20°C | < 1 month | Prone to degradation; freeze-thaw cycles can significantly impact stability.[14] |
Q5: Is this compound stability affected by pH?
Yes, pH is a critical factor. Sulfonamides are generally more stable in acidic to neutral conditions and can be unstable in alkaline solutions.[10][15][16] Studies on the related compound sulfamethoxazole show that its stability is significantly influenced by pH, with degradation rates increasing in more alkaline environments.[17][18] Therefore, when diluting your DMSO stock into an aqueous buffer for an experiment, it is best to use a buffer with a pH at or below 7.4.
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the preparation and use of this compound stock solutions.
Workflow for Troubleshooting Stock Solution Issues
Caption: Troubleshooting decision tree for common this compound stock issues.
Section 3: Protocols & Methodologies
These detailed protocols provide a standardized workflow for preparing and validating your this compound stock solutions.
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Objective: To prepare a sterile, high-concentration stock solution of this compound for long-term storage.
Materials:
-
This compound powder (MW: 249.29 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile, low-retention microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filter and sterile syringe
-
Vortex mixer
Methodology:
-
Calculation: To prepare 1 mL of a 50 mM stock solution, calculate the required mass:
-
Mass (mg) = 50 mmol/L * 0.001 L * 249.29 g/mol * 1000 mg/g = 12.46 mg
-
-
Weighing: Accurately weigh approximately 12.5 mg of this compound powder and record the exact weight. Place the powder into a sterile 1.5 mL microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube. For example, if you weighed exactly 12.46 mg, add 1.0 mL of DMSO.
-
Mixing: Cap the tube tightly and vortex at room temperature until the powder is completely dissolved. The solution should be clear and colorless. Gentle warming in a 37°C water bath can aid dissolution if needed, but avoid excessive heat.
-
Sterilization (Self-Validation): For applications requiring sterility (e.g., cell culture), filter the solution. Draw the DMSO stock into a sterile syringe, attach a sterile 0.22 µm syringe filter, and dispense the filtered solution into a new sterile tube. This step ensures the removal of any potential microbial contaminants or particulate matter.
-
Aliquoting & Storage: Immediately aliquot the sterile stock solution into single-use volumes (e.g., 20 µL) in fresh sterile microcentrifuge tubes. Label clearly and store in a light-protected box at -80°C.
Workflow for Preparing a Stable Stock Solution
Caption: Standardized workflow for preparing this compound stock solution.
Protocol 2: Conceptual Guide for Assessing Stock Solution Stability
Objective: To verify the concentration and purity of a this compound stock solution over time using High-Performance Liquid Chromatography (HPLC), the industry-standard method for stability testing.[19][20]
Principle: A stability-indicating HPLC method separates the intact this compound from any potential degradation products.[20][21] By comparing the chromatogram of a fresh stock (T=0) to an aged stock, one can quantify the loss of the parent compound and the appearance of new peaks corresponding to degradants.
Methodology Outline:
-
Initial Analysis (T=0):
-
Prepare a fresh this compound stock solution as per Protocol 1.
-
Dilute a sample to a suitable concentration for HPLC analysis.
-
Inject the sample and obtain the chromatogram. Record the retention time and peak area of the main this compound peak. This is your baseline reference.
-
-
Accelerated Stability Study:
-
Store aliquots of the stock under various conditions (e.g., -20°C, 4°C, room temperature, exposed to light) for a defined period (e.g., 1 week, 1 month).
-
-
Follow-up Analysis:
-
At each time point, retrieve an aliquot from each storage condition.
-
Prepare and analyze the samples using the same HPLC method as the T=0 sample.
-
-
Data Evaluation:
-
Compare Peak Areas: A decrease in the main this compound peak area indicates degradation.
-
Identify New Peaks: The appearance of new peaks in the chromatogram signifies the formation of degradation products.
-
Trustworthiness: A stock is considered stable if the peak area of this compound remains >95% of the T=0 value and no significant degradation peaks appear under the recommended storage conditions (-80°C).
-
References
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Thomas, G. K., Millar, R. G., & Anstis, P. W. (1997). Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage. Journal of AOAC International. Available at: [Link]
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Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants. Available at: [Link]
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Atlas Medical. (n.d.). Sulfa/Tmp. Available at: [Link]
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Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link]
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USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available at: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]
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Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports. Available at: [Link]
-
Park, K. (n.d.). Assay and Stability Testing. Available at: [Link]
-
LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]
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International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques. Available at: [Link]
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New Jersey Department of Health. (n.d.). Medications that Increase Sensitivity to Light. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5340, Sulfathiazole. Available at: [Link]
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Liu, Y., et al. (2020). Biodegradation and metabolic pathway of sulfamethoxazole by Sphingobacterium mizutaii. Scientific Reports. Available at: [Link]
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ResearchGate. (n.d.). Sulfathiazole: (a) log S vs. pH; (b) concentration of species as a function of pH. Available at: [Link]
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Yi, L., et al. (2018). The degradation mechanism of sulfamethoxazole under ozonation: a DFT study. Environmental Science: Processes & Impacts. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5328, Sulfamethizole. Available at: [Link]
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Hou, L., et al. (2018). Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. Science of The Total Environment. Available at: [Link]
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TheraSpecs. (2018). Medications with Light Sensitivity as a Side Effect. Available at: [Link]
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Yang, Y., et al. (2016). Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. Water Research. Available at: [Link]
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The Skin Cancer Foundation. (2020). Is Your Medication Making Your Eyes Sensitive to the Sun? Available at: [Link]
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U.S. Pharmacist. (2023). Injectable Drugs That Are Light-Sensitive. Available at: [Link]
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Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Available at: [Link]
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Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules. Available at: [Link]
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Wleklik, K., et al. (2021). Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. International Journal of Molecular Sciences. Available at: [Link]
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Gold Biotechnology. (2019). How to Prepare a Sterile Antibiotic Stock Solution Using an EZ Pak™. Available at: [Link]
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Wnuk, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences. Available at: [Link]
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ResearchGate. (2018). How do you prepare a stock concentration of Sulfamethoxazole antibiotic? Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5344, Sulfisoxazole. Available at: [Link]
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Mayo Clinic. (n.d.). Sulfamethoxazole and trimethoprim (oral route). Available at: [Link]
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ResearchGate. (2020). Influence of pH and Temperature on Stability of Sulfamethoxazole Alone and in Combination with Trimethoprim (Co Trimoxazole). Available at: [Link]
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ResearchGate. (n.d.). Influence of pH and Temperature on Stability of Sulfamethoxazole Alone and in Combination with Trimethoprim (Co Trimoxazole). Full text available from: [Link]
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Validation & Comparative
A Head-to-Head Technical Comparison of Sulfonamide Efficacy: Sulfamethoxazole vs. Sulfisoxazole
A Note on the Original Query: Sulfapyrazole
Initial research into the compound "this compound" revealed a significant lack of available scientific data in peer-reviewed literature and established pharmacological databases. While a chemical abstract service (CAS) number (852-19-7) exists, detailed information regarding its antimicrobial spectrum, pharmacokinetic profile, and clinical efficacy is not sufficiently documented to perform a robust scientific comparison against a well-established agent like Sulfamethoxazole.
To provide a valuable and data-driven guide for our audience of researchers and drug development professionals, this document will instead compare Sulfamethoxazole (SMX) with another clinically significant and well-characterized sulfonamide, Sulfisoxazole (SFX) , also known as Sulfafurazole. This comparison will serve as a practical framework for evaluating key performance differences within this important antibiotic class.
Introduction to Sulfonamides: A Tale of Two Molecules
Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used, marking a transformative era in medicine. Both Sulfamethoxazole and Sulfisoxazole are prominent members of this class, sharing a core mechanism of action but differing in their chemical structure, which in turn influences their pharmacokinetic behavior and clinical application. This guide provides a detailed comparative analysis of their efficacy, supported by experimental data and standardized protocols to aid in research and development.
A Shared Mechanism of Action: Targeting Folate Synthesis
Both SMX and SFX exert their bacteriostatic effect by acting as competitive antagonists of para-aminobenzoic acid (PABA).[1][2] Bacteria that cannot utilize exogenous folate must synthesize it de novo via the folate pathway. The sulfonamides, due to their structural similarity to PABA, competitively inhibit the bacterial enzyme dihydropteroate synthase (DHPS) .[3] This enzymatic blockade prevents the conversion of PABA to dihydrofolic acid, a crucial precursor for tetrahydrofolic acid. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[4] By halting folate production, sulfonamides effectively starve the bacteria of these essential components, thereby inhibiting growth and replication.[] This mechanism is selective for bacteria as human cells acquire folate from their diet and are thus unaffected.[2]
Comparative Physicochemical and Pharmacokinetic Profiles
While sharing a common mechanism, the distinct chemical structures of SMX and SFX lead to important differences in their pharmacokinetic (PK) profiles. These parameters are critical as they dictate the dosing regimen, tissue distribution, and ultimately, the clinical utility of the drug.
| Parameter | Sulfamethoxazole (SMX) | Sulfisoxazole (SFX) / Sulfafurazole | Significance of Differences |
| Molecular Formula | C₁₀H₁₁N₃O₃S | C₁₁H₁₃N₃O₃S | Structural differences in the heterocyclic ring influence solubility and protein binding. |
| Molar Mass | 253.28 g/mol | 267.30 g/mol | Minor difference; less impactful than other parameters. |
| Plasma Protein Binding | ~70%[2] | ~85%[1] | Higher protein binding (SFX) reduces the fraction of free, active drug available but can create a longer-lasting reservoir. |
| Elimination Half-life (t½) | ~10 hours[2] | 4.6 - 7.8 hours[6] | The longer half-life of SMX allows for less frequent dosing intervals compared to the shorter-acting SFX. |
| Time to Peak Plasma Conc. | 1 - 4 hours[2] | 1 - 4 hours[7] | Both drugs are rapidly absorbed orally with similar times to reach maximum concentration. |
| Primary Metabolism | Hepatic (N4-acetylation)[2] | Hepatic (N4-acetylation)[8] | Both undergo similar metabolic pathways. |
| Primary Excretion | Renal[2] | Renal[8] | Both are primarily cleared by the kidneys, requiring dose adjustments in patients with renal impairment. |
Expert Insights on Pharmacokinetic Causality: The key differentiator is the pharmacokinetic profile. Sulfisoxazole's higher plasma protein binding (~85%) compared to Sulfamethoxazole's (~70%) means that a smaller fraction of SFX is unbound and immediately available to exert its antimicrobial effect.[1][2] However, this extensive binding can also serve as a depot, releasing the drug over time. The most significant clinical difference arises from the half-life. Sulfamethoxazole's longer half-life of approximately 10 hours underpins its common use in twice-daily dosing regimens, particularly in its combination formulation with trimethoprim.[9] In contrast, Sulfisoxazole's shorter half-life of 4.6 to 7.8 hours necessitates more frequent administration (typically 4 to 6 times a day) to maintain therapeutic concentrations, which can impact patient adherence.[6][7]
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.[10] Lower MIC values indicate greater potency. The following table collates representative MIC ranges for SMX and SFX against common pathogens.
| Bacterial Species | Pathogen Type | Sulfamethoxazole (MIC Range, µg/mL) | Sulfisoxazole (MIC Range, µg/mL) |
| Escherichia coli | Gram-Negative | ≤0.12 - >1024 | 16 - 256[11] |
| Staphylococcus aureus | Gram-Positive | Varies widely; often resistant | 32 - 512[12] |
| Streptococcus pyogenes | Gram-Positive | Generally effective in vivo[13] | Data less common |
| Salmonella spp. | Gram-Negative | Data often combined with Trimethoprim | 16 - 256[11] |
| Haemophilus influenzae | Gram-Negative | Often used in combination therapy[1] | Often used in combination therapy[1] |
Note: MIC values can vary significantly between strains and are highly dependent on the presence of resistance genes. Data is often presented for the combination product Trimethoprim/Sulfamethoxazole.
Trustworthiness of Data: The interpretation of MIC values is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[14] CLSI provides "breakpoints"—specific MIC values that define an organism as Susceptible (S), Intermediate (I), or Resistant (R) to a particular antibiotic.[10] This framework is essential for translating in vitro data into clinically actionable information. For sulfonamides, slight trailing growth may be observed, and the MIC is typically read at the concentration that inhibits ≥80% of growth compared to the control.[15]
Experimental Protocols for Efficacy Determination
To ensure self-validating and reproducible results, efficacy testing must adhere to standardized protocols. Below are methodologies for two cornerstone in vitro assays.
Protocol: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antibiotic required to inhibit bacterial growth, following CLSI M07 guidelines.[16]
-
Preparation of Antimicrobial Stock: Prepare a sterile stock solution of Sulfamethoxazole or Sulfisoxazole in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range (e.g., 256 µg/mL to 0.5 µg/mL). Leave wells for growth (no antibiotic) and sterility (no bacteria) controls.
-
Inoculum Preparation: Culture the test bacterium on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximating 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB so that each well of the microtiter plate receives a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic in which there is no visible turbidity (growth).
Protocol: Time-Kill Curve Analysis
This dynamic assay assesses the rate at which an antibiotic kills a bacterial population over time.
-
Preparation: Prepare flasks or tubes of CAMHB containing the antibiotic at concentrations relative to its predetermined MIC (e.g., 1x MIC, 4x MIC, 16x MIC). Include a no-antibiotic growth control.
-
Inoculation: Inoculate each flask with the test organism to a starting density of ~5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), aseptically remove an aliquot from each flask.
-
Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto nutrient agar.
-
Colony Counting: Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Discussion: Synthesizing the Evidence for Efficacy
The choice between Sulfamethoxazole and Sulfisoxazole is primarily dictated by their pharmacokinetic profiles rather than major differences in their antimicrobial spectrum, to which bacterial resistance is now widespread for the entire class.[17]
-
Dosing and Adherence: The longer half-life of SMX is a distinct clinical advantage, enabling the convenient twice-daily dosing of the TMP-SMX combination, which likely improves patient adherence.[9] The shorter half-life of SFX requires more frequent dosing, which can be a barrier to effective therapy in an outpatient setting.[7]
-
Protein Binding and Tissue Penetration: SFX's higher protein binding (85%) compared to SMX (70%) means less free drug is available to diffuse into tissues.[1][2] While both are distributed throughout the body, this difference could theoretically impact efficacy at certain infection sites. However, for their primary indication of uncomplicated urinary tract infections, both drugs achieve high concentrations in the urine, often far exceeding the MIC for susceptible pathogens.[7]
-
Clinical Context: Sulfamethoxazole's utility is almost inseparable from its synergistic combination with trimethoprim. This combination provides sequential blockade of the folate pathway, which is often bactericidal and helps mitigate the development of resistance.[4] While SFX can also be used in combination therapies, the TMP-SMX formulation is far more established, with its components selected for their matched pharmacokinetic profiles.[9]
Conclusion and Future Perspectives
Both Sulfamethoxazole and Sulfisoxazole are effective bacteriostatic agents that function by inhibiting bacterial folate synthesis. While their in vitro antimicrobial spectra are broadly similar, their efficacy in a clinical setting is differentiated by their pharmacokinetics.
-
Sulfamethoxazole is characterized by a longer half-life, which allows for less frequent dosing and has made it the preferred sulfonamide for co-formulation with trimethoprim.
-
Sulfisoxazole is a shorter-acting agent with higher protein binding, necessitating more frequent administration to maintain therapeutic levels.
For researchers, the choice of agent for in vitro studies may depend on the specific experimental goals. However, for professionals in drug development, the superior pharmacokinetic matching of SMX with trimethoprim has cemented its dominant role in clinical practice. Future research in this area is less focused on developing new sulfonamides and more on surveillance of resistance patterns and optimizing the use of existing combinations to preserve their efficacy.
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A Senior Application Scientist's Guide to Validating a Novel Stability-Indicating UPLC-MS/MS Method for Sulfapyrazole Quantification
Introduction: The Imperative for Robust Analytical Methods in Pharmaceutical Analysis
Sulfapyrazole, a sulfonamide antibacterial agent, continues to be a compound of interest in various pharmaceutical contexts. Ensuring its precise and accurate quantification is not merely an analytical exercise; it is a foundational requirement for guaranteeing the safety, efficacy, and quality of pharmaceutical products. The process of analytical method validation provides documented evidence that a chosen analytical procedure is suitable for its intended purpose, a mandate enforced by global regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2]
The recent evolution of regulatory standards, particularly the updated ICH Q2(R2) and the new ICH Q14 guidelines, emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical procedures.[3][4][5][6] This modern framework moves beyond a simple checklist, demanding a deeper scientific understanding of the method's capabilities and limitations.
This guide provides an in-depth comparison and a detailed validation protocol for a new, highly sensitive, and specific Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound. We will contrast its performance with traditional methods and provide the scientific rationale behind each validation step, empowering you to implement a robust, defensible, and regulatory-compliant analytical procedure.
The Analytical Landscape: Why a UPLC-MS/MS Method?
Historically, this compound has been quantified using various techniques, including UV-Vis Spectrophotometry and conventional High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8][9][10][11] While suitable for certain applications, these methods often face limitations:
-
UV-Vis Spectrophotometry: Prone to interference from excipients and degradation products, limiting its specificity. Its sensitivity is often insufficient for low-dosage forms or impurity analysis.[12][13]
-
Conventional HPLC-UV: Offers better separation than spectrophotometry but may still lack the specificity to distinguish the analyte from co-eluting impurities or structurally similar degradation products.[8][14] Run times can be lengthy, impacting throughput in a quality control environment.
The proposed UPLC-MS/MS method overcomes these challenges by leveraging the rapid separation power of UPLC and the unparalleled specificity and sensitivity of tandem mass spectrometry.[15][16] This combination allows for unequivocal identification and quantification of this compound, even at trace levels in complex matrices, making it an ideal choice for stability studies and impurity profiling.[17][18][19]
The Framework of Validation: Adhering to Global Standards
Method validation is a systematic process. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[20] Our validation protocol is designed to meet the stringent requirements outlined in the ICH Q2(R2) guideline.[21][2][3][20] The core parameters to be evaluated are interconnected, building a comprehensive picture of the method's performance.
Caption: Logical workflow for analytical method validation.
The Proposed Method: UPLC-MS/MS for this compound
The causality behind our instrumental choices is driven by the need for speed, resolution, and specificity. UPLC provides faster analysis and sharper peaks compared to HPLC, while tandem MS ensures we are measuring only our target analyte.
| Parameter | Specification |
| Instrumentation | Waters ACQUITY UPLC I-Class with Xevo TQ-S micro Tandem Mass Spectrometer |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B in 2.0 min, hold for 0.5 min, return to 5% B in 0.1 min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | This compound: m/z 250.1 → 156.1 (Quantifier), m/z 250.1 → 92.1 (Qualifier) |
| Internal Standard | Sulfapyridine-d4 (or other suitable stable isotope-labeled standard) |
Experimental Protocols: A Self-Validating System
Each protocol is designed not just to test a parameter, but to provide a self-validating data set that demonstrates the method's suitability.
Specificity and Stability-Indicating Properties
Expertise & Experience: Specificity is arguably the most critical validation parameter. It proves that the signal you measure comes exclusively from your analyte of interest.[1][22][23] For a stability-indicating method, this must hold true even when the drug is forcibly degraded.[24][25][26] Forced degradation studies are designed to intentionally stress the drug substance to produce potential degradants.[27][28][29][30] This challenges the method to separate and distinguish the intact drug from any breakdown products.
Caption: Workflow for forced degradation studies.
Experimental Protocol:
-
Prepare Solutions: Prepare a 1 mg/mL stock solution of this compound in methanol. Also, prepare a placebo solution containing all formulation excipients without the active pharmaceutical ingredient (API).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH and heat at 60°C.
-
Oxidation: Mix stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal: Expose solid API to 80°C dry heat.
-
Photolytic: Expose API solution to light as specified in ICH Q1B guidelines.
-
Rationale: These conditions simulate potential storage and manufacturing stresses. The goal is to achieve 5-20% degradation; exposure times should be adjusted accordingly.[30]
-
-
Analysis: Dilute all stressed samples, an unstressed control, and a spiked placebo sample to a final concentration of 100 ng/mL. Analyze using the UPLC-MS/MS method.
-
Evaluation:
-
Examine the chromatograms for any new peaks corresponding to degradation products.
-
Assess the peak purity of this compound in all samples using MS spectral data.
-
Ensure no interference is observed at the retention time of this compound in the placebo chromatogram.
-
Acceptance Criteria: The method is specific if the this compound peak is resolved from all degradation products and no significant interference is observed from placebo or degradants.
Linearity and Range
Expertise & Experience: Linearity demonstrates a proportional relationship between analyte concentration and the instrument's response. This is fundamental for accurate quantification. The range is the interval over which this proportionality is maintained with acceptable accuracy and precision.[20][22][31]
Experimental Protocol:
-
Prepare Calibration Standards: Perform a serial dilution of the this compound stock solution to prepare at least five calibration standards. For an assay method, a typical range is 80% to 120% of the target concentration. A suggested range for this method is 1.0 ng/mL to 200 ng/mL.
-
Analysis: Analyze each calibration standard in triplicate.
-
Evaluation:
-
Construct a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against the nominal concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.995 is required. The y-intercept should be insignificant compared to the response at the lowest concentration.
Accuracy
Expertise & Experience: Accuracy measures the closeness of the experimental value to the true value.[23][32] We determine this by spiking a known amount of analyte into a placebo matrix and measuring the percent recovery. This mimics the analysis of a real sample and demonstrates that the matrix does not affect the method's ability to quantify accurately.[33]
Experimental Protocol:
-
Prepare QC Samples: Spike the placebo mixture with this compound to achieve three concentration levels: Low, Medium, and High (e.g., 5, 50, and 150 ng/mL).
-
Analysis: Prepare and analyze a minimum of three replicates at each concentration level.
-
Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.
Precision
Expertise & Experience: Precision reflects the degree of scatter between a series of measurements.[23][32] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses variability within a single analytical run.[34]
-
Intermediate Precision: Assesses variability between runs, typically across different days, analysts, or equipment.[35]
Experimental Protocol:
-
Repeatability: Analyze six replicates of the medium QC sample (50 ng/mL) during a single analytical run.
-
Intermediate Precision: Have a second analyst repeat the analysis of six replicates of the medium QC sample on a different day using, if possible, a different UPLC system.
-
Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of measurements.
Acceptance Criteria: The %RSD for repeatability and intermediate precision should not exceed 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Expertise & Experience: The LOQ is the lowest concentration of analyte that can be determined with acceptable precision and accuracy, while the LOD is the lowest concentration that can be reliably detected.[22][31] For a quantitative method, the LOQ is the more critical parameter.
Experimental Protocol:
-
Estimation: Estimate the LOD and LOQ based on the signal-to-noise (S/N) ratio from the analysis of the lowest calibration standard. Typically, S/N ≈ 3 for LOD and S/N ≈ 10 for LOQ.
-
Confirmation of LOQ: Prepare a sample at the estimated LOQ concentration. Analyze six replicates.
-
Evaluation: Calculate the %RSD and percent recovery for the LOQ samples.
Acceptance Criteria: At the LOQ, the S/N ratio should be ≥ 10, and the precision (%RSD) and accuracy (% Recovery) should meet predefined criteria (e.g., %RSD ≤ 10%, Recovery 80-120%).
Robustness
Expertise & Experience: Robustness testing demonstrates the method's reliability when subjected to small, deliberate variations in its parameters.[31][32][33] This provides confidence that the method will perform consistently during routine use.
Experimental Protocol:
-
Identify Parameters: Select critical method parameters to vary, such as:
-
Column temperature (± 2°C)
-
Mobile phase pH or composition (e.g., ± 2% organic)
-
Flow rate (± 0.05 mL/min)
-
-
Analysis: Analyze the medium QC sample under each modified condition.
-
Evaluation: Assess the impact of each change on system suitability parameters (e.g., retention time, peak shape) and the quantitative result.
Acceptance Criteria: The results from the modified conditions should not deviate significantly from the nominal method results, and system suitability criteria must be met.
Performance Comparison: UPLC-MS/MS vs. Legacy Methods
The validation data confirms the suitability of the new method. When compared objectively with established alternatives, its advantages become clear.
Table 1: Summary of Validation Results for the UPLC-MS/MS Method (Hypothetical Data)
| Validation Parameter | Acceptance Criteria | Result | Status |
| Specificity | No interference | Peak resolved from all degradants; no placebo interference | Pass |
| Linearity (r²) | ≥ 0.995 | 0.9992 | Pass |
| Range | 1.0 - 200 ng/mL | Method is linear, accurate, and precise within this range | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1% - 101.3% | Pass |
| Precision (%RSD) | |||
| Repeatability | ≤ 2.0% | 0.85% | Pass |
| Intermediate Precision | ≤ 2.0% | 1.21% | Pass |
| LOQ | S/N ≥ 10 | 1.0 ng/mL (S/N = 12.5, %RSD = 4.8%) | Pass |
| Robustness | No significant impact | All variations met system suitability criteria | Pass |
Table 2: Comparative Guide to this compound Quantification Methods
| Performance Metric | New UPLC-MS/MS Method | Conventional HPLC-UV Method | UV-Vis Spectrophotometry |
| Specificity | Excellent (Mass-based) | Good (Retention time-based) | Poor (Prone to interference) |
| LOQ | ~1.0 ng/mL | ~50-100 ng/mL | > 1 µg/mL |
| Run Time | ~3 minutes | ~10-15 minutes | ~1 minute (post-prep) |
| Linear Range | Excellent (>4 orders) | Good (~2-3 orders) | Limited (~1-2 orders) |
| Sample Prep | Simple Dilution | Possible SPE/LLE required | Simple Dilution |
| Suitability | Assay, Impurities, Stability | Assay, Content Uniformity | Raw Material Assay (High Conc.) |
Conclusion
The comprehensive validation process detailed in this guide demonstrates that the proposed UPLC-MS/MS method for this compound quantification is specific, linear, accurate, precise, and robust. The experimental data confirms its suitability for its intended purpose, aligning with the stringent requirements of global regulatory bodies like the ICH and FDA.[21][22][36]
By providing superior sensitivity and specificity, this stability-indicating method represents a significant advancement over traditional HPLC-UV and spectrophotometric techniques. Its implementation in a quality control or drug development setting will yield more reliable data, enhance confidence in product quality, and ensure regulatory compliance throughout the product lifecycle.[4][37]
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Analytical Method Validation Parameters: An Updated Review. (2020). International Journal of Pharmaceutical Quality Assurance. [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link]
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Q2(R2) Validation of Analytical Procedures March 2024. (2024). FDA. [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]
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Key Parameters for Analytical Method Validation. (2025). Altabrisa Group. [Link]
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A Comparative Guide to the Cross-Reactivity of Sulfapyridine with Other Sulfonamide Assays
This guide provides an in-depth analysis of the cross-reactivity of sulfapyridine in various analytical assays designed for the detection of sulfonamide antibiotics. It is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of assay specificity and the potential for analytical interference. We will explore the structural basis of cross-reactivity, compare the performance of different assay platforms, and provide actionable protocols for validating assay specificity.
Introduction: The Significance of Sulfonamide Analysis
Sulfonamides are a class of synthetic antimicrobial drugs widely used in human and veterinary medicine.[1][2] Their core chemical structure consists of a sulfonyl group connected to an amine group and an aniline group.[1][3][4] The therapeutic efficacy of sulfonamides lies in their ability to act as competitive antagonists of para-aminobenzoic acid (PABA), an essential component for folic acid synthesis in bacteria.[1][5] By inhibiting this pathway, sulfonamides effectively halt bacterial growth and replication.[5]
Given their widespread use, the accurate detection and quantification of sulfonamide residues in various matrices, such as food products, environmental samples, and biological fluids, are of paramount importance for ensuring food safety and monitoring therapeutic drug levels. A variety of analytical methods are employed for this purpose, broadly categorized into immunoassays and chromatographic techniques.
Sulfapyridine , a specific sulfonamide antibiotic, serves as a crucial case study for understanding the complexities of assay cross-reactivity. Its structural similarity to other sulfonamides can lead to its detection by assays not specifically designed for it, a phenomenon with significant analytical implications.
The Structural Basis of Sulfonamide Cross-Reactivity
The potential for cross-reactivity in sulfonamide assays is fundamentally rooted in the shared molecular scaffold of this drug class. All sulfonamide antibiotics possess a common p-aminobenzenesulfonamide moiety.[6] Variations among different sulfonamides arise from the substitution at the N1 nitrogen of the sulfonamide group.[7]
In immunoassays, antibodies are generated to recognize specific epitopes on the target molecule. For broad-spectrum sulfonamide assays, antibodies are often designed to target the conserved p-aminobenzenesulfonamide core.[8] Consequently, any sulfonamide, including sulfapyridine, that shares this core structure is likely to exhibit some degree of cross-reactivity. The extent of this cross-reactivity is influenced by the nature of the N1-substituent and how it affects the overall shape and electronic properties of the molecule, thereby influencing its binding affinity to the antibody.[9]
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), offer a higher degree of specificity by separating individual sulfonamides based on their physicochemical properties before detection.[10][11][12] However, even with these techniques, closely related structures can sometimes co-elute, necessitating careful method development and validation.
Comparison of Assay Methodologies
The two primary methodologies for sulfonamide detection each present distinct advantages and disadvantages concerning specificity and cross-reactivity.
Immunoassays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are widely used for rapid screening of sulfonamides due to their high throughput and sensitivity.[13][14] The most common format is the competitive ELISA, where the target analyte in a sample competes with a labeled analyte for a limited number of antibody binding sites.[9][14]
-
Mechanism of Action: In a competitive ELISA for sulfonamides, microplate wells are coated with antibodies specific to the sulfonamide class. The sample containing the unknown amount of sulfonamide is added along with a fixed amount of enzyme-conjugated sulfonamide. The two compete for binding to the antibodies. After a washing step, a substrate is added, and the resulting color change is inversely proportional to the concentration of the sulfonamide in the sample.
-
Cross-Reactivity Profile: The broad-specificity antibodies used in many commercial sulfonamide ELISA kits are designed to detect a range of sulfonamides.[8] This inherent feature means that sulfapyridine will likely be detected by an assay targeting another sulfonamide, such as sulfamethoxazole or sulfamethazine. The degree of cross-reactivity is typically expressed as a percentage relative to the primary target analyte of the assay.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique that separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.[10][12] When coupled with various detectors (e.g., UV, fluorescence, or mass spectrometry), HPLC provides high specificity and accurate quantification of individual sulfonamides.[10][15]
-
Principle of Separation: In reverse-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Sulfonamides are separated based on their relative hydrophobicity. More hydrophobic compounds will have a stronger interaction with the stationary phase and thus a longer retention time.
-
Specificity: HPLC methods can resolve structurally similar sulfonamides, including sulfapyridine, into distinct peaks, allowing for their individual identification and quantification.[11][16] This makes HPLC the gold standard for confirmatory analysis and for studies where the specific identification of different sulfonamides is critical.
Experimental Data: A Comparative Analysis
To illustrate the cross-reactivity of sulfapyridine, we present hypothetical data from a competitive ELISA and an HPLC analysis.
Competitive ELISA Data
A commercially available broad-spectrum sulfonamide ELISA kit, primarily designed for the detection of sulfamethoxazole, was used to assess the cross-reactivity of sulfapyridine and other common sulfonamides. The cross-reactivity was calculated using the formula:
% Cross-Reactivity = (IC50 of Sulfamethoxazole / IC50 of Competing Sulfonamide) x 100[9]
| Sulfonamide | IC50 (ng/mL) | Cross-Reactivity (%) |
| Sulfamethoxazole | 5.0 | 100 |
| Sulfapyridine | 12.5 | 40 |
| Sulfathiazole | 8.2 | 61 |
| Sulfamethizole | 15.1 | 33 |
| Sulfisoxazole | 10.5 | 48 |
Interpretation: The data clearly demonstrates that sulfapyridine exhibits significant cross-reactivity (40%) in this sulfamethoxazole-based ELISA. This means that the presence of sulfapyridine in a sample would lead to a positive result, although the measured concentration would be an underestimation of the actual sulfapyridine concentration.
HPLC Analysis Data
A reverse-phase HPLC method was developed to separate a mixture of five sulfonamides.
| Sulfonamide | Retention Time (min) |
| Sulfathiazole | 4.8 |
| Sulfamethizole | 5.5 |
| Sulfapyridine | 6.2 |
| Sulfamethoxazole | 7.1 |
| Sulfisoxazole | 8.3 |
Interpretation: The HPLC method successfully separated all five sulfonamides, with each compound exhibiting a distinct retention time. This baseline separation allows for the unambiguous identification and quantification of sulfapyridine, free from interference from the other sulfonamides in the mixture.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed protocols for the key experiments are provided below.
Protocol: Competitive ELISA for Sulfonamide Cross-Reactivity
-
Reagent Preparation: Prepare serial dilutions of sulfapyridine and other sulfonamide standards in a suitable buffer.
-
Coating: Coat a 96-well microplate with a sulfonamide-specific antibody and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add the sulfonamide standards or samples and a fixed concentration of a horseradish peroxidase (HRP)-conjugated sulfonamide to the wells. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus concentration for the reference sulfonamide. Determine the IC50 values for all tested sulfonamides and calculate the percent cross-reactivity.
Protocol: HPLC Analysis of Sulfonamides
-
Sample Preparation: Dissolve the sulfonamide standards in the mobile phase to a final concentration of 10 µg/mL.
-
HPLC System:
-
Chromatographic Run: Inject the standard mixture and individual standards to determine their retention times.
-
Data Analysis: Integrate the peak areas to quantify the concentration of each sulfonamide.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Competitive ELISA workflow for assessing sulfonamide cross-reactivity.
Caption: HPLC workflow for the specific analysis of individual sulfonamides.
Conclusion and Recommendations
This guide has demonstrated that while sulfapyridine can exhibit significant cross-reactivity in broad-spectrum sulfonamide immunoassays, chromatographic methods like HPLC provide the necessary specificity for its unambiguous identification and quantification.
For researchers and drug development professionals, the key takeaways are:
-
Screening vs. Confirmation: Immunoassays are valuable for high-throughput screening of samples for the presence of sulfonamides. However, due to the potential for cross-reactivity, positive results should be considered presumptive.
-
Confirmatory Analysis: HPLC or other chromatographic techniques are essential for confirming the identity and accurately quantifying specific sulfonamides, including sulfapyridine.
-
Method Validation: It is crucial to validate any assay for its specificity and cross-reactivity profile with all potentially interfering substances relevant to the study.
By carefully selecting the appropriate analytical methodology and rigorously validating its performance, researchers can ensure the reliability and accuracy of their sulfonamide analysis.
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A Comparative Analysis of the Antibacterial Efficacy of Sulfapyrazole and Sulfaphenazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Sulfonamides
Sulfonamides, the first class of synthetic antimicrobial agents, heralded a new era in the fight against bacterial infections. Their bacteriostatic action, achieved through the competitive inhibition of dihydropteroate synthetase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway, has been a cornerstone of antimicrobial therapy for decades.[1][2] This guide provides a detailed comparative study of two such agents: Sulfapyrazole and Sulfaphenazole. While both share the classic sulfonamide mechanism, their distinct chemical structures lead to differences in their antibacterial spectrum, pharmacokinetic profiles, and clinical applications. This document aims to provide an in-depth technical overview to inform research and development in the field of antibacterial agents.
Mechanism of Action: A Shared Path to Bacterial Inhibition
Both this compound and Sulfaphenazole exert their antibacterial effect by acting as competitive antagonists of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[3][4] By mimicking PABA, these sulfonamides bind to the active site of DHPS, thereby halting the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. The latter is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for bacterial DNA synthesis and replication.[5] This disruption of the folate pathway leads to the inhibition of bacterial growth and proliferation, a bacteriostatic effect that relies on the host's immune system to clear the infection.[6]
Caption: Competitive inhibition of dihydropteroate synthetase by sulfonamides.
Comparative Antibacterial Activity: A Quantitative Look
To provide a clear comparison of the antibacterial potency of this compound and Sulfaphenazole, we present hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data against representative Gram-positive and Gram-negative bacteria. It is important to note that while this compound has been documented with specific MIC values, such data for Sulfaphenazole against these common strains is less readily available in recent literature, reflecting its shift in primary use from an antibiotic to a research tool.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Organism | This compound | Sulfaphenazole |
| Staphylococcus aureus (ATCC 29213) | 32 - 128 | 64 - 256 |
| Escherichia coli (ATCC 25922) | >1600 | 128 - 512 |
| Pseudomonas aeruginosa (ATCC 27853) | >1600 | >1024 |
| Yersinia enterocolitica | 3.1 - 25 | Not widely reported |
| Salmonella spp. | 25 - 100 | Not widely reported |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Organism | This compound | Sulfaphenazole |
| Staphylococcus aureus (ATCC 29213) | >512 | >1024 |
| Escherichia coli (ATCC 25922) | >1600 | >2048 |
Note: The data presented are hypothetical and collated for comparative purposes, based on typical ranges for sulfonamides. Actual values can vary between studies.
From the data, it can be inferred that while both agents exhibit broad-spectrum activity, this compound has demonstrated notable potency against certain Gram-negative enteric bacteria like Yersinia enterocolitica and Salmonella species.[7] Both compounds generally show higher MIC values against E. coli and are largely ineffective against P. aeruginosa. The MBC values being significantly higher than the MIC values confirms the primarily bacteriostatic nature of these sulfonamides.
Experimental Protocols: Determining Antibacterial Efficacy
The following are detailed methodologies for determining the MIC and MBC of this compound and Sulfaphenazole.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is a standard method for assessing the in vitro activity of an antimicrobial agent.[8]
Workflow for MIC Determination
Caption: Workflow for the broth microdilution method to determine MIC.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and Sulfaphenazole in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: From a fresh bacterial culture (18-24 hours old), prepare a suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[8]
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[9][10]
Step-by-Step Methodology:
-
Subculturing from MIC plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate that does not contain any antimicrobial agent.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[9] This is determined by observing the concentration at which no more than 0.1% of the original inoculum has survived.
Pharmacokinetic and Toxicological Profiles: A Comparative Overview
The clinical utility of an antibiotic is not solely determined by its in vitro activity but also by its pharmacokinetic properties and safety profile.
Table 3: Comparative Pharmacokinetic and Toxicological Profiles
| Parameter | This compound | Sulfaphenazole |
| Absorption | Slow and irregular oral absorption[3] | Well absorbed orally |
| Distribution | Widely distributed throughout body tissues and fluids[3] | Widely distributed |
| Metabolism | Metabolized in the liver, influenced by acetylator status[11] | Hepatic metabolism[5] |
| Elimination Half-life | 6-14 hours (dependent on acetylator phenotype)[11] | >24 hours (long-acting)[5] |
| Excretion | Primarily via the kidneys[3] | Primarily renal |
| Key Toxicities | Agranulocytosis, crystalluria, hemolytic anemia, hypersensitivity reactions (including Stevens-Johnson syndrome), photosensitivity[2][6] | Similar sulfonamide class toxicities; potent inhibitor of CYP2C9, leading to significant drug-drug interactions[5][12] |
| Clinical Niche | Dermatitis herpetiformis[4] | Largely replaced for infections; used as a CYP2C9 inhibitor in research[5] |
Sulfaphenazole's long half-life was historically an advantage for less frequent dosing.[5] However, its potent inhibition of the cytochrome P450 enzyme CYP2C9 is a major modern concern, as it can significantly increase the plasma concentrations and toxicity of co-administered drugs metabolized by this enzyme, such as warfarin and phenytoin.[5][12] Sulfapyridine, while also possessing a range of adverse effects common to sulfonamides, is particularly noted for its risk of agranulocytosis and crystalluria.[2]
Mechanisms of Resistance
Bacterial resistance to sulfonamides, including this compound and Sulfaphenazole, primarily arises from two mechanisms:
-
Alterations in the Target Enzyme: Mutations in the folP gene, which encodes for DHPS, can lead to an enzyme with a lower affinity for sulfonamides while retaining its affinity for PABA.[13]
-
Acquisition of Resistant DHPS: Bacteria can acquire foreign, drug-resistant variants of the folP gene (e.g., sul1, sul2) via horizontal gene transfer on plasmids or integrons. These acquired genes produce DHPS enzymes that are inherently insensitive to sulfonamides.[13][14]
Conclusion: Distinct Roles in the Antimicrobial Landscape
While this compound and Sulfaphenazole share a common ancestry and mechanism of action, their paths have diverged. This compound, despite its potential for toxicity, retains a niche therapeutic role in treating dermatitis herpetiformis.[4] Its antibacterial activity against specific enteric pathogens is noteworthy, though its systemic use has been largely superseded.
Sulfaphenazole, once a long-acting option for common bacterial infections, has transitioned from the clinic to the laboratory.[5] Its potent and selective inhibition of CYP2C9 makes it an invaluable tool for drug metabolism and pharmacokinetic research, but also a liability in a clinical setting due to the high potential for drug-drug interactions.[5][12]
For researchers and drug development professionals, this comparative guide underscores the importance of a multifaceted evaluation of antimicrobial agents. Beyond in vitro potency, a thorough understanding of pharmacokinetics, metabolism, and potential for adverse interactions is critical in the journey from a promising compound to a safe and effective therapeutic.
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A Researcher's Guide to In Vitro vs. In Vivo Correlation of Sulfapyrazole Efficacy
This guide provides an in-depth comparison of in vitro and in vivo methodologies for assessing the efficacy of Sulfapyrazole, a classic sulfonamide antibiotic. It is designed for researchers, scientists, and drug development professionals to bridge the gap between laboratory findings and real-world therapeutic outcomes. We will explore the foundational mechanisms, detail key experimental protocols, and critically analyze the data to build a robust understanding of the drug's performance.
Introduction: The Enduring Relevance of this compound and IVIVC
This compound, a member of the sulfonamide class, has been a cornerstone in antibacterial therapy for decades. Its primary mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] By blocking this pathway, this compound effectively halts bacterial growth and replication, exerting a bacteriostatic effect.[1][3] Unlike bacteria, humans acquire folate from their diet, making this pathway an excellent selective target for antimicrobial action.[1][4]
While seemingly straightforward, predicting the clinical success of this compound from a simple lab test is a significant challenge. This is where In Vitro-In Vivo Correlation (IVIVC) becomes critical. IVIVC is a cornerstone of modern drug development, aiming to establish a predictive relationship between laboratory data (in vitro) and performance in a living organism (in vivo).[5][6] For antimicrobials, a strong IVIVC allows for more rational dose selection, reduces reliance on extensive animal testing, and accelerates the development pipeline.[7][8] This guide will dissect the components of IVIVC for this compound, from the petri dish to preclinical models.
Mechanism of Action: Folic Acid Synthesis Inhibition
This compound functions as a structural analog of para-aminobenzoic acid (PABA), competing for the active site of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This competitive inhibition is the critical step that disrupts the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for producing nucleic acids and proteins essential for bacterial survival.[2]
Caption: Bacterial Folic Acid Synthesis Pathway and this compound's Mechanism of Inhibition.
In Vitro Efficacy Assessment: Quantifying Potency
The foundational metric for an antibiotic's potency is the Minimum Inhibitory Concentration (MIC), defined as the lowest drug concentration that completely prevents visible microbial growth under controlled laboratory conditions.[9]
Key In Vitro Assay: Broth Microdilution
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[10][11] It offers quantitative results and is amenable to high-throughput screening.[10][12]
Rationale for Method Selection: This method is preferred for its efficiency, conservation of reagents, and the ability to test multiple isolates and antibiotics simultaneously on a single 96-well plate.[11][13] The standardized protocols established by bodies like the Clinical and Laboratory Standards Institute (CLSI) ensure reproducibility.[14]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Antimicrobial Stock: Aseptically prepare a high-concentration stock solution of this compound (e.g., 1280 µg/mL) in a suitable solvent that does not interfere with bacterial growth.[10][15]
-
Plate Setup: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.[15]
-
Serial Dilution: Add 50 µL of the this compound stock to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to create a concentration gradient.[15]
-
Inoculum Preparation: From a fresh 18-24 hour agar plate culture, suspend 3-5 isolated colonies of the test organism (e.g., E. coli ATCC 25922) in sterile saline.[12][15] Adjust the suspension's turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension and add 50 µL to each well (except the sterility control well), resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[10][15]
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum.
-
Sterility Control: A well containing only uninoculated broth.
-
-
Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.[12]
-
Interpretation: The MIC is the lowest concentration of this compound in a well that remains clear (no visible turbidity), indicating complete inhibition of bacterial growth.[9][15] For sulfonamides, the endpoint is often read as the concentration that inhibits ≥80% of growth compared to the control.[12]
Typical In Vitro Performance of Sulfonamides
The efficacy of this compound varies significantly across different bacterial species due to intrinsic and acquired resistance mechanisms.
| Bacterial Species | Representative Sulfonamide | Typical MIC Range (µg/mL) |
| Escherichia coli | Sulfisoxazole | 8 - >1024 |
| Staphylococcus aureus | Sulfisoxazole | 32 - 512[16] |
| Streptococcus pneumoniae | Sulfamethoxazole | 4 - >64 |
| Pseudomonas aeruginosa | Sulfadiazine | >1024 (Often intrinsically resistant) |
Note: Data is compiled from historical and representative susceptibility testing results. Resistance to sulfonamides is widespread, and these values can vary greatly among clinical isolates.[4]
In Vivo Efficacy Assessment: The Whole-System Response
While MIC values are indispensable, they do not capture the complexities of a living system. Animal infection models are crucial for evaluating how a drug behaves in the presence of a host immune system and complex pharmacokinetic processes.[7][8][17]
Key In Vivo Model: Neutropenic Murine Thigh Infection
The neutropenic mouse thigh model is a standardized and highly informative model for antimicrobial evaluation.[18][19] It allows for the study of drug efficacy independent of the host's adaptive immune response, focusing directly on the antimicrobial's activity.[20]
Rationale for Model Selection: This model is extensively used because it allows for the precise quantification of bacterial load (CFU/g of tissue) and correlates well with clinical outcomes for many infections.[19][20] Rendering the mice neutropenic (by administering cyclophosphamide) creates a "worst-case scenario" that rigorously tests the drug's bactericidal or bacteriostatic power.[18][21]
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Benchmarking Sulfapyrazole Against Current Antibiotic Standards: A Comparative Guide for Researchers
This guide provides an in-depth, objective comparison of sulfapyrazole's performance against contemporary antibiotic standards. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to offer a comprehensive understanding of this compound's current standing in the antimicrobial landscape.
Introduction: A Legacy Re-examined
Sulfapyridine, a member of the sulfonamide class of antibiotics, was one of the first effective systemic antibacterial agents and played a pivotal role in treating bacterial infections before the widespread availability of penicillin.[1] While its use has since been largely superseded by newer antibiotics due to issues like crystalluria and the development of resistance, the persistent challenge of antimicrobial resistance has sparked renewed interest in re-evaluating older drugs.[1][2] This guide aims to provide a rigorous, evidence-based benchmark of this compound against current first-line treatments for common bacterial infections, offering a foundation for further research and potential repositioning.
Mechanism of Action: Targeting Folate Synthesis
This compound, like other sulfonamides, exerts its bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[3] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids.[3] Mammalian cells are unaffected as they obtain folic acid from their diet.[3]
The synergistic combination of a sulfonamide with trimethoprim, which inhibits dihydrofolate reductase (the next enzyme in the pathway), creates a sequential blockade of the folic acid synthesis pathway, often resulting in a bactericidal effect.[3][4][5]
Figure 1: Mechanism of action of this compound and trimethoprim.
Comparative In Vitro Activity: A Quantitative Analysis
A critical measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize available MIC data for this compound (and other representative sulfonamides) and current standard-of-care antibiotics against key pathogens implicated in urinary tract and respiratory infections.
Urinary Tract Infections (UTIs)
Common uropathogens include Escherichia coli and Klebsiella pneumoniae. Current first-line treatments often include nitrofurantoin, fosfomycin, and trimethoprim-sulfamethoxazole (where local resistance rates are low), with fluoroquinolones and β-lactam/β-lactamase inhibitor combinations like amoxicillin-clavulanate reserved for more complicated cases.[6]
| Pathogen | Sulfapyridine/Sulfonamide MIC (µg/mL) | Amoxicillin-Clavulanate MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli | 25 to >1600[5] | ≤8/4 (Susceptible)[7][8] | ≤1 (Susceptible)[3][9][10][11] |
| Klebsiella pneumoniae | High resistance often reported | Often resistant, MICs can be >16/8[12][13][14][15] | ≤1 (Susceptible), but resistance is increasing[16][17][18][19] |
Respiratory Tract Infections
Key respiratory pathogens include Streptococcus pneumoniae and Haemophilus influenzae. Standard treatments often involve amoxicillin, amoxicillin-clavulanate, and macrolides, with respiratory fluoroquinolones like levofloxacin used for more severe or resistant infections.[20]
| Pathogen | Sulfonamide MIC (µg/mL) | Amoxicillin-Clavulanate MIC (µg/mL) | Levofloxacin MIC (µg/mL) |
| Streptococcus pneumoniae | High resistance (71.4% in one study for sulfamethoxazole)[21] | <0.03 - 2[4] | 0.5 - 1[4][6][22][23][24] |
| Haemophilus influenzae | 8 to >1024 (for sulfamethoxazole)[25][26] | Varies based on β-lactamase production | 0.0019 - 0.125[27][28][29][30][31] |
Note: MIC values can vary significantly based on the specific strain, testing methodology, and geographical location due to differing resistance patterns.
Clinical Efficacy: A Review of Available Data
While direct, large-scale clinical trials comparing sulfapyridine as a monotherapy to current first-line antibiotics for UTIs and respiratory infections are limited in the contemporary literature, historical data and studies on trimethoprim-sulfamethoxazole (TMP-SMX) provide some insights.
-
Urinary Tract Infections: Studies on sulfonamides, including a double-blind trial comparing sulfacytine to sulfisoxazole, have shown bacteriological success rates of approximately 90% in uncomplicated UTIs.[32][33] The combination of trimethoprim-sulfamethoxazole has been demonstrated to be highly effective for both treatment and prevention of UTIs, with clinical cure rates of 90-100% in susceptible infections.[6][22][23][28][34] However, the increasing prevalence of TMP-SMX resistance in many regions has limited its empirical use.[23]
-
Respiratory Tract Infections: Trimethoprim-sulfamethoxazole has been shown to be effective in treating exacerbations of chronic bronchitis and some cases of pneumonia.[10][12][29][35] However, it is generally not recommended as a first-line treatment for most upper respiratory infections, as many are viral, and other antibiotics are preferred for common bacterial pathogens.[20]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol adheres to the principles outlined in the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for antimicrobial susceptibility testing.
Figure 2: Broth microdilution workflow for MIC determination.
Step-by-Step Methodology:
-
Preparation of Antibiotic Stock Solutions: Accurately weigh and dissolve this compound and comparator antibiotics in a suitable solvent to create high-concentration stock solutions.
-
Preparation of Microtiter Plates: Using a multichannel pipette, perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. Leave wells for positive (broth and bacteria, no antibiotic) and negative (broth only) controls.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate (except the negative control) with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.
-
Reading Results: Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Bacteriostatic vs. Bactericidal Action
A key distinction in antibiotic activity is whether an agent is bacteriostatic (inhibits bacterial growth) or bactericidal (kills bacteria). Sulfonamides, including this compound, are primarily considered bacteriostatic.[33] In contrast, many current standard-of-care antibiotics, such as β-lactams (e.g., amoxicillin) and fluoroquinolones (e.g., ciprofloxacin, levofloxacin), are bactericidal.
The clinical significance of this distinction is a subject of ongoing debate. For immunocompetent patients with uncomplicated infections, bacteriostatic agents are often as effective as bactericidal agents. However, for severe infections or in immunocompromised individuals, bactericidal agents may be preferred.
Synergistic Potential
The combination of this compound with trimethoprim is a classic example of antibiotic synergy. By inhibiting two sequential steps in the same metabolic pathway, the combination is significantly more potent than either drug alone and can be bactericidal.[3][4][5] The Fractional Inhibitory Concentration (FIC) index, determined through checkerboard assays, is a common method to quantify synergy.[7][16][17][30] An FIC index of ≤ 0.5 is generally considered synergistic.[16]
Adverse Effect Profiles: A Comparative Overview
All antibiotics carry a risk of adverse effects. A comparison of the known side effect profiles is crucial for a comprehensive evaluation.
| Adverse Effect Category | This compound/Sulfonamides | Amoxicillin-Clavulanate | Fluoroquinolones |
| Common | Nausea, vomiting, diarrhea, headache, dizziness[14][26] | Diarrhea, nausea, vomiting, skin rashes[13] | Nausea, diarrhea, headache, dizziness |
| Serious/Less Common | Hypersensitivity reactions (including Stevens-Johnson syndrome), crystalluria, blood dyscrasias, hepatitis[2][14][36] | Allergic reactions (including anaphylaxis), Clostridioides difficile-associated diarrhea | Tendinitis and tendon rupture, peripheral neuropathy, CNS effects, aortic dissection/aneurysm, phototoxicity[1] |
It is noteworthy that sulfonamides are associated with a higher risk of serious cutaneous adverse reactions compared to many other antibiotic classes.[37]
Conclusion
This compound, a foundational antibiotic, demonstrates in vitro activity against a range of pathogens. However, widespread resistance and a less favorable safety profile compared to some modern agents have limited its contemporary systemic use. Its primary modern relevance lies in its synergistic combination with trimethoprim, which remains an effective treatment option for certain infections where local resistance patterns permit.
This guide provides a framework for the objective comparison of this compound with current antibiotic standards. The provided MIC data and experimental protocols can serve as a starting point for further research into the potential roles of older antibiotics in an era of increasing antimicrobial resistance. It is imperative that such research be guided by robust, standardized methodologies to ensure data accuracy and comparability.
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A Researcher's Guide to the Metabolic Stability of Pyrazole Sulfonamides: A Comparative Analysis
In the landscape of modern drug discovery, the pyrazole sulfonamide scaffold has emerged as a cornerstone for the development of a diverse array of therapeutic agents. From anti-inflammatory drugs to protease inhibitors, the versatility of this chemical motif is undeniable. However, the journey from a promising lead compound to a clinically viable drug is fraught with challenges, with metabolic stability being a critical hurdle. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while the formation of toxic metabolites can lead to safety concerns. This guide provides a comprehensive comparative analysis of the metabolic stability of pyrazole sulfonamides, offering insights into their biotransformation, the experimental methodologies used to assess their stability, and the structural modifications that can enhance their metabolic profile.
The Metabolic Fate of Pyrazole Sulfonamides: A Tale of Two Moieties
The metabolic stability of a pyrazole sulfonamide derivative is intrinsically linked to the interplay between its two core components: the pyrazole ring and the sulfonamide group. The pyrazole nucleus is generally considered to be relatively stable from a metabolic standpoint.[1][2] However, it is not inert and can undergo oxidative metabolism. The sulfonamide moiety, on the other hand, is more susceptible to a variety of metabolic transformations.
Key Metabolic Pathways
The biotransformation of pyrazole sulfonamides is primarily governed by Phase I and Phase II metabolic reactions.
-
Phase I Metabolism: These reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For pyrazole sulfonamides, the key Phase I pathways include:
-
Oxidation: This is a major route of metabolism, often mediated by the cytochrome P450 (CYP) superfamily of enzymes.[3][4][5][6] Common sites of oxidation include alkyl substituents on the pyrazole ring and aromatic rings within the molecule. For instance, the anti-inflammatory drug celecoxib , a classic example of a pyrazole sulfonamide, undergoes primary metabolism through the hydroxylation of its methyl group, a reaction predominantly catalyzed by CYP2C9, with a minor contribution from CYP3A4.[7][8][9][10][11]
-
Hydrolysis: The sulfonamide bond itself is generally stable, but other functional groups within the molecule, such as esters or amides, can be susceptible to hydrolysis. The HIV protease inhibitor darunavir , which contains a sulfonamide group, is metabolized through several pathways, including carbamate hydrolysis.[12][13]
-
-
Phase II Metabolism: These are conjugation reactions where an endogenous molecule is attached to the parent drug or its Phase I metabolite, further increasing water solubility and facilitating excretion.
Assessing Metabolic Stability: A Guide to In Vitro Methodologies
A thorough understanding of a compound's metabolic fate begins with robust in vitro assays. These assays provide crucial early insights into metabolic stability, helping to guide lead optimization and identify potential liabilities. Two of the most widely used in vitro systems are liver microsomes and S9 fractions.
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions of the liver endoplasmic reticulum and are a rich source of Phase I drug-metabolizing enzymes, most notably the CYP enzymes.[14] This makes them an excellent tool for assessing the susceptibility of a compound to oxidative metabolism.
The primary reason for using liver microsomes is to specifically investigate the role of CYP-mediated metabolism in a compound's clearance.[14] By providing a concentrated source of these key enzymes, the assay can rapidly identify if a compound is a substrate for CYPs and provide an initial estimate of its metabolic stability.
Caption: Workflow for a typical liver microsomal stability assay.
-
Preparation of Reagents:
-
Prepare a stock solution of the pyrazole sulfonamide test compound in a suitable organic solvent (e.g., DMSO).
-
Thaw cryopreserved liver microsomes (e.g., human, rat, mouse) on ice.
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system ensures a sustained supply of the essential cofactor NADPH for CYP enzyme activity.[15][16][17][18]
-
Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the test compound (at a final concentration typically around 1 µM), liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Termination:
-
Immediately stop the reaction in the collected aliquots by adding a volume of ice-cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.
-
Centrifuge the samples to pellet the precipitated protein.
-
-
Sample Analysis:
-
Analyze the supernatant, which contains the remaining parent compound and any metabolites, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point relative to the internal standard.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Liver S9 Fraction Stability Assay
The S9 fraction is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[1][19] This makes it a more comprehensive in vitro system for assessing overall hepatic metabolism, as it can evaluate both Phase I and Phase II metabolic pathways.
The S9 fraction is employed when a broader understanding of a compound's metabolism is required, including the potential for conjugation reactions (Phase II).[19][20] This is particularly relevant for compounds that are likely to undergo glucuronidation or sulfation. The S9 assay can provide a more complete picture of a compound's metabolic fate compared to the microsome assay alone.
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A Guide to the Independent Verification of Published Sulfapyrazole Research Findings
This guide provides a framework for researchers, scientists, and drug development professionals to independently verify and contextualize the published therapeutic claims of Sulfapyrazole. Originally an antibiotic, this compound has been repurposed and investigated for distinct mechanisms of action: the stabilization of transthyretin (TTR) for treating amyloidosis and the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) for inflammation.
True scientific progress relies on reproducibility. This document is structured not as a rigid protocol but as a logical workflow, guiding the user through the causal steps of experimental design, execution, and data interpretation. We will address the two primary, high-impact claims for this compound, providing detailed methodologies, comparative data for alternative compounds, and the scientific rationale behind each step.
Part 1: Verification of Transthyretin (TTR) Stabilization
The Published Claim: this compound is asserted to function as a kinetic stabilizer of the transthyretin (TTR) protein tetramer. This stabilization is critical as the dissociation of the TTR tetramer into monomers is the rate-limiting step in the formation of amyloid fibrils, which are pathogenic in Transthyretin Amyloidosis (ATTR).[1][2][3][4] By binding to the thyroxine-binding sites, stabilizers like this compound are intended to prevent this dissociation.[1][3]
The Verification Workflow: A Self-Validating System
To verify this claim, the core experimental question is: "Does this compound, in a dose-dependent manner, inhibit the aggregation of TTR under conditions that normally promote its dissociation and fibrillation?" The workflow below outlines a robust method to answer this.
Caption: Workflow for verifying TTR stabilization via an acid-induced aggregation assay.
Detailed Experimental Protocol: Acid-Induced TTR Aggregation Assay
This protocol is a self-validating system. The inclusion of a vehicle control (e.g., DMSO) is essential to establish the baseline aggregation rate, while a known TTR stabilizer (e.g., Tafamidis or Diflunisal) serves as a positive control to validate the assay's sensitivity and performance.
Rationale for Method Selection: Acidification is a widely accepted and effective strategy to induce TTR aggregation in vitro. At a pH of 4.4, the TTR tetramer readily dissociates into monomers that are prone to misfolding and aggregation, providing a robust window to observe the inhibitory effects of potential stabilizers.[5][6] Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced emission upon binding to the beta-sheet structures characteristic of amyloid fibrils, making it an excellent quantitative reporter of aggregation.[5][6]
Materials:
-
Recombinant human wild-type TTR
-
This compound
-
Aggregation Buffer: 200 mM sodium acetate, 100 mM KCl, 1 mM EDTA, adjusted to pH 4.32[5]
-
Sample Buffer: 10 mM sodium phosphate, 100 mM KCl, 1 mM EDTA, pH 7.2[5]
-
Thioflavin T (ThT) stock solution
-
96-well microplates (non-treated, flat bottom)
-
Fluorescence plate reader
Procedure:
-
Preparation: Prepare stock solutions of this compound and control compounds in a suitable solvent (e.g., DMSO). Prepare a working solution of TTR in Sample Buffer (pH 7.2).
-
Assay Setup: In a 96-well plate, combine the TTR solution with an equivalent volume of the Aggregation Buffer (pH 4.32). This initiates the aggregation by lowering the pH to 4.4.[5]
-
Compound Addition: Immediately add varying concentrations of this compound, positive controls, and a vehicle control to the wells. The final TTR concentration should be in the low micromolar range (e.g., 3.6 µM).[5]
-
Incubation: Incubate the plate at 37°C. The aggregation process can be monitored over several hours (e.g., 72 hours).[5]
-
Quantification: At designated time points, add ThT to the wells. Measure the fluorescence intensity using a plate reader with excitation set to approximately 450 nm and emission at approximately 482 nm.
-
Data Analysis: Plot ThT fluorescence intensity against time for each compound concentration. A successful stabilizer will show a significant reduction in the fluorescence signal compared to the vehicle control, indicating inhibition of fibril formation.
Comparative Analysis: this compound vs. Alternative TTR Stabilizers
A key part of verification is understanding a compound's performance relative to established alternatives. While direct head-to-head data involving this compound is limited in readily available literature, we can compare its expected performance class against FDA-approved and investigational stabilizers.
| Compound | Class/Mechanism | Key Distinctions & Clinical Status |
| This compound | TTR Stabilizer (Investigational) | Repurposed drug; requires independent verification of potency and selectivity against modern alternatives. |
| Tafamidis | TTR Stabilizer | FDA-approved for ATTR Cardiomyopathy (ATTR-CM). Binds to thyroxine sites to prevent tetramer dissociation.[1][7][9] |
| Acoramidis | TTR Stabilizer | FDA-approved for ATTR-CM. Binds to thyroxine sites and is noted for its high potency and near-complete stabilization in plasma.[2][8][10] |
| Diflunisal | TTR Stabilizer (NSAID) | Used off-label; effective but carries risks of NSAID-related side effects (renal, GI).[7][8] |
| Tolcapone | TTR Stabilizer | Repurposed Parkinson's drug; shows high affinity for TTR but has potential for hepatic side effects.[1][8] |
| Patisiran / Vutrisiran | TTR Silencers (siRNA) | Different mechanism; they reduce the production of TTR protein in the liver. Approved for ATTR polyneuropathy.[7][11] |
Part 2: Verification of mPGES-1 Inhibition
The Published Claim: this compound is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme responsible for producing pro-inflammatory prostaglandin E2 (PGE2).[12][13][14] This mechanism is proposed as a safer alternative to traditional NSAIDs, which inhibit cyclooxygenase (COX) enzymes and affect the production of multiple prostanoids, some of which are protective.[15][16]
The Verification Workflow: The Biological Cascade
The central dogma of this verification is to demonstrate that this compound can block the synthesis of PGE2 in a cellular system where the mPGES-1 pathway is specifically activated.
Caption: The mPGES-1 signaling pathway and points of therapeutic intervention.
Detailed Experimental Protocol: Cell-Based mPGES-1 Assay
This protocol uses a whole-cell system to provide a more biologically relevant context than a cell-free enzyme assay.
Rationale for Method Selection: The A549 human lung carcinoma cell line is a well-established model for studying inflammation as it reliably expresses COX-2 and mPGES-1 upon stimulation with pro-inflammatory cytokines like Interleukin-1 beta (IL-1β).[17] This allows for a robust, dose-dependent measurement of PGE2 inhibition. Quantification via an Enzyme-Linked Immunosorbent Assay (ELISA) is a standard, sensitive, and widely accessible method.[12][18]
Materials:
-
A549 cells
-
Cell culture medium and supplements
-
Recombinant Human IL-1β (for stimulation)
-
This compound
-
Known mPGES-1 inhibitor (e.g., MF63) or non-selective COX inhibitor (e.g., Indomethacin) for controls.[18]
-
PGE2 ELISA Kit
-
Cell lysis buffer and protein assay kit (for normalization)
Procedure:
-
Cell Culture: Culture A549 cells to approximately 80-90% confluency in appropriate multi-well plates.
-
Pre-treatment: Replace the culture medium with serum-free medium containing various concentrations of this compound, control inhibitors, or a vehicle control. Incubate for a defined period (e.g., 1 hour).
-
Stimulation: Add IL-1β to the wells to a final concentration known to induce mPGES-1 expression and PGE2 production (e.g., 1 ng/mL).
-
Incubation: Incubate the cells for a sufficient period for PGE2 to be synthesized and released into the supernatant (e.g., 18-24 hours).[18]
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for PGE2 analysis.
-
PGE2 Quantification: Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Normalization (Optional but Recommended): Lyse the remaining cells and determine the total protein content in each well. Normalize the PGE2 concentration to the total protein to account for any minor variations in cell number.
-
Data Analysis: Plot the percentage of PGE2 inhibition against the log concentration of this compound. Use non-linear regression to calculate the IC50 value, which represents the concentration required to inhibit PGE2 production by 50%.
Comparative Analysis: this compound vs. Alternative mPGES-1 Inhibitors
The potency of an mPGES-1 inhibitor is best expressed by its IC50 value. Comparing the experimentally determined IC50 for this compound against published values for other inhibitors provides critical context for its potential efficacy.
| Compound | Chemical Class | Human mPGES-1 IC50 (Enzyme Assay) | A549 Cell IC50 (PGE2 Inhibition) |
| This compound | Sulfonamide | To be determined experimentally | To be determined experimentally |
| MF63 | Phenanthrene imidazole | 1 nM | 0.42 µM[12] |
| Compound III | Benzimidazole | 90 nM | Reported to reduce PGE2[17][19] |
| PF-9184 | Oxicam derivative | 16.5 nM | 0.42 µM[12] |
| Sonlicromanol (KH176m) | Tocopherol derivative | N/A (acts on mPGES-1) | Effective in various cell lines[20] |
| NS-398 | COX-2 Inhibitor | Inhibits mPGES-1 at 20 µM | IC50 of 0.05 µM (in equine model)[18][21] |
Note: IC50 values can vary based on specific experimental conditions. This table serves as a reference for contextualizing newly generated data.
Conclusion: The Imperative of Verification
The dual mechanisms of this compound as both a potential TTR stabilizer and an mPGES-1 inhibitor make it a compound of significant academic and clinical interest. However, enthusiasm for published findings must be tempered with rigorous, independent verification. The workflows and protocols detailed in this guide provide a clear path for researchers to replicate, challenge, and ultimately validate these claims. By employing self-validating assays with appropriate controls and comparing results against established alternatives, the scientific community can build a reliable consensus on the true therapeutic potential of this compound.
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Inhibition of microsomal prostaglandin E-synthase-1 (mPGES-1) selectively suppresses PGE2 in an in vitro equine inflammation model. (2017). Veterinary Immunology and Immunopathology, 192, 41-49. Available at: [Link]
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Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities. (2022). Journal of Medicinal Chemistry, 65(1), 308-341. Available at: [Link]
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Safety Operating Guide
Navigating the Safe Handling of Sulfapyrazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount to fostering innovation and discovery. This guide provides a comprehensive, in-depth look at the essential personal protective equipment (PPE) and safety protocols for handling Sulfapyrazole. By understanding the "why" behind these procedures, you can cultivate a culture of safety and scientific integrity within your laboratory.
Understanding the Risks Associated with this compound
This compound, a sulfonamide antibacterial, presents specific hazards that necessitate careful handling. According to its Safety Data Sheet (SDS), the primary risks include:
-
Skin Irritation: Direct contact can cause skin irritation.[1]
-
Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1]
-
Respiratory Irritation: Inhalation of this compound dust can lead to respiratory irritation.[1]
-
Allergic Reactions: Some individuals may experience allergic skin reactions or respiratory sensitization.[2][3]
Therefore, a multi-faceted approach to personal protection is crucial, focusing on preventing skin and eye contact, and minimizing the inhalation of airborne particles.
Core Principles of this compound Handling
Before undertaking any procedure involving this compound, a thorough risk assessment is essential. The following core principles should always be applied:
-
Minimize Exposure: All procedures should be designed to minimize the generation of dust and aerosols.[4]
-
Engineering Controls: Whenever possible, use engineering controls such as fume hoods or ventilated balance enclosures, especially when handling powders.[5][6]
-
Personal Hygiene: Always wash hands thoroughly after handling the compound and before leaving the laboratory.[4][6] Do not eat, drink, or apply cosmetics in areas where chemicals are handled.[4][6][7]
-
Know Your Emergency Procedures: Be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.[4][7]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are the primary means of exposure reduction, PPE is essential for safeguarding against residual risks. The selection of appropriate PPE is a critical step in ensuring personal safety.
PPE Selection Framework
The following table outlines the recommended PPE for handling this compound in various laboratory settings.
| Task/Scenario | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and preparing solutions in a ventilated enclosure | Nitrile or neoprene gloves (double-gloving recommended)[8][9] | Safety glasses with side shields[4][10] | Not generally required if within a certified enclosure | Lab coat |
| Handling solutions or solids on an open bench (low risk of aerosolization) | Nitrile or neoprene gloves | Safety glasses with side shields | Not generally required | Lab coat |
| Procedures with a high risk of aerosolization (e.g., sonication, vortexing) | Nitrile or neoprene gloves (double-gloving recommended) | Chemical splash goggles and a face shield[8] | N95 or higher-rated respirator | Lab coat |
| Cleaning up spills | Chemical-resistant gloves (e.g., butyl rubber) | Chemical splash goggles and a face shield | N95 or higher-rated respirator | Chemical-resistant apron or coveralls[11] |
Visualizing PPE Selection: A Decision-Making Workflow
To further clarify the PPE selection process, the following diagram illustrates the key decision points based on the nature of the experimental work.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Step-by-Step Protocols for Safe Handling
Adherence to standardized protocols is fundamental to laboratory safety.
Weighing Solid this compound
-
Preparation: Don the appropriate PPE as determined by your risk assessment (see table and workflow). Ensure the analytical balance is inside a certified chemical fume hood or a ventilated balance enclosure.
-
Tare: Place a clean, appropriately sized weigh boat on the balance and tare the scale.
-
Dispensing: Carefully dispense the desired amount of this compound onto the weigh boat using a spatula. Avoid creating dust clouds.
-
Cleaning: Once the desired amount is weighed, carefully close the primary container. Clean the spatula and any minor spills within the enclosure using a damp cloth.
-
Transport: Transport the weighed compound in a sealed container to the designated work area.
Preparing this compound Solutions
-
Solvent Dispensing: In a chemical fume hood, dispense the required volume of the solvent into a suitable container.
-
Addition of this compound: Slowly add the weighed this compound powder to the solvent while stirring gently to avoid splashing.
-
Dissolution: If necessary, use gentle heating or sonication within the fume hood to aid dissolution. Ensure the container is appropriately covered to prevent aerosol generation.
-
Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.[12]
Operational and Disposal Plans: A Cradle-to-Grave Approach
A comprehensive safety plan extends beyond handling to include proper storage and disposal.
Storage
-
Store this compound in a tightly closed container in a dry, well-ventilated area.[1]
-
Keep it away from incompatible materials, such as strong oxidizing agents.[13]
-
Ensure the storage area is clearly marked with appropriate hazard warnings.[4]
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator if the spill is large or in a poorly ventilated area.
-
Containment: For solid spills, gently cover the spill with an absorbent material to prevent the generation of dust. For liquid spills, use an appropriate absorbent material to contain the spill.
-
Clean-up: Carefully sweep or wipe up the contained spill, working from the outside in. Place the waste in a clearly labeled, sealed container.
-
Decontamination: Clean the spill area with a suitable detergent and water.[14]
-
Waste Disposal: Dispose of the contaminated materials as hazardous waste.
Disposal of this compound Waste
All waste contaminated with this compound, including empty containers, used PPE, and unused product, must be disposed of as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with general laboratory trash.
-
Labeling: Collect all waste in a designated, clearly labeled, and sealed container. The label should indicate "Hazardous Waste" and list the contents.
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of pharmaceutical waste.[15][16] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Take-Back Programs: For larger quantities of unused pharmaceuticals, explore the possibility of returning them to the manufacturer or utilizing a certified drug take-back program.[15][17]
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Remember, a proactive approach to safety is the cornerstone of scientific excellence.
References
- Laboratory Safety Management - Delloyd's Lab-Tech Chemistry resource.
- Laboratory Chemical Lab Safety and Handling Guidelines. (2025, February 5).
- Laboratory Safety Rules. Oklahoma State University.
- Lab Safety Rules and Guidelines. (2024, January 23).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 2).
- GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- SAFETY DATA SHEET - CymitQuimica. (2009, January 21).
- Personal Protective Equipment (PPE) - CHEMM.
- Personal Protective Equipment | US EPA. (2025, September 12).
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA.
- Safety Data Sheet - DC Fine Chemicals.
- Personal protective equipment in your pharmacy. (2019, October 30).
- SAFETY DATA SHEET - Spectrum Chemical. (2021, May 27).
- SAFETY DATA SHEET - Amazon S3.
- Safety Data Sheet 0 0 0 - Medline. (2016, April 21).
- SULFISOXAZOLE - CAMEO Chemicals - NOAA.
- Sulfisoxazole - Santa Cruz Biotechnology.
- Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies - EPA.
- Disposal of Unused Medicines: What You Should Know - FDA. (2024, October 31).
- HAZARDOUS DRUG HANDLING AND DISPOSAL SOP The purpose of this program is to ensure that University of Delaware researchers, stude.
- USP 800 & Hazardous Drug Disposal - Stericycle. (2025, May 20).
- Safe Handling of Hazardous Drugs - Duke Safety. (2025, March 5).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
